Product packaging for Adrenalone(Cat. No.:CAS No. 99-45-6)

Adrenalone

Cat. No.: B1665550
CAS No.: 99-45-6
M. Wt: 181.19 g/mol
InChI Key: PZMVOUYYNKPMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adrenalone is an aromatic ketone.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1665550 Adrenalone CAS No. 99-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMVOUYYNKPMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-13-5 (hydrochloride)
Record name Adrenalone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048710
Record name 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-45-6
Record name Adrenalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adrenalone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adrenalone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adrenalone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adrenalone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADRENALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGU41QL329
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Adrenalone Hydrochloride: A Physicochemical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone hydrochloride is a synthetic catecholamine and a derivative of epinephrine. Chemically, it is the ketone form of epinephrine, designated as 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone hydrochloride. It functions primarily as an adrenergic agonist with a strong preference for α1-receptors, leading to its use as a topical vasoconstrictor and hemostatic agent. Unlike its parent compound, epinephrine, it possesses minimal affinity for β-adrenergic receptors. This guide provides an in-depth summary of its physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Core Physicochemical Properties

This compound hydrochloride presents as a white to off-white or yellowish crystalline powder.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReferences
Molecular Formula C₉H₁₁NO₃·HCl[1][3]
Molecular Weight 217.65 g/mol [1]
CAS Number 62-13-5
Appearance White to off-white or yellow-green crystal powder
Melting Point 243 °C / 244-249 °C (with decomposition)
pKa Data not available in cited literature.
Purity ≥ 98% (HPLC)
Solubility Profile

The hydrochloride salt form of this compound significantly enhances its solubility in polar solvents compared to its free base.

SolventSolubilityReferences
Water Soluble (1:8 ratio); "almost transparency"
Ethanol (94%) Soluble (1:45 ratio)
Methanol Slightly Soluble
DMSO Slightly Soluble
Diethyl Ether Low Solubility

Mechanism of Action and Metabolism

This compound hydrochloride's biological activity is multifaceted, primarily involving interaction with the adrenergic system and key enzymes in the catecholamine synthesis pathway.

Adrenergic Activity & Enzyme Inhibition

This compound is an adrenergic agonist that predominantly targets alpha-1 (α1) adrenergic receptors, leading to vasoconstriction. This action is responsible for its hemostatic properties. Furthermore, it acts as an inhibitor of dopamine β-oxidase, the enzyme responsible for converting dopamine into norepinephrine.

Dopamine Dopamine Enzyme Dopamine β-Oxidase Dopamine->Enzyme NE Norepinephrine Enzyme->NE Catalyzes Conversion This compound This compound HCl This compound->Enzyme Inhibits cluster_main This compound This compound Methyl_Ad 3-O-methylthis compound This compound->Methyl_Ad COMT Demethyl_Ad N-demethylthis compound (Intermediate) This compound->Demethyl_Ad MAO Final_Metabolite 3-O-methyl-N-demethylthis compound Methyl_Ad->Final_Metabolite MAO Demethyl_Ad->Final_Metabolite COMT Excretion Conjugation & Renal Excretion Final_Metabolite->Excretion cluster_physical cluster_spectro start Sample Acquisition (this compound HCl) p_analysis Physical Analysis start->p_analysis s_analysis Spectroscopic Analysis start->s_analysis c_analysis Chromatographic Analysis start->c_analysis mp Melting Point p_analysis->mp sol Solubility p_analysis->sol nmr NMR s_analysis->nmr ftir FT-IR s_analysis->ftir uvvis UV-Vis s_analysis->uvvis hplc HPLC (Purity) c_analysis->hplc report Data Compilation & Final Report mp->report sol->report nmr->report ftir->report uvvis->report hplc->report

References

Adrenalone vs. Epinephrine: A Technical Guide to Their Structural and Functional Divergence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural, physicochemical, and pharmacological differences between adrenalone and its parent compound, epinephrine. A comprehensive understanding of these distinctions is critical for research and development in fields ranging from medicinal chemistry to clinical pharmacology. This document provides a detailed comparison of their properties, experimental protocols for their synthesis and analysis, and a visual representation of their distinct signaling pathways.

Core Structural and Physicochemical Differences

The fundamental distinction between this compound and epinephrine lies in the oxidation state of the beta-carbon on the ethylamine side chain. In epinephrine, this position features a hydroxyl group, rendering it a chiral secondary alcohol. Conversely, this compound possesses a ketone at this position, making the molecule achiral. This seemingly minor alteration has profound implications for the molecule's three-dimensional structure, receptor affinity, and ultimately, its biological activity.

Epinephrine, also known as adrenaline, is a potent agonist of both α- and β-adrenergic receptors, mediating the "fight-or-flight" response with effects such as increased heart rate, bronchodilation, and vasoconstriction.[1][2] this compound, by contrast, exhibits a more selective pharmacological profile, acting primarily as an agonist at α1-adrenergic receptors with significantly reduced affinity for β-receptors.[3] This selectivity makes it a useful topical vasoconstrictor and hemostatic agent, largely devoid of the systemic cardiac effects of epinephrine.[3]

Visualization of Structural Differences

The structural divergence is best illustrated by a direct comparison of their chemical structures.

G Chemical Structures of this compound and Epinephrine cluster_this compound This compound cluster_epinephrine Epinephrine adrenalone_img adrenalone_label 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone epinephrine_img epinephrine_label (R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol Adrenalone_Structure This compound (Ketone form) Epinephrine_Structure Epinephrine (Alcohol form) Adrenalone_Structure->Epinephrine_Structure Reduction of carbonyl group Epinephrine_Structure->Adrenalone_Structure Oxidation of hydroxyl group

Caption: Chemical structures of this compound and Epinephrine.

Comparative Physicochemical Data

The structural differences manifest in their physicochemical properties, which are summarized in the table below. These parameters influence their solubility, absorption, and distribution characteristics.

PropertyThis compoundEpinephrine
Molecular Formula C₉H₁₁NO₃[3]C₉H₁₃NO₃
Molar Mass ( g/mol ) 181.19183.20
Melting Point (°C) 235-236 (decomposes)211-212
pKa 7.32 (predicted)8.66
logP Not available-1.37
Solubility Slightly soluble in water, alcohol, etherVery slightly soluble in water and alcohol
Chirality AchiralChiral (R-enantiomer is biologically active)

Experimental Protocols

Synthesis of this compound Hydrochloride

A common laboratory synthesis of this compound involves the reaction of chloroacetyl catechol with methylamine. The following protocol is adapted from literature procedures.

Materials:

  • Chloroacetyl catechol

  • 33% Aqueous methylamine solution

  • Ethanol

  • Tetrabutylammonium bromide or iodide (phase transfer catalyst)

  • Hydrochloric acid (for hydrochloride salt formation)

Procedure:

  • In a reaction vessel, dissolve chloroacetyl catechol in ethanol.

  • Add the phase transfer catalyst (tetrabutylammonium bromide or iodide) to the solution.

  • Slowly add an excess of 33% aqueous methylamine solution to the reaction mixture while stirring.

  • Heat the mixture gently to facilitate the reaction. The progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate this compound hydrochloride.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Synthesis of Epinephrine (Racemic)

The synthesis of racemic epinephrine can be achieved through the reduction of this compound.

Materials:

  • This compound hydrochloride

  • Methanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

Procedure:

  • Dissolve this compound hydrochloride in methanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain racemic epinephrine hydrochloride.

Analytical Protocol: Differentiating this compound and Epinephrine by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of this compound and epinephrine.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0 with an ion-pairing agent like octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare standard solutions of this compound and epinephrine of known concentrations in the mobile phase.

  • Dissolve the unknown sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Analysis Workflow:

G HPLC Analysis Workflow for this compound and Epinephrine A Sample Preparation (Dissolution and Filtration) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection at 280 nm C->D E Data Acquisition and Chromatogram Generation D->E F Peak Identification and Quantification (Comparison with Standards) E->F

Caption: HPLC analysis workflow.

Signaling Pathways: A Comparative Overview

The differential pharmacology of this compound and epinephrine stems from their distinct interactions with adrenergic receptors and the subsequent intracellular signaling cascades.

Epinephrine is a non-selective agonist, activating both α and β adrenergic receptors. Its binding to α1 receptors initiates the Gq protein cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Epinephrine's interaction with β receptors activates the Gs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA).

This compound, in contrast, primarily targets α1-adrenergic receptors, thus its signaling is largely confined to the Gq-PLC pathway. This selectivity accounts for its potent vasoconstrictive effects without the significant cardiac stimulation associated with β-receptor activation.

Visualizing the Signaling Divergence

The following diagram illustrates the distinct and overlapping signaling pathways of this compound and epinephrine.

G Comparative Signaling Pathways of this compound and Epinephrine cluster_ligands Ligands cluster_receptors Adrenergic Receptors cluster_gproteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_downstream Downstream Effects This compound This compound Alpha1 α1-Receptor This compound->Alpha1 Epinephrine Epinephrine Epinephrine->Alpha1 Beta β-Receptor Epinephrine->Beta Gq Gq Alpha1->Gq activates Gs Gs Beta->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3_DAG IP₃ & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC leads to PKA Activate PKA cAMP->PKA leads to

Caption: Signaling pathways of this compound and Epinephrine.

Conclusion

The structural modification of a single functional group transforms the broad-acting hormone and neurotransmitter, epinephrine, into the more selective α1-adrenergic agonist, this compound. This guide has delineated these differences through a comparative analysis of their chemical structures, physicochemical properties, and mechanisms of action. The provided experimental protocols offer a practical framework for their synthesis and analysis, while the signaling pathway diagrams visually encapsulate their distinct pharmacological profiles. For researchers and drug development professionals, a thorough appreciation of these nuances is paramount for the rational design of novel therapeutics targeting the adrenergic system.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Adrenalone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of adrenalone, a catecholamine and the ketone form of epinephrine.[1] Intended for researchers, scientists, and professionals in drug development, this document details established synthetic protocols, methods of purification, and a full suite of analytical techniques for structural elucidation and purity assessment.

Synthesis of this compound

This compound, with the IUPAC name 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone, is an adrenergic agonist that primarily acts on alpha-1 adrenergic receptors.[1][2] It has been used as a topical vasoconstrictor and hemostatic agent.[1] The most common and well-established method for its synthesis involves the reaction of 3',4'-dihydroxy-2-chloroacetophenone with methylamine.[3]

Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the amine group of methylamine displaces the chlorine atom in 3',4'-dihydroxy-2-chloroacetophenone.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product reactant1 3',4'-Dihydroxy-2-chloroacetophenone reactant2 Methylamine (aq) conditions conditions reactant2->conditions product This compound conditions->product Nucleophilic Substitution

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • 2-chloro-3′,4′-dihydroxyacetophenone (4-(chloroacetyl)catechol)

  • Aqueous methylamine solution (e.g., 33-60%)

  • Ethanol

  • Dilute Hydrochloric Acid

  • Aqueous Ammonia solution

Procedure:

  • Suspend 10 g of finely powdered 2-chloro-3′,4′-dihydroxyacetophenone in 12 mL of ethanol in a suitable reaction flask.

  • To this suspension, add 10 g of a 60% aqueous methylamine solution. An exothermic reaction will occur.

  • Maintain the solution at a moderate temperature to allow for the conversion to this compound, which will begin to separate as a crystalline precipitate.

  • After allowing the reaction mixture to stand for approximately 1 hour, filter the precipitate.

  • Wash the collected solid with cold ethanol.

Purification:

  • Dissolve the crude this compound product in dilute hydrochloric acid.

  • Carefully add aqueous ammonia solution dropwise. A small amount of amorphous impurity may separate first; this should be removed by filtration.

  • Continue the addition of ammonia to precipitate the bulk of the pure this compound base.

  • Filter the purified product, wash with cold water, and dry under vacuum. The product should be light yellow crystals.

Chemical Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. This involves a combination of physical property measurements, spectroscopic analysis, and chromatographic techniques.

Physical and Chemical Properties

The fundamental properties of this compound and its common salt form, this compound hydrochloride, are summarized below.

PropertyThis compoundThis compound HydrochlorideReference(s)
IUPAC Name 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone3',4'-Dihydroxy-2-(methylamino)acetophenone hydrochloride
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃·HCl
Molecular Weight 181.19 g/mol 217.65 g/mol
Appearance Pale yellow to light yellow solid/crystalsOff-white or yellow-green crystal powder
Melting Point 235-236 °C (decomposes)243-249 °C (decomposes)
Solubility Slightly soluble in water, alcohol, etherSoluble in water, soluble in ethanol
Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of the this compound molecule.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the catechol ring, a singlet for the methylene protons adjacent to the ketone, and a singlet for the N-methyl protons. The hydroxyl and amine protons may be broad or exchangeable.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (including those bearing hydroxyl groups), the methylene carbon, and the N-methyl carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (phenolic), N-H stretching (secondary amine), C=O stretching (ketone), C=C stretching (aromatic ring), and C-N stretching.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the exact mass of this compound (181.0739). Fragmentation patterns would likely show loss of the methylamino group or parts of the side chain.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Experimental Protocol: HPLC Purity Analysis

This is a general protocol that can be adapted for this compound analysis, often used for catecholamines.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV or electrochemical detector.

  • Column: A reversed-phase column, such as a C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier like methanol or acetonitrile.

  • Detection: UV detection at a wavelength where the catechol ring absorbs (approx. 280 nm) or electrochemical detection for higher sensitivity.

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25-30 °C).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase or a suitable solvent to a known concentration.

  • Injection: Inject a defined volume of the sample solution onto the HPLC column.

  • Analysis: Run the chromatogram and record the data.

  • Purity Calculation: The purity of the sample can be determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks. A purity of ≥98% is common for research-grade material.

Characterization Workflow

The logical flow for the comprehensive characterization of a newly synthesized batch of this compound is depicted below.

Characterization_Workflow nmr NMR (¹H, ¹³C) ms Mass Spectrometry ir IR Spectroscopy hplc HPLC Analysis physical physical structure structure physical->structure structure->nmr structure->ms structure->ir purity purity structure->purity purity->hplc end end purity->end

Caption: Workflow for this compound characterization.

References

In Vitro Stability of Adrenalone in Different Buffer Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone, an oxidized derivative of epinephrine, is an adrenergic agonist historically used as a topical vasoconstrictor and hemostatic agent.[1][2] Its chemical structure, featuring a catechol moiety, makes it susceptible to degradation, impacting its potency and safety profile. Understanding the in vitro stability of this compound is paramount for the development of stable pharmaceutical formulations. While comprehensive stability studies specifically on this compound are not extensively available in public literature, a wealth of information on its parent compound, adrenaline (epinephrine), provides a strong predictive framework for its stability profile. This guide synthesizes the available knowledge on catecholamine stability, with a primary focus on extrapolating the stability of this compound in various buffer systems and under different environmental conditions. The oxidation reactions of this compound are primarily governed by its catechol functional group, similar to adrenaline.[1]

Predicted Degradation Pathways of this compound

The catechol structure in this compound is the primary site of degradation, mainly through oxidation. This process can be accelerated by factors such as pH, light, temperature, and the presence of metal ions.[3][4] The degradation of catecholamines like adrenaline involves the oxidation of the catechol to form o-quinones, which can then undergo further reactions to produce colored compounds.

A proposed primary degradation pathway for this compound, based on the known degradation of adrenaline, is the oxidation of the catechol group to form a quinone intermediate. This can be followed by further reactions, including polymerization, leading to discoloration and loss of activity.

This compound This compound Quinone This compound-o-quinone (Intermediate) This compound->Quinone Oxidation (O₂, pH, light, metal ions) DegradationProducts Degradation Products (e.g., Polymers) Quinone->DegradationProducts Further Reactions

Caption: Predicted primary degradation pathway of this compound via oxidation.

Factors Influencing this compound Stability

Based on studies of adrenaline and other catecholamines, the stability of this compound is expected to be significantly influenced by pH, buffer composition, temperature, and light.

Effect of pH

The rate of catecholamine degradation is highly pH-dependent. For an adrenaline derivative, CpQ, the maximum stability was observed in the pH range of 2.5 to 4.5. In this acidic environment, the protonated form of the amine side chain is predominant, which is less susceptible to oxidation. As the pH increases, the rate of degradation generally increases.

Buffer Systems and Catalysis

The choice of buffer can impact the stability of catecholamines. Studies on an adrenaline derivative showed no buffer catalysis with maleate and phosphate buffers. However, significant buffer catalysis was observed with citrate and malate buffers. This suggests that for this compound formulations, phosphate or maleate buffers may be preferred over citrate or malate buffers to minimize degradation.

Effect of Temperature

As with most chemical reactions, the degradation of this compound is expected to be accelerated at higher temperatures. Injectable solutions of epinephrine are known to be unstable at temperatures exceeding 25°C. Therefore, storage of this compound formulations at controlled room temperature or under refrigeration is likely necessary to ensure stability.

Light Sensitivity

Catecholamines are sensitive to light, particularly UV-visible light, which can induce photo-oxidation. Protection from light is crucial for maintaining the stability of this compound solutions.

Quantitative Stability Data (Predicted)

The following tables summarize the expected stability profile of this compound based on data from adrenaline and its derivatives. These are predictive and should be confirmed by specific studies on this compound.

Table 1: Predicted pH-Dependent Stability of this compound

pH RangePredicted StabilityRationale (based on adrenaline derivatives)
2.5 - 4.5HighMaximum stability observed for adrenaline derivative CpQ.
4.5 - 6.0ModerateDegradation rate increases as pH moves towards neutral.
> 6.0LowSignificantly faster degradation in neutral to alkaline conditions.

Table 2: Predicted Influence of Buffer Systems on this compound Stability

Buffer SystemPredicted Catalytic EffectRationale (based on adrenaline derivative CpQ)
PhosphateNoneNo buffer catalysis observed.
MaleateNoneNo buffer catalysis observed.
CitrateSignificantSignificant buffer catalysis observed.
MalateSignificantSignificant buffer catalysis observed.

Experimental Protocol for In Vitro Stability Testing of this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the in vitro stability of this compound. The following protocol is a detailed methodology based on established methods for adrenaline.

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Sodium dihydrogen phosphate

  • Orthophosphoric acid

  • Purified water

  • Buffer solutions (e.g., phosphate, citrate) at various pH values (e.g., 3, 5, 7, 9)

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 or Biphenyl column (e.g., 2.6 µm particle size)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example)
ParameterCondition
Mobile Phase 50 mM Sodium dihydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (e.g., 95:5 v/v)
Column Kinetex Biphenyl (2.6 µm, 100 x 4.6 mm) or equivalent
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection Wavelength 279 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation for Stability Study:

    • Prepare solutions of this compound (e.g., 100 µg/mL) in the different buffer systems to be tested (e.g., phosphate buffer at pH 3, 5, 7, and 9; citrate buffer at the same pH values).

    • Store the sample solutions under controlled temperature and light conditions.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample, dilute if necessary with the mobile phase, and analyze by HPLC.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a solution of this compound.

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the drug solution at 60°C.

  • Photolytic Degradation: Expose the drug solution to UV light.

The HPLC method should be able to separate the intact this compound peak from any degradation products formed.

cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis Adrenalone_Buffer This compound in Buffer Systems (pH 3, 5, 7, 9) Storage Controlled Temperature & Light Conditions Adrenalone_Buffer->Storage Sampling Time Point Sampling (0, 24, 48, 72h) Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Degradation Rate) HPLC->Data

Caption: Experimental workflow for this compound stability testing.

Conclusion

The in vitro stability of this compound is predicted to be highly dependent on pH, with optimal stability in acidic conditions (pH 2.5-4.5). The choice of buffer is critical, with phosphate and maleate buffers being preferable to citrate and malate to avoid catalytic degradation. As with other catecholamines, protection from light and elevated temperatures is essential to prevent oxidative degradation. The provided experimental protocol offers a robust framework for conducting detailed stability studies on this compound, enabling the development of stable and effective pharmaceutical formulations. It is crucial to conduct these specific studies to confirm the predicted stability profile of this compound.

References

Adrenalone: A Technical Guide on its Potential as a Dopamine Beta-Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dopamine Beta-Hydroxylase (DBH)

Dopamine beta-hydroxylase (EC 1.14.17.1) is a copper-containing monooxygenase that plays a crucial role in the biosynthesis of catecholamines.[1] It catalyzes the stereospecific hydroxylation of dopamine to form norepinephrine, a key neurotransmitter and hormone involved in various physiological processes, including the regulation of blood pressure, mood, and the "fight-or-flight" response.[2][3] Inhibition of DBH presents a therapeutic strategy for conditions characterized by excessive sympathetic nervous system activity, such as hypertension, congestive heart failure, and certain psychiatric disorders.[2] By reducing the production of norepinephrine, DBH inhibitors can modulate sympathetic tone and potentially offer therapeutic benefits.

Adrenalone as a DBH Inhibitor

This compound, chemically known as 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone, is a synthetic ketone analog of epinephrine. Early studies identified this compound as an inhibitor of what was then referred to as dopamine-β-oxidase.[4] One study noted that this compound at a concentration of 12 μM inhibits the conversion of dopamine to norepinephrine, indicating its potential as a DBH inhibitor. However, specific quantitative data on its potency, such as IC50 or Ki values, are not well-documented in publicly available literature.

Mechanism of Action

The precise mechanism of DBH inhibition by this compound has not been definitively elucidated in the available literature. DBH inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition. Given the structural similarity of this compound to the natural substrate dopamine, it is plausible that it may act as a competitive inhibitor, binding to the active site of the enzyme. However, without kinetic studies, this remains speculative. Many DBH inhibitors function by chelating the copper ions essential for the enzyme's catalytic activity. Further research is required to determine if this compound's inhibitory action involves interaction with the copper cofactor.

Quantitative Data on DBH Inhibitors

While specific quantitative data for this compound is lacking, the following table provides IC50 values for other known DBH inhibitors for comparative purposes. This data highlights the potency that can be achieved with targeted DBH inhibition.

InhibitorIC50 ValueTargetReference
Nepicastat8.5 nMBovine DBH
Nepicastat9 nMHuman DBH
Etamicastat107 nMNot Specified
FLA-632 µMBovine Adrenal Medullary DBH

Experimental Protocols for DBH Inhibition Assays

A variety of methods can be employed to assess the inhibitory activity of compounds like this compound on DBH. These assays typically involve incubating the enzyme with its substrate (dopamine or another suitable substrate like tyramine) and cofactors, in the presence and absence of the inhibitor. The rate of product formation is then measured.

General Experimental Workflow

The following diagram illustrates a general workflow for an in vitro DBH inhibition assay.

DBH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Purified DBH (e.g., from bovine adrenal medulla) Incubation Incubation at 37°C Enzyme->Incubation Substrate Substrate (Dopamine or Tyramine) Substrate->Incubation Cofactors Cofactors (Ascorbate, Catalase) Cofactors->Incubation Inhibitor Test Inhibitor (this compound) Inhibitor->Incubation Termination Reaction Termination Incubation->Termination Detection Product Quantification Termination->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis Catecholamine_Biosynthesis Tyrosine Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DBH Dopamine Beta-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine TH->L_DOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine This compound This compound (Inhibitor) This compound->DBH DBH_Inhibition_Logic cluster_reactants Reactants cluster_reaction_state Reaction State cluster_outcomes Outcomes DBH Dopamine Beta-Hydroxylase (Enzyme) Binding Binding to Active Site DBH->Binding Dopamine Dopamine (Substrate) Dopamine->Binding Binds This compound This compound (Inhibitor) This compound->Binding Competes for Binding Hydroxylation Dopamine Hydroxylation (Normal Reaction) Binding->Hydroxylation If Dopamine Binds Inhibition Inhibition of Hydroxylation Binding->Inhibition If this compound Binds Norepinephrine Norepinephrine (Product) Hydroxylation->Norepinephrine No_Norepinephrine Reduced/No Norepinephrine Inhibition->No_Norepinephrine

References

The Historical Context of Adrenalone in Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone, a synthetic catecholamine and the ketone derivative of epinephrine, holds a unique position in the history of pharmacology. While its clinical use has been largely superseded by more modern therapeutic agents, a retrospective analysis of its development and early applications offers valuable insights into the nascent stages of adrenergic pharmacology and drug design. This technical guide provides an in-depth examination of the historical context of this compound's use in medicine, focusing on its synthesis, mechanism of action, and early therapeutic applications as a topical vasoconstrictor and hemostatic agent.

Discovery and Synthesis

This compound emerged from the intensive research efforts in the late 19th and early 20th centuries to isolate and synthesize the active principle of the adrenal medulla. Following the successful isolation of adrenaline (epinephrine), the German chemist Friedrich Stolz reported the first synthesis of this compound in 1904.[1][2][3][4][5] This landmark achievement was significant as this compound served as a key intermediate in the first laboratory synthesis of adrenaline itself.

Historical Synthesis Protocol

Experimental Workflow: Synthesis of this compound Hydrochloride

chloroacetylcatechol Chloroacetylcatechol reaction_vessel Reaction Vessel (Alcohol Solvent) chloroacetylcatechol->reaction_vessel methylamine Methylamine Solution methylamine->reaction_vessel intermediate This compound (free base) reaction_vessel->intermediate Amination phase_transfer_catalyst Phase Transfer Catalyst (e.g., Tetrabutylammonium Iodide) phase_transfer_catalyst->reaction_vessel Accelerates Reaction filtration Filtration & Purification intermediate->filtration hcl Hydrochloric Acid hcl->filtration Salt Formation adrenalone_hcl This compound Hydrochloride filtration->adrenalone_hcl

Caption: Generalized workflow for the synthesis of this compound Hydrochloride.

Pharmacological Profile

This compound's primary pharmacological action is as an adrenergic agonist, with a notable selectivity for α1-adrenergic receptors and significantly less affinity for β-adrenergic receptors. This receptor profile dictates its clinical effects, which are predominantly characterized by vasoconstriction.

Mechanism of Action: α1-Adrenergic Receptor Signaling

Upon topical application, this compound binds to and activates α1-adrenergic receptors on vascular smooth muscle cells. This initiates a well-characterized signal transduction cascade, leading to smooth muscle contraction and vasoconstriction.

Signaling Pathway: this compound-Induced Vasoconstriction

This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction PKC->Contraction Phosphorylates target proteins leading to

Caption: this compound's activation of the α1-adrenergic receptor signaling pathway.

Pharmacokinetics and Metabolism

Following topical application, systemic absorption of this compound is minimal, primarily due to the localized vasoconstriction it induces. The small amount that may enter circulation is metabolized by the same enzymatic pathways as endogenous catecholamines: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).

Metabolic Pathway of this compound

This compound This compound Methylthis compound 3-O-Methylthis compound This compound->Methylthis compound COMT Demethylthis compound 3-O-Methyl-N-demethylthis compound Methylthis compound->Demethylthis compound MAO Conjugation Conjugation (Sulfate or Glucuronide) Demethylthis compound->Conjugation Excretion Renal Excretion Conjugation->Excretion

Caption: The metabolic degradation of this compound by COMT and MAO.

Historical Medical Applications

This compound's primary use in medicine was as a topical hemostatic agent and a vasoconstrictor to prolong the action of local anesthetics.

Topical Hemostasis

Applied directly to bleeding surfaces, this compound's potent vasoconstrictive properties helped to control capillary and small vessel bleeding. While direct quantitative comparisons from early clinical use are scarce, its efficacy was sufficient for it to be used in various minor surgical and dental procedures.

Adjuvant in Local Anesthesia

The addition of vasoconstrictors to local anesthetic solutions was a significant advancement in regional anesthesia. By constricting local blood vessels, this compound would have reduced the rate of systemic absorption of the anesthetic agent. This localization of the anesthetic at the injection site would have prolonged the duration of the nerve block and reduced the risk of systemic toxicity.

Quantitative Data and Experimental Protocols

A significant challenge in providing a comprehensive technical overview of this compound is the paucity of specific quantitative data in the historical and modern literature. The following tables summarize the available information and highlight areas where data is lacking.

Table 1: Pharmacodynamic Properties of this compound

ParameterValue/DescriptionSource
Receptor Selectivity Primarily α1-adrenergic agonist with little affinity for β-receptors.
Hypertensive Potency Approximately 0.5% that of epinephrine at equivalent plasma concentrations.
Ki (Binding Affinity) Not available in searched literature.-
EC50/IC50 (Vasoconstriction) Not available in searched literature.-

Table 2: Comparative Hemostatic Efficacy (Qualitative)

ComparisonObservationSource
This compound vs. Epinephrine This compound is a less potent vasoconstrictor.
This compound vs. Thrombin, Fibrinogen This compound is now considered largely obsolete and has been superseded by these agents.
Experimental Protocols (Reconstructed)

Detailed experimental protocols from the early 20th century for testing this compound are not available. However, based on the known pharmacology of vasoconstrictors and hemostatic agents, the following represents a plausible, generalized methodology that would have been employed.

Experimental Protocol: In Vivo Vasoconstriction Assay (Conceptual)

  • Animal Model: A suitable animal model, such as a rabbit or dog, would be anesthetized.

  • Test Site Preparation: An area of skin, for example on the abdomen or inner ear, would be shaved and cleaned.

  • Agent Application: A solution of this compound hydrochloride at a known concentration would be applied topically to a defined area. A control site would be treated with the vehicle solution.

  • Observation: The degree of skin blanching (vasoconstriction) would be visually assessed at set time intervals.

  • Data Recording: The onset, intensity, and duration of the blanching effect would be recorded.

Experimental Protocol: In Vivo Hemostasis Model (Conceptual)

  • Animal Model: Anesthetized animal model (e.g., rat, rabbit) with an accessible organ for creating a standardized bleeding wound (e.g., liver, spleen, or a skin flap).

  • Standardized Injury: A consistent injury, such as a punch biopsy or a scalpel incision of a specific depth and length, would be made.

  • Agent Application: Immediately following the injury, a formulation of this compound (e.g., a solution-soaked gauze) would be applied to the wound with light pressure. A control group would receive a vehicle-soaked gauze.

  • Measurement of Hemostasis: The primary endpoint would be the time to cessation of bleeding. Secondary endpoints could include the total blood loss, which could be measured gravimetrically by weighing the gauze before and after application.

  • Data Analysis: The mean time to hemostasis and mean blood loss would be compared between the this compound-treated group and the control group.

Decline in Use and Legacy

The clinical use of this compound has significantly declined, with the agent now considered largely obsolete. This is attributable to several factors, including its lower potency compared to epinephrine and the development of more effective and specific hemostatic agents and vasoconstrictors.

Despite its obsolescence, this compound's historical significance should not be understated. Its synthesis was a critical step in the development of synthetic catecholamines. Its use as a selective α1-agonist provided early insights into the differential roles of adrenergic receptor subtypes. For researchers and drug development professionals, the story of this compound serves as a valuable case study in the evolution of pharmacology, from the initial isolation of endogenous hormones to the synthesis of analogues with distinct pharmacological profiles.

References

Adrenalone (CAS 99-45-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenalone, with CAS number 99-45-6, is a synthetic ketone derivative of epinephrine. It primarily functions as an α1-adrenergic receptor agonist, exhibiting vasoconstrictive and hemostatic properties. It also demonstrates inhibitory activity against dopamine β-hydroxylase. This technical guide provides a comprehensive overview of the scientific data available for this compound, including its chemical and physical properties, pharmacological activities, and available toxicological information. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Chemical and Physical Properties

This compound is typically a white to off-white or pale yellow crystalline solid.[1][2][3] It is structurally related to catecholamines, particularly adrenaline, with a ketone group replacing the alcohol function, rendering it optically inactive.[4] The hydrochloride salt is a common form, which is more soluble in water.[4]

PropertyValueSource(s)
CAS Number 99-45-6
Alternate CAS 62-13-5 (Hydrochloride)
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
IUPAC Name 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone
Synonyms Adrenone, 3',4'-Dihydroxy-2-(methylamino)acetophenone, Kephrine, Stryphnon
Appearance White to off-white or pale yellow crystalline powder/solid
Melting Point 235-236 °C (decomposes)
Boiling Point ~405.6 °C at 760 mmHg (estimate)
Solubility Sparingly soluble in water, alcohol, and ether. Soluble in aqueous acid. The hydrochloride salt is soluble in water (1:8) and 94% ethanol (1:45). Soluble in DMSO (44 mg/mL).
pKa (Strongest Acidic) 7.5 (predicted)
pKa (Strongest Basic) 8.24 (predicted)

Pharmacological Activity and Mechanism of Action

This compound's primary mechanism of action is as a selective agonist for α1-adrenergic receptors, with little affinity for β-receptors. This interaction mediates its vasoconstrictive and hemostatic effects. Additionally, this compound has been shown to inhibit the enzyme dopamine β-hydroxylase, which is involved in the conversion of dopamine to norepinephrine. It also inhibits the norepinephrine transporter (NET).

Adrenergic Receptor Activity

As an α1-adrenergic agonist, this compound mimics the effects of endogenous catecholamines like norepinephrine at these receptors. This leads to the activation of downstream signaling cascades.

Vasoconstrictor and Hemostatic Activity

The agonism of α1-adrenergic receptors in the smooth muscle of blood vessels leads to vasoconstriction. This narrowing of the blood vessels reduces blood flow and contributes to its hemostatic properties, making it useful as a topical agent to control bleeding.

Dopamine β-Hydroxylase Inhibition

This compound has been identified as an inhibitor of dopamine β-hydroxylase. This enzyme is crucial for the biosynthesis of norepinephrine from dopamine. Inhibition of this enzyme can alter the balance of these neurotransmitters.

Norepinephrine Transporter (NET) Inhibition

This compound has been shown to be an inhibitor of the norepinephrine transporter (NET) with an IC50 of 36.9 μM.

Experimental Protocols

Synthesis of this compound

Principle: The synthesis of this compound can be achieved through the reaction of 3,4-dihydroxy-α-chloroacetophenone with an excess of aqueous methylamine.

Materials:

  • 3,4-dihydroxy-α-chloroacetophenone

  • 33% aqueous methylamine solution

  • Dilute hydrochloric acid

  • Aqueous ammonium solution

Procedure:

  • To a suspension of one part of 3,4-dihydroxy-α-chloroacetophenone, add one part of a 60% solution of methylamine dropwise.

  • A residue of the salt of methylamine and ω-chloro-3,4-dihydroxyacetophenone will form immediately.

  • Heat the mixture to dissolve the salt, which will then convert to crude 3,4-dihydroxy-α-methylaminoacetophenone.

  • Dissolve the product in dilute hydrochloric acid.

  • To this solution, add aqueous ammonium solution dropwise to precipitate light yellow crystals of 3,4-dihydroxy-α-methylaminoacetophenone (this compound).

Adrenergic Receptor Binding Assay (Hypothetical Protocol)

Objective: To determine the binding affinity of this compound for α1-adrenergic receptors.

Materials:

  • Cell membranes prepared from a cell line overexpressing human α1A-adrenergic receptors (e.g., HEK293 cells)

  • [³H]-Prazosin (radioligand)

  • This compound (test compound)

  • Phentolamine (non-specific binding control)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer to all wells.

  • For total binding wells, add 50 µL of [³H]-Prazosin at a final concentration of 0.5 nM.

  • For non-specific binding wells, add 25 µL of phentolamine (final concentration 10 µM) and 25 µL of [³H]-Prazosin.

  • For competition binding wells, add 25 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M) and 25 µL of [³H]-Prazosin.

  • Add 100 µL of the cell membrane preparation (containing 20-40 µg of protein) to all wells.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay (Hypothetical Protocol)

Objective: To assess the vasoconstrictive effect of this compound on isolated arterial rings.

Materials:

  • Rat thoracic aorta

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)

  • Phenylephrine (positive control)

  • This compound (test compound)

  • Organ bath system with force transducers

Procedure:

  • Euthanize a rat and carefully dissect the thoracic aorta.

  • Cut the aorta into rings of 2-3 mm in length.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

  • Induce a submaximal contraction with phenylephrine (e.g., 10⁻⁶ M).

  • Once a stable contraction is achieved, wash the rings with Krebs-Henseleit solution to return to baseline.

  • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.

  • Record the contractile response at each concentration.

  • Calculate the EC50 value from the concentration-response curve.

Hemostatic Activity Assay - Platelet Aggregation (Hypothetical Protocol)

Objective: To evaluate the effect of this compound on platelet aggregation.

Materials:

  • Human platelet-rich plasma (PRP)

  • ADP (adenosine diphosphate) or collagen (platelet agonists)

  • This compound (test compound)

  • Platelet aggregometer

Procedure:

  • Prepare PRP from fresh human blood anticoagulated with sodium citrate.

  • Pre-warm the PRP to 37°C.

  • Place a cuvette with PRP in the aggregometer and establish a baseline reading.

  • Add a sub-maximal concentration of a platelet agonist (e.g., ADP or collagen) to induce aggregation and record the response.

  • In separate experiments, pre-incubate the PRP with various concentrations of this compound for a defined period (e.g., 5 minutes) before adding the agonist.

  • Record the aggregation response in the presence of this compound.

  • Analyze the data to determine if this compound enhances or inhibits agonist-induced platelet aggregation.

Dopamine β-Hydroxylase Inhibition Assay (Hypothetical Protocol)

Objective: To determine the inhibitory activity of this compound on dopamine β-hydroxylase.

Materials:

  • Purified bovine adrenal dopamine β-hydroxylase

  • Tyramine (substrate)

  • Ascorbate (cofactor)

  • Catalase

  • This compound (test compound)

  • Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • HPLC system for product detection (octopamine)

Procedure:

  • Prepare a reaction mixture containing assay buffer, ascorbate, catalase, and the enzyme.

  • Add this compound at various concentrations to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, tyramine.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Analyze the formation of the product, octopamine, using an HPLC system.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualization of Pathways and Workflows

Signaling Pathway

alpha1_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound a1_AR α1-Adrenergic Receptor This compound->a1_AR Gq Gq Protein a1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response phosphorylates targets leading to

Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Assays cluster_data Data Analysis cluster_results Results start Start: 3,4-dihydroxy-α- chloroacetophenone + Methylamine reaction Chemical Reaction start->reaction purification Purification by Recrystallization reaction->purification characterization Characterization (NMR, MS, Purity) purification->characterization adrenalone_product This compound (CAS 99-45-6) characterization->adrenalone_product receptor_binding Adrenergic Receptor Binding Assay adrenalone_product->receptor_binding vasoconstriction Vasoconstriction Assay adrenalone_product->vasoconstriction hemostasis Hemostatic Activity Assay adrenalone_product->hemostasis dbh_inhibition Dopamine β-Hydroxylase Inhibition Assay adrenalone_product->dbh_inhibition ki_calc Ki Calculation receptor_binding->ki_calc ec50_calc EC50 Calculation vasoconstriction->ec50_calc aggregation_analysis Aggregation Analysis hemostasis->aggregation_analysis ic50_calc IC50 Calculation dbh_inhibition->ic50_calc affinity Binding Affinity ki_calc->affinity potency Vasoconstrictor Potency ec50_calc->potency hemostatic_effect Hemostatic Effect aggregation_analysis->hemostatic_effect enzyme_inhibition Enzyme Inhibition ic50_calc->enzyme_inhibition

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Toxicological Data

The available toxicological data for this compound is limited. Most Material Safety Data Sheets (MSDS) indicate that data for acute toxicity (LD50 oral, dermal, inhalation) is not available. It is advised to handle this compound with standard laboratory precautions for a chemical of unknown potency.

Conclusion

This compound (CAS 99-45-6) is a well-characterized compound with established α1-adrenergic agonist activity, leading to its application as a topical vasoconstrictor and hemostatic agent. Its additional role as a dopamine β-hydroxylase inhibitor presents further avenues for research. This guide provides a foundational resource for scientists and researchers, summarizing the key scientific data and offering detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound. The provided visualizations of its primary signaling pathway and a general experimental workflow offer a clear framework for understanding its mechanism of action and for planning future studies. Further research is warranted to fully elucidate its pharmacological profile and to establish a comprehensive toxicological assessment.

References

Spectroscopic Analysis of Adrenalone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Adrenalone, a catecholamine derivative with applications as a topical vasoconstrictor and hemostatic agent. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. The information presented here is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound hydrochloride in DMSO-d₆ typically exhibits signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl and amine groups, and the methyl protons of the amine.

Assignment Chemical Shift (ppm) Multiplicity Notes
Aromatic CH7.421Doublet
Aromatic CH7.385Doublet of doublets
Aromatic CH6.964Doublet
-CH₂-4.607SingletMethylene protons adjacent to the carbonyl and amino groups.
-NHCH₃2.619SingletMethyl protons of the secondary amine.
Phenolic OH10.0 (approx.)Broad SingletExchangeable with D₂O.
Phenolic OH9.7 (approx.)Broad SingletExchangeable with D₂O.
Amine NH₂⁺9.2 (approx.)Broad SingletExchangeable with D₂O.

Table 1: ¹H NMR Data for this compound Hydrochloride in DMSO-d₆.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound reveals the presence of the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and hydroxyl groups.

Assignment Chemical Shift (ppm)
C=O~195-205
Aromatic C-O~145-155
Aromatic C-C=O~130-140
Aromatic C-H~115-125
-CH₂-~50-60
-NHCH₃~30-40

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation :

    • Dissolve 5-10 mg of this compound hydrochloride in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

  • Instrumentation :

    • A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.

    • The instrument should be equipped with a probe capable of performing both ¹H and ¹³C NMR experiments.

  • ¹H NMR Acquisition :

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

NMR_Workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound HCl in DMSO-d6 filter Filter into NMR tube dissolve->filter tune_shim Tune and Shim Probe filter->tune_shim acquire_1H Acquire 1H Spectrum tune_shim->acquire_1H acquire_13C Acquire 13C Spectrum tune_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference Structural Elucidation Structural Elucidation reference->Structural Elucidation

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound hydrochloride shows characteristic absorption bands for the phenolic O-H, N-H, C=O (ketone), aromatic C=C, and C-O functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500 - 3200 (broad)O-H stretchPhenolic hydroxyl
3400 - 3250N-H stretchSecondary amine (salt)
~1680C=O stretchAromatic ketone
1600 - 1450C=C stretchAromatic ring
1320 - 1000C-O stretchPhenolic hydroxyl

Table 3: Characteristic IR Absorption Bands for this compound.[4][5]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for transmission IR analysis.

  • Sample Preparation :

    • Thoroughly dry high-purity potassium bromide (KBr) powder to remove any moisture.

    • Grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of the dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

  • Pellet Formation :

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum using a blank KBr pellet.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

IR_Workflow IR Spectroscopy (KBr Pellet) Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition grind_sample Grind this compound HCl mix_kbr Mix with KBr Powder grind_sample->mix_kbr grind_mixture Grind Mixture mix_kbr->grind_mixture load_die Load Pellet Die grind_mixture->load_die press_pellet Apply Pressure load_die->press_pellet background Record Background Spectrum (Blank KBr Pellet) press_pellet->background sample_spec Record Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio Functional Group Analysis Functional Group Analysis ratio->Functional Group Analysis

IR Spectroscopy (KBr Pellet) Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Mass Spectrometric Data

Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺.

m/z Ion Notes
182.08[M+H]⁺Protonated molecular ion of this compound (C₉H₁₁NO₃).

Table 4: Expected Molecular Ion in ESI-MS of this compound.

Fragmentation Pattern:

Under collision-induced dissociation (CID), the protonated molecular ion of this compound is expected to fragment through characteristic pathways. The most likely fragmentation involves the cleavage of the bond between the carbonyl group and the adjacent methylene group (α-cleavage).

  • Loss of the methylaminoacetyl group ([M+H - 58]⁺): This would result in a fragment ion corresponding to the dihydroxybenzoyl cation at m/z 124.

  • Loss of water ([M+H - 18]⁺): Dehydration can also occur, leading to a fragment at m/z 164.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation. A typical concentration is in the low µg/mL to ng/mL range.

  • Instrumentation :

    • A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition :

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters, such as capillary voltage, nebulizing gas flow, and drying gas temperature, to obtain a stable signal for the protonated molecular ion.

    • Acquire the full scan mass spectrum in positive ion mode to detect the [M+H]⁺ ion.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Data Analysis :

    • Analyze the full scan spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition.

    • Interpret the MS/MS spectrum to identify the characteristic fragment ions and elucidate the fragmentation pathways.

Metabolic Pathway of this compound

This compound is a metabolite of epinephrine (adrenaline) and is further metabolized in the body primarily by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).

Metabolism Metabolic Pathway of this compound This compound This compound Metanephrine 3-O-Methylthis compound This compound->Metanephrine COMT DHMA 3,4-Dihydroxymandelic aldehyde This compound->DHMA MAO VMA_aldehyde Vanillylmandelic aldehyde Metanephrine->VMA_aldehyde MAO DHMA->VMA_aldehyde COMT Excretion Conjugation and Excretion VMA_aldehyde->Excretion

Metabolic Pathway of this compound

This diagram illustrates the two primary metabolic routes for this compound. The first involves O-methylation by COMT to form 3-O-methylthis compound. The second pathway involves oxidative deamination by MAO to produce 3,4-dihydroxymandelic aldehyde. Both of these intermediates can be further metabolized before eventual conjugation and excretion.

References

Solubility profile of Adrenalone in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility Profile of Adrenalone

Introduction

This compound is an adrenergic agonist and the ketone derivative of epinephrine.[1][2] Structurally related to catecholamines, it is a synthetic compound characterized by a ketone and a hydroxyl functional group which contribute to its biological activity.[3] Historically, it has been utilized as a topical vasoconstrictor and hemostatic agent, often to prolong the action of local anesthetics.[1][2] Unlike epinephrine, this compound primarily acts on alpha-1 adrenergic receptors with minimal affinity for beta receptors. For pharmaceutical applications, understanding the solubility profile of an active pharmaceutical ingredient (API) like this compound is critical for formulation development, bioavailability, and therapeutic efficacy.

This guide provides a comprehensive overview of the aqueous and organic solubility of this compound, presenting quantitative data, detailing experimental protocols for solubility determination, and illustrating key concepts through structured diagrams.

Solubility Profile of this compound

The solubility of this compound is highly dependent on its chemical form—either as the free base or as a hydrochloride salt. The hydrochloride salt form significantly enhances its solubility in polar solvents, particularly in water.

Aqueous Solubility

This compound as a free base has limited solubility in water. However, its hydrochloride salt, this compound HCl, is significantly more soluble in aqueous solutions due to the ionic nature of the salt. The solubility in aqueous media can also be influenced by pH; a more acidic environment can improve its dissolving capacity.

Organic Solvent Solubility

This compound is generally described as being soluble in organic solvents. Specific quantitative data indicates its solubility in Dimethyl Sulfoxide (DMSO) is particularly high. Qualitative information suggests slight solubility in methanol and ethanol.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and its hydrochloride salt in various solvents.

Compound FormSolventSolubilityMolar Concentration (mM)Notes
This compound HClWater (H₂O)40 mg/mL183.78 mMSonication is recommended.
This compound HClWater (H₂O)≥ 50 mg/mL≥ 229.73 mMSaturation unknown.
This compound HClDMSO100 mg/mL459.45 mMUltrasonic assistance needed.
This compound HClDMSO60 mg/mL275.67 mMSonication is recommended.
This compound HClDMSO44 mg/mL202.15 mMUse fresh DMSO as moisture can reduce solubility.
This compound HClDMSO≥ 10.88 mg/mL≥ 50.00 mM-
This compound HClDMSO≥ 10 mg/mL≥ 45.95 mM-
This compound HClEthanol< 1 mg/mL< 4.59 mMInsoluble or slightly soluble.
This compoundAqueous AcidSlightly Soluble-Qualitative data.
This compoundWaterSlightly Soluble-Qualitative data.
This compoundEthanolSlightly Soluble-Qualitative data.
This compoundDiethyl EtherLow Solubility-Qualitative data.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The equilibrium shake-flask method is a gold-standard technique for this purpose.

Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound is then measured in a saturated solution from which the undissolved solid has been removed.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound HCl powder to a sealed, inert container (e.g., a glass vial) containing a precise volume of the chosen solvent (e.g., ultrapure water, DMSO). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Place the container in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) that does not adsorb the compound.

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

    • UV-Vis Spectrophotometry: Measure the absorbance at a specific wavelength (e.g., λmax of 282 nm for epinephrine-related compounds) and calculate the concentration using a pre-established calibration curve.

    • High-Performance Liquid Chromatography (HPLC): This provides higher specificity and is the preferred method for complex mixtures.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor used during quantification.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis A Add excess this compound HCl to a known volume of solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., 0.22 µm filter) C->D E Prepare serial dilutions of the clear filtrate D->E F Analyze concentration (UV-Vis or HPLC) E->F G Calculate original solubility accounting for dilution F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing this compound Solubility

The solubility of this compound is not a fixed value but is influenced by several physicochemical factors. Understanding these relationships is key to its application in formulations.

  • Salt Form: The primary factor enhancing aqueous solubility is the conversion of the this compound free base into its hydrochloride salt. The ionic nature of the salt allows for stronger interactions with polar water molecules.

  • pH: As a catecholamine derivative, this compound possesses ionizable groups. In aqueous solutions, the pH dictates the degree of ionization. Lowering the pH (acidic conditions) ensures the amine group is protonated, favoring the more soluble cationic form.

  • Solvent Polarity: this compound HCl, being a salt, dissolves best in polar solvents like water and DMSO. The free base form has better solubility in less polar organic solvents compared to water.

  • Temperature: While specific data is limited, solubility of solid compounds generally increases with temperature. However, the stability of this compound at elevated temperatures must be considered, as catecholamines can be prone to oxidation.

G cluster_compound Compound Form cluster_solvents Solvent Type Base This compound (Free Base) Salt This compound HCl (Salt Form) Base->Salt + HCl Solubility This compound Solubility Base->Solubility Low Salt->Solubility High Aqueous Aqueous (e.g., Water) Organic Organic (e.g., DMSO, Ethanol) Solubility->Aqueous Dependent on Form/pH Solubility->Organic Generally Higher

Caption: Factors Influencing the Solubility of this compound.

Conclusion

The solubility of this compound is critically dependent on its chemical form, with this compound hydrochloride demonstrating significantly higher solubility in polar solvents such as water and DMSO compared to its free base. Quantitative data reveals a solubility of up to 100 mg/mL in DMSO and at least 50 mg/mL in water for the hydrochloride salt. Standard experimental methods like the shake-flask protocol are essential for obtaining reliable solubility data for formulation and research purposes. A thorough understanding of these solubility characteristics is indispensable for researchers and professionals in drug development to effectively formulate this compound for its intended therapeutic applications.

References

Technical Guide: Verification of Adrenalone's Molecular Formula and Molecular Weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of Adrenalone and the standard methodologies for their verification. This compound, an oxidized derivative of epinephrine, is primarily available as a hydrochloride salt for research purposes.[1] This document outlines its chemical formula, molecular weight, and the detailed experimental protocols used to confirm these properties, including mass spectrometry and elemental analysis.

Quantitative Data Summary

The molecular characteristics of this compound are presented below. The compound is typically supplied as a hydrochloride salt, which influences its molecular formula and weight.

PropertyThis compound (Free Base)This compound HydrochlorideData Source(s)
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃ • HCl[1][2]
Alternate Formula N/AC₉H₁₂ClNO₃[3]
Molecular Weight ( g/mol ) 181.19217.65[2]
Formula Weight ( g/mol ) N/A217.7
Exact Mass 181.0739217.0506
Elemental Analysis (%) C: 59.66, H: 6.12, N: 7.73, O: 26.49C: 49.67, H: 5.56, N: 6.44, Cl: 16.29, O: 22.05

Experimental Protocols for Verification

The verification of this compound's molecular formula and weight relies on precise analytical techniques. The two primary methods are Mass Spectrometry, for determining the exact mass, and Elemental Analysis, for confirming the elemental composition.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (e.g., LC-ESI-MS/MS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound hydrochloride.

    • Dissolve the sample in a suitable solvent compatible with the mass spectrometer's ionization source, such as DMSO, methanol, or a water/acetonitrile mixture. A typical concentration might be in the low µg/mL range.

    • The sample may be further diluted with a solution containing a volatile acid like formic acid to aid in protonation for positive ion mode electrospray ionization (ESI).

  • Instrumental Analysis (LC-MS/MS):

    • Chromatographic Separation: Inject the prepared sample into a liquid chromatography (LC) system. A reversed-phase C18 column is commonly used to separate the analyte from potential impurities. A gradient elution with mobile phases such as water and methanol/acetonitrile (both often containing 0.1% formic acid) is employed.

    • Ionization: As the this compound elutes from the LC column, it enters the electrospray ionization (ESI) source of the mass spectrometer. In positive ion mode, the molecule is protonated to form [M+H]⁺ ions.

    • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, Orbitrap, or Quadrupole), which separates them based on their m/z ratio.

    • Data Acquisition: The instrument records the intensity of ions at each m/z value, generating a mass spectrum. For this compound hydrochloride, the expected protonated molecule [C₉H₁₁NO₃ + H]⁺ would have an m/z corresponding to the free base.

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecule of this compound's free base.

    • Compare the measured exact mass with the theoretical exact mass calculated from the molecular formula (C₉H₁₁NO₃). The high accuracy of the measurement (typically within 5 ppm) confirms the elemental composition.

Elemental analysis (EA) determines the mass percentage of individual elements (primarily Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen) in a compound. This technique is crucial for confirming the empirical formula and assessing the purity of a synthesized compound like this compound.

Methodology:

  • Sample Preparation:

    • The sample must be thoroughly dried to remove any residual moisture, which can affect hydrogen and oxygen percentages.

    • The sample should be a homogenous, fine powder.

    • Accurately weigh a small amount of the dried this compound hydrochloride (typically 1-5 mg) into a tin or silver capsule using a microbalance.

  • Instrumental Analysis (Combustion Method):

    • Combustion: The encapsulated sample is introduced into a furnace and combusted at a high temperature (around 1000-2000 °C) in an excess of oxygen. This process, often called "flash combustion," converts the elements into simple gases (CO₂, H₂O, N₂, and SO₂).

    • Gas Separation: The resulting gases are passed through a gas chromatography (GC) column, which separates them.

    • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

    • Oxygen Analysis: Oxygen is typically determined separately by pyrolysis in the absence of oxygen, where it is converted to carbon monoxide (CO).

  • Data Interpretation:

    • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

    • The experimental percentages for C, H, N, Cl, and O are compared to the theoretical values calculated from the molecular formula C₉H₁₂ClNO₃. A close correlation (typically within ±0.4%) validates the proposed formula and indicates high sample purity.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for molecular verification and the relevant biological context for this compound as an analog of epinephrine.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry (Exact Mass) cluster_ea Elemental Analysis (Composition) start This compound HCl Sample weigh Accurate Weighing (Microbalance) start->weigh dissolve Dissolution in LC-MS Grade Solvent weigh->dissolve For MS encapsulate Encapsulation (Tin/Silver Capsule) weigh->encapsulate For EA lcms LC-ESI-MS/MS Analysis dissolve->lcms combustion Combustion/Pyrolysis Analysis encapsulate->combustion ms_data Acquire Mass Spectrum (m/z Data) lcms->ms_data ms_verify Compare Experimental vs. Theoretical Exact Mass ms_data->ms_verify conclusion Molecular Formula & Weight Verified ms_verify->conclusion ea_data Measure Elemental Gas Products combustion->ea_data ea_verify Compare Experimental vs. Theoretical % Composition ea_data->ea_verify ea_verify->conclusion

Caption: Experimental workflow for the verification of this compound's molecular properties.

G cluster_membrane Cell Membrane receptor Adrenergic Receptor (GPCR) g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates epinephrine Epinephrine (this compound Analog) epinephrine->receptor Binds ac Adenylyl Cyclase (Effector Enzyme) g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Glycogenolysis, Smooth Muscle Relaxation) pka->response Phosphorylates Target Proteins

Caption: Simplified adrenergic signaling pathway, the biological context for this compound.

References

An In-depth Technical Guide to the Biological Precursors and Metabolic Pathways of Adrenalone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone, a ketone derivative of epinephrine (adrenaline), is primarily recognized for its role as a topical vasoconstrictor and hemostatic agent. Unlike its precursor, adrenaline, this compound exhibits a pronounced selectivity for α1-adrenergic receptors with minimal affinity for β-receptors. This technical guide provides a comprehensive overview of the biological origins and metabolic fate of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical pathways to support further research and drug development endeavors.

Biological Precursors of this compound

While this compound is largely considered a synthetic compound, there is evidence suggesting its potential endogenous formation from epinephrine. The primary biological precursor to this compound is epinephrine (adrenaline) .

The conversion of epinephrine to this compound is proposed to be catalyzed by the enzyme adrenaline dehydrogenase . This enzyme facilitates the oxidation of the secondary alcohol group on the epinephrine side-chain to a ketone group, yielding this compound. However, it is important to note that research on adrenaline dehydrogenase is not extensive, and the physiological significance of this pathway in comparison to the well-established catecholamine degradation pathways remains an area for further investigation.

The biosynthesis of epinephrine itself originates from the amino acid L-tyrosine , following the canonical catecholamine synthesis pathway:

  • L-Tyrosine is hydroxylated to L-DOPA by tyrosine hydroxylase.

  • L-DOPA is decarboxylated to dopamine by DOPA decarboxylase.

  • Dopamine is hydroxylated to norepinephrine by dopamine β-hydroxylase.

  • Norepinephrine is methylated to epinephrine by phenylethanolamine N-methyltransferase (PNMT).

Below is a diagram illustrating the biosynthetic pathway leading to epinephrine, the direct precursor of this compound.

G Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT This compound This compound Epinephrine->this compound Adrenaline Dehydrogenase

Figure 1: Biosynthetic Pathway of Epinephrine and its Proposed Conversion to this compound.

Metabolic Pathways of this compound

Once formed or administered, this compound is metabolized by the same enzymes responsible for the degradation of other catecholamines: Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO) .[1] The metabolic process can proceed via two alternative sequences of enzymatic reactions.

Pathway 1: Initial Metabolism by COMT

  • COMT-mediated Methylation: this compound is first methylated by COMT, typically at the 3-hydroxyl group of the catechol ring, to form 3-O-methylthis compound .

  • MAO-mediated Deamination: Subsequently, 3-O-methylthis compound is N-demethylated and oxidized by MAO.

Pathway 2: Initial Metabolism by MAO

  • MAO-mediated Deamination: this compound first undergoes oxidative deamination by MAO.

  • COMT-mediated Methylation: The resulting metabolite is then methylated by COMT.

Both pathways ultimately converge to the same final metabolites, which are then conjugated with sulfate or glucuronide before being excreted by the kidneys.[1] It has been noted that in vivo, no reduction of this compound back to epinephrine has been observed.[1]

G This compound This compound Methylthis compound 3-O-methylthis compound This compound->Methylthis compound COMT MAO_Metabolite MAO Metabolite This compound->MAO_Metabolite MAO Final_Metabolite Final Metabolites Methylthis compound->Final_Metabolite MAO MAO_Metabolite->Final_Metabolite COMT Excretion Conjugation and Renal Excretion Final_Metabolite->Excretion

Figure 2: Metabolic Pathways of this compound.

Quantitative Data on this compound Metabolism

At present, there is a notable lack of specific quantitative data in the public domain regarding the enzyme kinetics (Km and Vmax) of this compound with COMT and MAO. This data gap presents an opportunity for future research to characterize the metabolic profile of this compound more precisely. For comparative purposes, the table below presents kinetic data for the metabolism of the parent compound, adrenaline, by these enzymes.

SubstrateEnzymeKm (µM)Vmax (nmol/mg protein/min)Source
AdrenalineMAO-A~450Not specified[2] (estimated)
AdrenalineMAO-B~400Not specified[2] (estimated)
AdrenalineCOMT200-500Not specified

Note: The provided values for adrenaline are approximations derived from various studies and may vary depending on the experimental conditions. Further research is required to establish the specific kinetic parameters for this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

Objective: To determine the in vitro metabolism of this compound and identify its metabolites.

Materials:

  • This compound hydrochloride

  • Human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add this compound (dissolved in a suitable solvent, e.g., water or DMSO, at a low final concentration to avoid solvent effects) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to quantify the remaining this compound and identify the formed metabolites.

Data Analysis:

  • The rate of disappearance of this compound over time can be used to calculate the intrinsic clearance.

  • The appearance of new peaks in the chromatogram corresponding to potential metabolites can be further characterized by their mass-to-charge ratio (m/z) and fragmentation patterns.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, NADPH system, Microsomes) B Pre-incubate at 37°C A->B C Add this compound B->C D Incubate at 37°C C->D E Terminate with Acetonitrile + Internal Standard D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G

Figure 3: Experimental Workflow for In Vitro Metabolism of this compound.
Protocol 2: Enzyme Kinetic Analysis of this compound with COMT and MAO

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound by COMT and MAO.

Materials:

  • Recombinant human COMT and MAO-A/MAO-B enzymes

  • This compound hydrochloride (as substrate)

  • S-adenosyl-L-methionine (SAM) for COMT assay

  • Appropriate buffers and cofactors for each enzyme

  • Detection reagents (e.g., for quantifying metabolite formation)

  • Plate reader or HPLC system for detection

Procedure:

  • Assay Setup: Prepare a series of reaction mixtures in a 96-well plate or individual tubes. Each reaction should contain the enzyme (COMT or MAO), buffer, and any necessary cofactors (e.g., SAM for COMT).

  • Substrate Addition: Add varying concentrations of this compound to the reaction mixtures to create a substrate concentration gradient.

  • Initiation and Incubation: Initiate the reaction and incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction using a suitable method (e.g., addition of acid or organic solvent).

  • Detection: Quantify the amount of metabolite formed using a suitable detection method. For example, the formation of the O-methylated metabolite by COMT could be measured by HPLC. For MAO, the production of hydrogen peroxide can be measured using a fluorometric or colorimetric assay.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Signaling Pathway of this compound

This compound primarily exerts its pharmacological effects by acting as an agonist at α1-adrenergic receptors . These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.

  • Receptor Activation: this compound binds to the α1-adrenergic receptor, causing a conformational change.

  • Gq Protein Activation: The activated receptor interacts with and activates the Gq alpha subunit of the heterotrimeric G-protein.

  • Phospholipase C Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to the characteristic physiological responses associated with α1-adrenergic stimulation, such as smooth muscle contraction (vasoconstriction).

G This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Response Cellular Response (e.g., Vasoconstriction) PKC->Response phosphorylates targets

Figure 4: this compound Signaling Pathway via the α1-Adrenergic Receptor.

Conclusion

This technical guide has provided a detailed overview of the current understanding of the biological precursors and metabolic pathways of this compound. While its primary origin is synthetic, a potential endogenous pathway from epinephrine exists. The metabolism of this compound is governed by the key catecholamine-degrading enzymes, COMT and MAO. A significant knowledge gap remains concerning the quantitative kinetics of these metabolic processes, highlighting a critical area for future research. The provided experimental frameworks and pathway diagrams offer a solid foundation for researchers and drug development professionals to further investigate the pharmacology and toxicology of this compound and to develop new therapeutic applications.

References

Theoretical and computational modeling of Adrenalone receptor binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Theoretical and Computational Modeling of Adrenalone Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a catecholamine structurally related to epinephrine, exerts its physiological effects through interaction with adrenergic receptors, a class of G protein-coupled receptors (GPCRs). Understanding the molecular intricacies of this binding process is paramount for the rational design of novel therapeutics targeting the adrenergic system. This technical guide provides a comprehensive overview of the theoretical principles and computational methodologies employed to model this compound-receptor interactions, supplemented by detailed experimental protocols for model validation.

Adrenergic receptors are categorized into two main types, α and β, each with several subtypes (e.g., α1, α2, β1, β2, β3).[1][2] These receptors are integral membrane proteins that mediate the "fight-or-flight" response by recognizing endogenous catecholamines like epinephrine and norepinephrine.[1][3] Ligand binding to these receptors initiates a conformational change, leading to the activation of intracellular signaling cascades. The specific downstream effects depend on the receptor subtype and the G protein to which it couples (e.g., Gs, Gi, Gq).[1]

Computational approaches, such as molecular docking and molecular dynamics simulations, have become indispensable tools in drug discovery for predicting and analyzing these interactions at an atomic level. These methods allow for the elucidation of binding poses, the estimation of binding affinities, and the exploration of the dynamic nature of the receptor-ligand complex. This guide will detail these computational workflows and the experimental techniques essential for their validation.

Theoretical Modeling of this compound-Receptor Binding

The interaction between this compound and an adrenergic receptor is a dynamic process governed by the principles of molecular recognition. The binding affinity, quantified by the dissociation constant (Kd) or the inhibition constant (Ki), reflects the strength of the non-covalent interactions between the ligand and the receptor's binding pocket. These interactions include hydrogen bonds, electrostatic interactions, hydrophobic contacts, and van der Waals forces.

Computational models aim to approximate the binding free energy (ΔG_bind) of the complex, which is related to the binding affinity. A more negative ΔG_bind corresponds to a higher affinity. The process involves several key steps, from preparing the structures of the receptor and ligand to performing simulations and analyzing the results.

Adrenergic Receptor Signaling Pathways

Upon binding of an agonist like this compound, adrenergic receptors activate specific G proteins, triggering distinct intracellular signaling cascades. The primary pathways relevant to this compound are the Gs and Gq-coupled pathways.

  • Gs-Coupled Pathway (Primarily β-receptors): Agonist binding to β-adrenergic receptors activates the stimulatory G protein (Gs). The Gαs subunit dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

  • Gq-Coupled Pathway (Primarily α1-receptors): Activation of α1-adrenergic receptors leads to the activation of the Gq protein. The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to further downstream signaling.

Adrenergic Signaling Pathways Adrenergic Receptor Signaling Pathways cluster_gs Gs-Coupled Pathway (β-Receptors) cluster_gq Gq-Coupled Pathway (α1-Receptors) Adrenalone_Gs This compound Beta_AR β-Adrenergic Receptor Adrenalone_Gs->Beta_AR Binds Gs Gs Protein Beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A cAMP->PKA Activates Response_Gs Cellular Response (e.g., Glycogenolysis, Smooth Muscle Relaxation) PKA->Response_Gs Phosphorylates Targets Adrenalone_Gq This compound Alpha1_AR α1-Adrenergic Receptor Adrenalone_Gq->Alpha1_AR Binds Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response_Gq PKC->Response_Gq

Adrenergic Receptor Signaling Pathways

Quantitative Data: Adrenergic Ligand Binding Affinities

While specific binding data for this compound is not widely published, the affinities of structurally similar endogenous catecholamines provide a valuable reference. The following table summarizes the binding affinities (Ki in nM) of common adrenergic agonists for various human adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Ligandα1Aα1Bα1Dα2Aα2Bα2Cβ1β2β3
Epinephrine 6.139.82.8---~250~150~1000
Norepinephrine ---330--56~2000~10000
Isoproterenol ------~40~30~200
Table compiled from data in cited sources. Note: Ki values can vary based on experimental conditions and cell systems used.

Computational Modeling Workflow

A typical computational workflow for modeling this compound-receptor binding involves several stages, starting from system preparation and progressing through simulation to data analysis. This process allows for a detailed investigation of the binding event at a molecular level.

Computational Modeling Workflow Computational Modeling Workflow for this compound Receptor Binding cluster_prep 1. System Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics (MD) Simulation cluster_analysis 4. Analysis get_receptor Obtain Receptor Structure (PDB or Homology Model) prep_receptor Prepare Receptor (Add Hydrogens, Assign Charges) get_receptor->prep_receptor define_site Define Binding Site prep_receptor->define_site get_ligand Obtain this compound Structure prep_ligand Prepare this compound (Generate Conformations, Assign Charges) get_ligand->prep_ligand run_docking Run Docking Algorithm (e.g., AutoDock, Glide) prep_ligand->run_docking define_site->run_docking analyze_poses Analyze Binding Poses and Scores run_docking->analyze_poses select_complex Select Best Pose(s) for Further Analysis analyze_poses->select_complex embed_membrane Embed Complex in Membrane Bilayer (POPC) select_complex->embed_membrane solvate Solvate with Water and Add Ions embed_membrane->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production_md Production MD Run (GROMACS, AMBER) equilibrate->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF, Interactions) production_md->trajectory_analysis free_energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) production_md->free_energy visualize Visualize Interactions trajectory_analysis->visualize free_energy->visualize

Computational Modeling Workflow
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computationally efficient method used for virtual screening and to generate plausible binding poses for further analysis.

Methodology:

  • Receptor and Ligand Preparation: The 3D structure of the adrenergic receptor is obtained from a database like the Protein Data Bank (PDB) or built using homology modeling. The structure is prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules. The 3D structure of this compound is generated and its energy is minimized.

  • Binding Site Definition: The region of the receptor where this compound is expected to bind (the orthosteric binding pocket) is defined, typically based on the location of known ligands in crystal structures.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) systematically samples different conformations and orientations of this compound within the defined binding site.

  • Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The resulting poses are ranked, and the top-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds with specific residues like Asp113 and Ser204/207 in β2AR).

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the receptor-ligand complex, allowing for the assessment of its stability and the conformational changes that occur over time.

Methodology:

  • System Setup: The highest-ranked this compound-receptor complex from docking is embedded in a realistic model of a cell membrane (e.g., a POPC lipid bilayer) and solvated with an explicit water model. Ions are added to neutralize the system and mimic physiological concentration.

  • Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT) to ensure the temperature, pressure, and density stabilize.

  • Production Run: A long-duration simulation (nanoseconds to microseconds) is run to generate a trajectory of the system's atomic movements over time.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of receptor residues (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions.

  • Binding Free Energy Calculation: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy from the simulation snapshots.

Experimental Protocols for Model Validation

Experimental validation is crucial to confirm the predictions from computational models. Radioligand binding assays directly measure binding affinity, while functional assays assess the downstream consequences of that binding.

Radioligand Binding Assay

This technique is the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd or Ki). It uses a radioactively labeled ligand to detect and quantify receptors in a sample.

Detailed Methodology (Competition Assay):

  • Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in receptors. Protein concentration is determined using an assay like the BCA assay.

  • Assay Setup: In a 96-well plate, the membrane preparation (e.g., 10-50 µg protein) is incubated in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

  • Competition Reaction: A fixed concentration of a high-affinity radioligand (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [¹²⁵I]-cyanopindolol for β) is added to all wells. A range of concentrations of the unlabeled competitor ligand (this compound) is then added.

  • Incubation: The plate is incubated (e.g., 60-90 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist) is subtracted from total binding to yield specific binding. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the functional consequence of this compound binding to Gs or Gi-coupled receptors by quantifying changes in intracellular cAMP levels.

Detailed Methodology (Luminescence-Based):

  • Cell Preparation: Cells stably or transiently expressing the adrenergic receptor of interest are seeded in a 96- or 384-well plate and grown overnight.

  • Ligand Stimulation: The cell culture medium is removed, and cells are incubated with varying concentrations of this compound (agonist mode) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For antagonist testing, cells are co-incubated with a known agonist.

  • Cell Lysis and Detection: After incubation (e.g., 15-30 minutes), a detection reagent is added. This reagent lyses the cells and contains the components for a luciferase-based reaction. In assays like Promega's cAMP-Glo™, the amount of light produced is inversely proportional to the amount of cAMP present.

  • Signal Measurement: The luminescence is read using a plate reader.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The luminescence values from the experimental wells are used to determine the cAMP concentration. For agonist activity, data are plotted to determine the EC50 (concentration for 50% maximal effect).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Detailed Methodology:

  • Receptor Preparation and Immobilization: The purified adrenergic receptor is immobilized on the surface of a sensor chip. This is often achieved by capturing the receptor via a specific antibody (e.g., an anti-His-tag antibody) that has been covalently bound to the chip surface.

  • Binding Analysis: A solution containing the analyte (this compound) is flowed over the sensor chip surface. The binding of this compound to the immobilized receptor causes a change in the refractive index at the surface, which is detected by the SPR instrument and reported in response units (RU).

  • Kinetic Measurement: The association rate (ka) is measured during the injection of this compound, and the dissociation rate (kd) is measured during the subsequent flow of buffer alone.

  • Data Analysis: The kinetic data (ka and kd) are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Conclusion

The integration of theoretical and computational modeling with rigorous experimental validation provides a powerful paradigm for understanding this compound-receptor binding. Molecular docking and MD simulations offer unparalleled atomic-level insights into the dynamics and energetics of this interaction, guiding the hypothesis-driven design of new molecules. Experimental techniques like radioligand binding assays, functional cAMP assays, and SPR are essential for validating these computational predictions and accurately quantifying the affinity and functional efficacy of candidate compounds. This synergistic approach accelerates the drug discovery pipeline, enabling the development of more potent and selective therapeutics targeting the adrenergic system.

References

Methodological & Application

Application Notes and Protocols for Adrenalone as a Topical Hemostatic Agent in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of adrenalone as a topical hemostatic agent in preclinical animal models. This document is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound for controlling localized bleeding.

Introduction

This compound, a ketone derivative of adrenaline (epinephrine), is an adrenergic agonist known for its vasoconstrictive properties.[1][2] This action makes it a potential candidate for use as a topical hemostatic agent to control capillary and arteriolar bleeding in surgical and wound settings. By stimulating adrenergic receptors in the smooth muscle of blood vessels, this compound induces localized vasoconstriction, thereby reducing blood flow and facilitating the natural clotting process.[3] These protocols outline the necessary steps for preparing this compound solutions and evaluating their hemostatic efficacy in established animal models.

Data Presentation

While direct quantitative data on the hemostatic efficacy of this compound in animal models is limited in the available literature, the following table summarizes representative data for its close analog, adrenaline (epinephrine), to provide an expected range of efficacy. Researchers should generate their own data for this compound using the protocols provided below.

Table 1: Representative Hemostatic Efficacy of Topical Adrenaline in Animal and Human Studies

Agent and ConcentrationAnimal/Human ModelKey FindingsReference
Adrenaline (1:2,000)Human (Endoscopic Sinus Surgery)Mean blood loss of 140.3 ml, significantly less than 1:10,000 (336.9 ml) and 1:50,000 (425.8 ml) concentrations.[4]
Adrenaline sprayHuman (Skin Graft Donor Sites)Achieved hemostasis significantly faster than mineral oil (mean difference of -6.25 minutes) and K-Y jelly (mean difference of -5.00 minutes).[5]
Adrenaline/K-Y jelly mixtureHuman (Skin Graft Donor Sites)Resulted in significantly quicker hemostasis than thrombin (mean difference of -2.30 minutes).
Adrenaline + LidocaineRabbit (Epistaxis Model)Median hemostasis time of 90 seconds, compared to 210 seconds for saline control.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Solution for Topical Application

This protocol describes the preparation of a sterile this compound hydrochloride solution for topical application in animal models. It is recommended to prepare the solution fresh on the day of the experiment due to the potential for instability.

Materials:

  • This compound hydrochloride powder

  • Sterile saline (0.9% sodium chloride)

  • Dimethyl sulfoxide (DMSO) (optional, for initial dissolution)

  • Polyethylene glycol 300 (PEG300) (optional, for solubility enhancement)

  • Tween 80 (optional, for solubility enhancement)

  • Sterile 0.22 µm syringe filter

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Solubility Testing: Prior to preparing the final formulation, it is recommended to determine the solubility of this compound hydrochloride in the chosen vehicle. This compound hydrochloride is soluble in water and DMSO.

  • Preparation of a 1 mg/mL (1:1000) Solution in Saline:

    • Aseptically weigh the required amount of this compound hydrochloride powder.

    • In a sterile vial, add the powder to a small volume of sterile saline.

    • Vortex vigorously to dissolve the powder. If needed, sonication can be used to aid dissolution.

    • Once dissolved, add sterile saline to reach the final desired concentration of 1 mg/mL.

    • Filter the solution through a sterile 0.22 µm syringe filter into a new sterile vial.

  • Preparation of a Co-solvent Formulation (for enhanced solubility):

    • Aseptically weigh the this compound hydrochloride powder.

    • Prepare a vehicle solution consisting of, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • First, dissolve the this compound hydrochloride in DMSO.

    • Gradually add the PEG300, Tween-80, and saline while continuously vortexing or sonicating to ensure a clear solution.

    • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution protected from light at 2-8°C if not for immediate use. However, freshly prepared solutions are highly recommended.

Protocol 2: Evaluation of Hemostatic Efficacy in a Rat Tail Transection Model

This protocol details a common and reproducible method for assessing the efficacy of topical hemostatic agents.

Animal Model:

  • Species: Sprague Dawley or Wistar rats

  • Weight: 250-300 g

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment.

  • Ethics: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound hydrochloride solution (e.g., 1 mg/mL)

  • Sterile saline (for control group)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Gauze sponges

  • Scalpel or sharp blade

  • Stopwatch

  • Warming pad or lamp to maintain body temperature

Procedure:

  • Anesthesia: Anesthetize the rat according to an approved protocol. Ensure a surgical plane of anesthesia is reached before proceeding.

  • Preparation: Place the anesthetized rat on a warming pad to maintain body temperature. Gently clean the tail with a sterile saline wipe.

  • Tail Transection: Using a sharp scalpel, make a clean transection of the tail at a predetermined diameter (e.g., 3-5 mm from the tip).

  • Initiation of Bleeding and Treatment Application:

    • Immediately after transection, start a stopwatch.

    • Allow the tail to bleed freely for a short, standardized period (e.g., 15-30 seconds).

    • Apply a sterile gauze sponge saturated with the this compound solution directly to the bleeding site with gentle pressure. For the control group, use a gauze sponge saturated with sterile saline.

  • Assessment of Hemostasis:

    • At regular intervals (e.g., every 15-30 seconds), gently remove the gauze to observe for active bleeding.

    • If bleeding persists, reapply the gauze.

    • The bleeding time is defined as the time from the initial transection until bleeding has completely stopped for at least 30 seconds.

    • Record the bleeding time for each animal. A pre-determined cut-off time (e.g., 10-15 minutes) should be established, after which bleeding is considered uncontrolled.

  • Post-Procedure Care: After the experiment, ensure the animal recovers from anesthesia in a clean, warm environment. Provide appropriate post-operative analgesia as per IACUC guidelines.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Vasoconstriction

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Binds Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ SR->Ca Release MLCK Myosin Light Chain Kinase (MLCK) Ca->MLCK Activates Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction Leads to

Caption: this compound-induced vasoconstriction signaling cascade.

Experimental Workflow for Evaluating Topical Hemostatic Efficacy

Experimental Workflow start Start animal_prep Animal Preparation (Anesthesia, Site Prep) start->animal_prep induce_bleeding Induce Standardized Bleeding (e.g., Tail Transection) animal_prep->induce_bleeding start_timer Start Timer induce_bleeding->start_timer apply_treatment Apply Topical Agent (this compound or Control) start_timer->apply_treatment assess_hemostasis Assess Hemostasis (at timed intervals) apply_treatment->assess_hemostasis bleeding_stopped Bleeding Stopped? assess_hemostasis->bleeding_stopped bleeding_stopped->assess_hemostasis No record_time Record Bleeding Time bleeding_stopped->record_time Yes end End record_time->end

References

Application Note: Quantification of Adrenalone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adrenalone is a catecholamine and a key intermediate in the synthesis of epinephrine (adrenaline). It is also a principal degradation product of epinephrine, making its quantification crucial for the quality control and stability testing of epinephrine-containing pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is suitable for researchers, scientists, and professionals involved in drug development and quality control.

Principle

This method employs reverse-phase HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 or a Biphenyl stationary phase, which provides good retention and resolution of polar compounds like this compound. An acidic mobile phase is utilized to ensure the ionization of this compound and to improve peak shape. Quantification is performed by comparing the peak area of this compound in a sample to that of a known standard.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: Kinetex® 2.6 µm Biphenyl 100 Å, 100 x 3.0 mm, or a similar reverse-phase column (e.g., C18, 5 µm, 250 x 4.6 mm).

  • Chemicals and Reagents:

    • This compound reference standard

    • Sodium dihydrogen phosphate

    • Phosphoric acid

    • Methanol (HPLC grade)

    • Water (HPLC grade)

  • Preparation of Mobile Phase: Prepare a 50 mM sodium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterValue
Column Kinetex® 2.6 µm Biphenyl 100 Å, 100 x 3.0 mm
Mobile Phase 50 mM Sodium Dihydrogen Phosphate (pH 3.0)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection Wavelength 279 nm
Injection Volume 1 µL
Run Time Approximately 10 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

4. Sample Preparation

  • For Pharmaceutical Formulations: The sample preparation will depend on the formulation. For liquid formulations, a simple dilution with the mobile phase to bring the this compound concentration within the calibration range may be sufficient. For solid dosage forms, an extraction step may be necessary.

  • General Procedure: Accurately weigh a portion of the sample, dissolve or extract it with a known volume of mobile phase, and filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in the table below.[1]

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components and degradation products.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Experimental Value]
5[Experimental Value]
10[Experimental Value]
25[Experimental Value]
50[Experimental Value]
100[Experimental Value]
Correlation Coefficient (r²) > 0.999

Table 2: Precision Data for this compound

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low QC[Experimental Value][Experimental Value]
Mid QC[Experimental Value][Experimental Value]
High QC[Experimental Value][Experimental Value]

Table 3: Accuracy Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
Low QC[Experimental Value][Experimental Value]
Mid QC[Experimental Value][Experimental Value]
High QC[Experimental Value][Experimental Value]

Table 4: LOD and LOQ for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD) [Experimental Value]
Limit of Quantification (LOQ) [Experimental Value]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Detection UV Detection (279 nm) Chrom_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification Report Report Generation Quantification->Report

Caption: Workflow for this compound quantification by HPLC.

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The method is specific, sensitive, accurate, and precise, making it suitable for routine quality control and stability studies of pharmaceutical products. Proper method validation is essential to ensure the reliability of the results.

References

Application of Adrenalone in Studying Adrenergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone, a ketone derivative of epinephrine, serves as a valuable pharmacological tool for the investigation of adrenergic signaling pathways. As a sympathomimetic agent, it primarily exhibits activity as an agonist at α1-adrenergic receptors and functions as an inhibitor of the enzyme dopamine β-hydroxylase.[1][2] This unique pharmacological profile makes it a useful compound for dissecting the specific roles of α1-adrenergic receptor activation in various physiological processes. Additionally, its ability to inhibit the norepinephrine transporter (NET) provides another avenue for studying catecholamine dynamics.[3]

These application notes provide a comprehensive overview of the use of this compound in adrenergic signaling research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound exerts its effects through multiple mechanisms within the adrenergic system:

  • α1-Adrenergic Receptor Agonism: this compound selectively binds to and activates α1-adrenergic receptors.[1] These receptors are Gq protein-coupled receptors, and their activation leads to the stimulation of phospholipase C (PLC).[4] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a key event in mediating downstream physiological responses, such as smooth muscle contraction.

  • Dopamine β-Hydroxylase Inhibition: this compound has been shown to inhibit the enzyme dopamine β-hydroxylase. This enzyme is responsible for the conversion of dopamine to norepinephrine in noradrenergic neurons. By inhibiting this step, this compound can modulate the levels of these key catecholamine neurotransmitters.

  • Norepinephrine Transporter (NET) Inhibition: this compound can inhibit the reuptake of norepinephrine from the synaptic cleft by blocking the norepinephrine transporter (NET). This action leads to an increased concentration and prolonged activity of norepinephrine in the synapse.

Data Presentation

The following table summarizes the available quantitative data for this compound's activity at various targets. It is important to note that comprehensive binding affinity (Ki) and functional potency (EC50) data for this compound across all adrenergic receptor subtypes are not extensively available in the public domain. The provided data is based on the available literature.

TargetParameterValueReference
Norepinephrine Transporter (NET)IC5036.9 μM
Dopamine β-Hydroxylase-Inhibitor
α1-Adrenergic Receptor-Agonist

Signaling Pathways and Experimental Workflows

Adrenergic Signaling Pathways Involving this compound

Adrenalone_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AR_a1 α1-Adrenergic Receptor This compound->AR_a1 Binds to NET Norepinephrine Transporter (NET) This compound->NET Inhibits DBH Dopamine β-Hydroxylase This compound->DBH Inhibits Gq Gq AR_a1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Response Physiological Response (e.g., Vasoconstriction) Ca_cyto->Response PKC->Response Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Conversion

This compound's multifaceted mechanism of action.
Experimental Workflow for In Vitro Assays

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., expressing α1-AR) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep cAMP_Assay cAMP Assay (Assess Gs/Gi coupling) Cell_Culture->cAMP_Assay Ca_Assay Calcium Mobilization Assay (Assess Gq coupling) Cell_Culture->Ca_Assay Binding_Assay Receptor Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Reagent_Prep Reagent Preparation (this compound, buffers, etc.) Reagent_Prep->Binding_Assay Reagent_Prep->cAMP_Assay Reagent_Prep->Ca_Assay Vaso_Assay Vasoconstriction Assay (Functional Output) Reagent_Prep->Vaso_Assay Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition cAMP_Assay->Data_Acquisition Ca_Assay->Data_Acquisition Vaso_Assay->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting (e.g., Prism) Data_Acquisition->Curve_Fitting Parameter_Calc Calculate EC50 / IC50 / Ki Curve_Fitting->Parameter_Calc

General workflow for in vitro characterization.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Cell membranes prepared from a cell line overexpressing the desired α1-adrenergic receptor subtype (e.g., HEK293-α1A).

  • [3H]-Prazosin (radiolabeled antagonist).

  • This compound hydrochloride.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Unlabeled phentolamine (for determining non-specific binding).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare dilutions: Prepare serial dilutions of this compound in binding buffer.

  • Set up the assay: In a 96-well plate, add the following to each well in triplicate:

    • Total binding: Binding buffer, [3H]-Prazosin (at a concentration near its Kd), and cell membranes.

    • Non-specific binding: Binding buffer, [3H]-Prazosin, unlabeled phentolamine (at a high concentration, e.g., 10 µM), and cell membranes.

    • Competitive binding: Binding buffer, [3H]-Prazosin, varying concentrations of this compound, and cell membranes.

  • Incubate: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filter: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

  • Wash: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Count: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Prazosin).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to induce an increase in intracellular calcium via α1-adrenergic receptor activation.

Materials:

  • Cells stably expressing the human α1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • This compound hydrochloride.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Phentolamine (α-adrenergic antagonist for control).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.

  • Data Acquisition:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the automated liquid handler to add the this compound dilutions to the corresponding wells.

    • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium over time.

  • Data Analysis:

    • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

cAMP Functional Assay

This protocol assesses whether this compound has any agonist or antagonist activity at Gs or Gi-coupled adrenergic receptors (e.g., β- or α2-adrenergic receptors) by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the adrenergic receptor of interest (e.g., HEK293 cells stably expressing β2-adrenergic receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • This compound hydrochloride.

  • Isoproterenol (a known β-adrenergic agonist).

  • Forskolin (an adenylyl cyclase activator).

  • Cell culture medium and supplements.

  • 96- or 384-well cell culture plates.

Procedure:

  • Cell Plating: Seed the cells into the appropriate microplate and culture overnight.

  • Compound Treatment:

    • For agonist testing: Treat the cells with serial dilutions of this compound.

    • For antagonist testing: Pre-incubate the cells with serial dilutions of this compound before stimulating with a known agonist (e.g., isoproterenol at its EC80 concentration).

  • Cell Lysis: After the appropriate incubation time, lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement using the chosen assay kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • For agonist mode, plot the cAMP concentration against the log concentration of this compound to determine the EC50.

    • For antagonist mode, plot the inhibition of the agonist-induced cAMP response against the log concentration of this compound to determine the IC50.

Conclusion

This compound is a versatile pharmacological agent for probing adrenergic signaling, particularly through its agonist activity at α1-adrenergic receptors. The protocols provided herein offer a framework for characterizing the binding and functional properties of this compound in vitro. By employing these methods, researchers can further elucidate the specific roles of α1-adrenergic signaling in health and disease, and explore the potential of this compound and its analogs in drug development. Further research is warranted to fully characterize its binding and functional profile across all adrenergic receptor subtypes.

References

Application Notes and Protocols for Investigating Alpha-1 Adrenoceptor Pharmacology Using Adrenalone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone, the ketone derivative of epinephrine, serves as a valuable pharmacological tool for the investigation of alpha-1 (α₁) adrenoceptors.[1] Unlike its parent compound, epinephrine, which is a non-selective agonist of all adrenergic receptors, this compound exhibits a preferential affinity for α₁-adrenoceptors with markedly reduced activity at beta (β)-adrenoceptors.[1] This selectivity makes this compound a useful agent for isolating and studying the physiological and pathological roles of the α₁-adrenoceptor subfamily.

The α₁-adrenoceptors, which include the subtypes α₁ₐ, α₁ₑ, and α₁D, are G-protein coupled receptors (GPCRs) primarily associated with the Gq alpha subunit.[2][3] Activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] This cascade culminates in an increase in intracellular calcium concentrations, which in turn mediates a variety of physiological responses, most notably the contraction of smooth muscle. Consequently, α₁-adrenoceptor agonists are potent vasoconstrictors and are implicated in the regulation of blood pressure.

These application notes provide a comprehensive overview of the use of this compound in α₁-adrenoceptor research, including detailed experimental protocols for characterizing its pharmacological profile.

Data Presentation

To provide a framework for comparison, the following tables summarize the binding affinities and functional potencies of well-characterized α₁-adrenoceptor agonists: epinephrine, norepinephrine, and phenylephrine. Researchers can use the protocols outlined in the subsequent sections to determine the corresponding values for this compound and populate these tables.

Table 1: Comparative Binding Affinities (Ki, nM) of α₁-Adrenoceptor Agonists

Agonistα₁ₐ-Adrenoceptorα₁ₑ-Adrenoceptorα₁D-Adrenoceptor
This compound Data not availableData not availableData not available
Epinephrine 813114864.6
Norepinephrine 8911413112
Phenylephrine 22913981380

Note: Ki values were determined by radioligand binding assays using membranes from cells expressing human α₁-adrenoceptor subtypes.

Table 2: Comparative Functional Potencies (EC₅₀, nM) of α₁-Adrenoceptor Agonists in a Calcium Mobilization Assay

Agonistα₁ₐ-Adrenoceptorα₁ₑ-Adrenoceptorα₁D-Adrenoceptor
This compound Data not availableData not availableData not available
Epinephrine 2.412.00.8
Norepinephrine 4.829.51.8
Phenylephrine 30.2186.221.4

Note: EC₅₀ values represent the concentration of agonist that produces 50% of the maximal response in a calcium mobilization assay.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures involved in studying this compound's effects on α₁-adrenoceptors, the following diagrams have been generated using the DOT language.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_AR α₁-Adrenoceptor This compound->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca2_cyto->PKC Activates Response Smooth Muscle Contraction Ca2_cyto->Response Mediates PKC->Response Leads to

Caption: Alpha-1 Adrenoceptor Signaling Pathway.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay cluster_tissue In Vitro Vasoconstriction Assay B1 Prepare Membranes from Cells Expressing α₁-Subtypes B2 Incubate Membranes with Radioligand ([³H]-Prazosin) and Varying Concentrations of this compound B1->B2 B3 Separate Bound and Free Radioligand by Filtration B2->B3 B4 Quantify Bound Radioactivity B3->B4 B5 Calculate Ki from IC₅₀ B4->B5 F1 Culture Cells Expressing α₁-Subtypes F2 Load Cells with a Calcium-Sensitive Fluorescent Dye F1->F2 F3 Add Varying Concentrations of this compound F2->F3 F4 Measure Changes in Fluorescence Intensity F3->F4 F5 Calculate EC₅₀ from Dose-Response Curve F4->F5 T1 Isolate Rat Thoracic Aorta and Mount in an Organ Bath T2 Equilibrate Tissue under Tension T1->T2 T3 Add Cumulative Concentrations of this compound T2->T3 T4 Record Isometric Contraction T3->T4 T5 Determine EC₅₀ and Maximum Contractile Response T4->T5

Caption: Experimental Workflows for this compound Characterization.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the pharmacology of this compound at α₁-adrenoceptors.

Protocol 1: Radioligand Binding Assay for α₁-Adrenoceptors

Objective: To determine the binding affinity (Ki) of this compound for α₁-adrenoceptor subtypes (α₁ₐ, α₁ₑ, α₁D).

Materials:

  • Cell lines stably expressing human α₁ₐ, α₁ₑ, or α₁D adrenoceptors.

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Radioligand: [³H]-Prazosin (a selective α₁-adrenoceptor antagonist).

  • This compound stock solution.

  • Non-specific binding control: Phentolamine (10 µM).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells and resuspend in ice-cold lysis buffer.

    • Homogenize the cells using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

      • 50 µL of various concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).

      • 50 µL of [³H]-Prazosin at a concentration close to its Kd (typically 0.1-1 nM).

      • 100 µL of the membrane preparation (containing 10-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-Prazosin binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

Objective: To determine the functional potency (EC₅₀) of this compound in activating α₁-adrenoceptors.

Materials:

  • Cell lines stably expressing human α₁ₐ, α₁ₑ, or α₁D adrenoceptors.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution.

  • A fluorescence plate reader with an integrated fluidics system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture and Plating:

    • Culture the cells to 80-90% confluency.

    • Seed the cells into black-walled, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Assay:

    • Wash the cells with HBSS to remove excess dye.

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Prepare a compound plate containing serial dilutions of this compound in HBSS.

    • Program the instrument to add the this compound solutions to the cell plate and simultaneously measure the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the log concentration of this compound to generate a dose-response curve.

    • Fit the curve using a sigmoidal dose-response equation to determine the EC₅₀ value.

Protocol 3: In Vitro Vasoconstriction Assay Using Isolated Rat Aorta

Objective: To assess the vasoconstrictor effect of this compound in a functional tissue preparation.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • This compound stock solution.

  • Phenylephrine (as a positive control).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method.

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of surrounding connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Apply an optimal resting tension (typically 1.5-2 g) and allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Experiment:

    • After equilibration, contract the tissues with a submaximal concentration of phenylephrine (e.g., 1 µM) to test for viability.

    • Wash the tissues and allow them to return to baseline.

    • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the drug to the organ bath at regular intervals.

    • Record the isometric tension at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., phenylephrine or KCl).

    • Plot the percentage of maximal contraction against the log concentration of this compound.

    • Determine the EC₅₀ value and the maximal response (Emax) from the dose-response curve.

Conclusion

This compound's selectivity for α₁-adrenoceptors makes it a valuable tool for dissecting the specific roles of this receptor subfamily in various physiological and pathophysiological processes. The experimental protocols provided herein offer a robust framework for researchers to characterize the binding affinity and functional potency of this compound at the α₁-adrenoceptor subtypes. By generating quantitative data and comparing it to well-established α₁-agonists, a clearer understanding of this compound's pharmacological profile can be achieved, thereby facilitating its effective use in drug discovery and development.

References

Application Notes and Protocols: Adrenalone as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone, also known as 3',4'-Dihydroxy-2-(methylamino)acetophenone, is a catecholamine and a close structural analog of epinephrine (adrenaline). In the pharmaceutical industry, this compound Hydrochloride is utilized as a United States Pharmacopeia (USP) Reference Standard and a pharmaceutical secondary standard.[1] Its primary application is in the quality control of pharmaceutical preparations, where it serves as a benchmark for identity, purity, and potency assays of related active pharmaceutical ingredients (APIs) such as Dipivefrin Hydrochloride and Epinephrine Bitartrate. These application notes provide detailed methodologies for the use of this compound as a reference standard in analytical chemistry, with a focus on High-Performance Liquid Chromatography (HPLC) techniques.

Physicochemical Properties and Handling

This compound Hydrochloride is a white to off-white crystalline powder.[2] As a reference standard, it is crucial to handle and store the material correctly to maintain its integrity and purity.

Table 1: Physicochemical Properties of this compound Hydrochloride Reference Standard

PropertyValueReference
Chemical Name1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone hydrochloride
CAS Number62-13-5
Molecular FormulaC₉H₁₁NO₃·HCl
Molecular Weight217.65 g/mol
AppearanceOff-white to beige to yellow-green crystalline powder
Storage2-8°C, protected from light and moisture.

Quantitative Data Summary

The purity of a reference standard is its most critical attribute. While a specific Certificate of Analysis with a designated purity for this compound could not be located in the search results, USP reference standards are generally of high purity (typically >99.5%). The following table summarizes typical validation parameters for an HPLC method for a closely related compound, adrenaline, which can be considered representative for this compound method development.

Table 2: HPLC Method Validation Parameters for a Related Catecholamine (Adrenaline)

ParameterTypical ValueReference
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. While specific quantitative data for the forced degradation of this compound was not found, the following table outlines the expected degradation behavior based on studies of the closely related compound, epinephrine.

Table 3: Representative Forced Degradation Data for a Catecholamine under Stress Conditions

Stress ConditionReagent/ConditionTime% Degradation (Representative)
Acid Hydrolysis1 M HCl24 h< 5%
Base Hydrolysis0.1 M NaOH4 h15 - 25%
Oxidation3% H₂O₂1 h20 - 40%
Thermal80°C48 h5 - 15%
PhotolyticICH compliant light exposure7 days10 - 20%

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

This protocol describes the preparation of a standard stock solution of this compound Hydrochloride for use in HPLC analysis. All weighing and volumetric measurements should be performed using calibrated equipment.

Materials:

  • This compound Hydrochloride Reference Standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh approximately 25 mg of this compound Hydrochloride Reference Standard.

  • Quantitatively transfer the weighed standard to a 25 mL volumetric flask.

  • Add approximately 15 mL of a diluent (e.g., 50:50 methanol:water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up to the mark with the diluent and mix thoroughly. This provides a stock solution of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before use.

  • Store the stock solution at 2-8°C and protect from light. The stability of the solution under these conditions should be established.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method for the closely related compound, adrenaline, and is suitable for the quantification of this compound and the separation of its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution and an organic modifier. For example, 80% 0.05 M sodium 1-octanesulfonate and 20% methanol.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 199 nm.

  • Injection Volume: 10 µL.

Procedure:

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes injecting a standard solution multiple times to check for parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.

  • Calibration Curve: Prepare a series of calibration standards by diluting the this compound Standard Stock Solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Data Analysis: Plot a calibration curve of peak area versus concentration for the calibration standards. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

Adrenergic Signaling Pathway

This compound, being an analog of adrenaline, is expected to interact with adrenergic receptors. The following diagram illustrates the Gs-protein coupled adrenergic signaling pathway.

Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AdrenergicReceptor Adrenergic Receptor (GPCR) This compound->AdrenergicReceptor G_Protein Gs Protein (α, β, γ subunits) AdrenergicReceptor->G_Protein activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase α-subunit activates cAMP cAMP (Second Messenger) AdenylylCyclase->cAMP converts ATP ATP ATP->AdenylylCyclase PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active CellularResponse Cellular Response (e.g., Glycogenolysis) PKA_active->CellularResponse phosphorylates target proteins

Caption: Adrenergic Signaling Pathway.

Experimental Workflow for HPLC Analysis

The following diagram outlines the general workflow for using this compound as a reference standard in an HPLC-based assay.

HPLC_Workflow start Start prep_std Prepare this compound Reference Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_setup prep_sample->hplc_setup system_suitability System Suitability Test hplc_setup->system_suitability system_suitability->hplc_setup Fail analysis Inject Standards and Samples for HPLC Analysis system_suitability->analysis Pass data_acquisition Data Acquisition (Chromatograms) analysis->data_acquisition data_processing Data Processing (Peak Integration, Calibration Curve) data_acquisition->data_processing quantification Quantification of Analyte in Sample data_processing->quantification report Generate Report quantification->report fail Fail pass Pass

References

Application Notes and Protocols for In Vivo Research of Adrenalone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone is a sympathomimetic amine, structurally related to epinephrine (adrenaline), that functions as an adrenergic agonist. It is the ketone form of epinephrine. Unlike epinephrine, which is a non-selective agonist of all adrenergic receptors, this compound primarily acts on alpha-1 adrenergic receptors with minimal affinity for beta receptors.[1] This selectivity makes it a potent vasoconstrictor. Historically, it has been used as a topical hemostatic agent to control local bleeding and to prolong the action of local anesthetics.[1] Due to the development of more effective hemostatic agents, its use has become largely obsolete.[1] However, for research purposes, understanding its administration and mechanism of action can be valuable for studies involving alpha-1 adrenergic signaling and local vasoconstriction.

These application notes provide an overview of this compound's pharmacology, its primary signaling pathway, and protocols for its in vivo administration in a research setting. Given the limited contemporary research on this compound, some protocols are based on the administration of related compounds with similar applications, such as topical epinephrine, and should be adapted and optimized for specific experimental needs.

Pharmacological Data

The following table summarizes the key pharmacological and pharmacokinetic properties of this compound.

ParameterValue/DescriptionReference
Mechanism of Action Selective alpha-1 adrenergic receptor agonist[1]
Primary Effect Vasoconstriction, hemostasis[1]
Hypertensive Action Approximately 0.5% that of epinephrine at equivalent plasma concentrations
Metabolism Metabolized by catechol-O-methyl transferase (COMT) to 3-O-methylthis compound, which is then N-demethylated by monoamine oxidase (MAO). Alternatively, it can be metabolized first by MAO and then by COMT.
Metabolites 3-O-methyl-N-demethylthis compound, which is conjugated to sulfate or glucuronide.
Excretion Renal
Systemic Absorption (Topical) Only traces found in the blood after local application, partly due to vasoconstriction.
In Vivo Conversion No reduction to epinephrine has been observed in vivo.

Signaling Pathway

This compound exerts its effects primarily through the activation of the alpha-1 adrenergic receptor, a G protein-coupled receptor (GPCR). The signaling cascade is as follows:

  • Ligand Binding: this compound binds to the alpha-1 adrenergic receptor on the cell surface.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. The alpha subunit of Gq (Gαq) exchanges GDP for GTP and dissociates from the βγ subunits.

  • Phospholipase C Activation: The activated Gαq subunit then activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C Activation: The increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC).

  • Cellular Response: PKC phosphorylates various downstream target proteins, leading to the physiological response, which in the case of vascular smooth muscle cells is contraction, resulting in vasoconstriction.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound a1AR Alpha-1 Adrenergic Receptor (GPCR) This compound->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca2+ Ca->PKC Co-activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response Phosphorylates Targets ER->Ca Releases experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_data Data Collection cluster_analysis Analysis AnimalPrep Animal Preparation (Anesthesia, Acclimatization) InduceBleeding Induce Standardized Bleeding (e.g., Tail Transection, Liver Laceration) AnimalPrep->InduceBleeding DrugPrep This compound Formulation (e.g., Solution, Gel) ApplyAgent Topical Application of this compound or Vehicle Control DrugPrep->ApplyAgent InduceBleeding->ApplyAgent MeasureTime Measure Bleeding Time ApplyAgent->MeasureTime MeasureLoss Measure Blood Loss (e.g., Gravimetric) ApplyAgent->MeasureLoss MonitorVitals Monitor Vital Signs (BP, HR) ApplyAgent->MonitorVitals Histo Histopathological Analysis of Tissue at Application Site ApplyAgent->Histo Stats Statistical Analysis MeasureTime->Stats MeasureLoss->Stats MonitorVitals->Stats Conclusion Conclusion on Efficacy and Safety Histo->Conclusion Stats->Conclusion

References

Spectrophotometric Determination of Adrenalone Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone, a catecholamine and a derivative of adrenaline (epinephrine), is a significant compound in pharmaceutical research and development. It serves as an intermediate in the synthesis of various pharmaceutical agents and is used in studies of adrenergic receptors.[1][2] Accurate quantification of this compound is crucial for quality control, formulation development, and metabolic studies. Spectrophotometry offers a rapid, accessible, and cost-effective analytical approach for this purpose.

This document provides detailed application notes and protocols for the spectrophotometric determination of this compound concentration. The methodologies presented are based on well-established colorimetric reactions for catecholamines, which are readily adaptable for this compound due to their shared 3,4-dihydroxyphenyl moiety. The underlying principle of these methods involves the reaction of the catechol group to form a colored product, the absorbance of which is directly proportional to the this compound concentration.

Principle of Spectrophotometric Determination

The primary methods for the spectrophotometric determination of this compound and other catecholamines rely on two main types of reactions:

  • Oxidation Reactions: The catechol group of this compound can be oxidized to form colored products like adrenochrome.

  • Complexation Reactions: The adjacent hydroxyl groups on the aromatic ring readily form colored complexes with various metal ions and reagents.

The intensity of the color produced is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). By constructing a calibration curve from standards of known concentrations, the concentration of this compound in an unknown sample can be determined.

Application Note 1: Determination of this compound via Complexation with Ferric Ions (Fe³⁺)

This method is based on the formation of a colored complex between the catechol group of this compound and ferric ions in a buffered medium.[3][4] This reaction is a well-established method for the quantification of catecholamines.

Experimental Protocol

1. Materials and Reagents:

  • This compound Hydrochloride reference standard

  • Ferric Chloride (FeCl₃) solution (e.g., 1% w/v in deionized water)

  • Acetic acid-acetate buffer (1 M, pH 5.0)[3]

  • Deionized water

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Standard Solutions:

  • Stock this compound Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations in the desired linear range (e.g., 5-50 µg/mL).

3. Sample Preparation:

  • Dissolve the sample containing this compound in deionized water to obtain a concentration within the calibration range. Filtration may be necessary if the sample contains particulate matter.

4. Measurement Procedure:

  • Pipette a fixed volume (e.g., 1 mL) of each working standard solution and the sample solution into separate test tubes.

  • Add a specific volume of the acetic acid-acetate buffer (e.g., 2 mL) to each tube.

  • Add a fixed volume of the Ferric Chloride solution (e.g., 1 mL) to each tube and mix well.

  • Allow the reaction to proceed for a specified time (e.g., 15 minutes) for color development.

  • Measure the absorbance of each solution at the predetermined λmax (around 432 nm and 648 nm have been reported for the adrenaline-iron complex) against a reagent blank. The reagent blank should contain all reagents except for the this compound standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

Workflow for this compound Determination by Ferric Ion Complexation

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare this compound Stock Solution Standards Prepare Working Standard Solutions Stock->Standards Mix Mix this compound (Standard/Sample), Buffer, and FeCl3 Solution Standards->Mix Sample Prepare Sample Solution Sample->Mix Incubate Incubate for Color Development Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure CalCurve Construct Calibration Curve Measure->CalCurve Concentration Determine Sample Concentration CalCurve->Concentration This compound This compound ColoredComplex Stable Colored Complex This compound->ColoredComplex Reagents Ammonium Molybdate + Sodium Nitrite Reagents->ColoredComplex AcidicMedium Acidic Medium AcidicMedium->ColoredComplex Spectrophotometer Spectrophotometric Measurement (405 nm) ColoredComplex->Spectrophotometer Concentration This compound Concentration Spectrophotometer->Concentration

References

Application Notes and Protocols for Adrenalone in Vasoconstriction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone, the ketone form of epinephrine, is an adrenergic agonist historically used as a topical vasoconstrictor and hemostatic agent.[1] Unlike its parent compound, epinephrine, which acts on both alpha and beta-adrenergic receptors, this compound exhibits a greater selectivity for alpha-1 adrenergic receptors, with minimal affinity for beta receptors.[1] This selectivity makes it a compound of interest for pharmacological research focused on the specific mechanisms of alpha-1 adrenergic receptor-mediated vasoconstriction. These application notes provide an overview of the use of this compound in this context, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound elicits vasoconstriction primarily through its agonist activity at alpha-1 adrenergic receptors located on vascular smooth muscle cells. The binding of this compound to these receptors initiates a well-defined signaling cascade, leading to smooth muscle contraction and a subsequent reduction in blood vessel diameter.

Signaling Pathway of this compound-Induced Vasoconstriction

The activation of alpha-1 adrenergic receptors by this compound triggers a Gq protein-coupled signaling pathway. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration is a critical event, as Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

Adrenalone_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chains MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chains Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to In_Vitro_Workflow Start Start Euthanasia Euthanize Rat Start->Euthanasia Aorta_Isolation Isolate Thoracic Aorta Euthanasia->Aorta_Isolation Ring_Preparation Prepare Aortic Rings (2-3 mm) Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Viability_Test Viability Test (KCl) Equilibration->Viability_Test Washout Washout Viability_Test->Washout Adrenalone_Addition Cumulative Addition of this compound Washout->Adrenalone_Addition Data_Acquisition Record Isometric Tension Adrenalone_Addition->Data_Acquisition Analysis Analyze Data (Dose-Response Curve) Data_Acquisition->Analysis End End Analysis->End In_Vivo_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Cannulation Cannulate Trachea, Femoral Artery & Vein Anesthesia->Cannulation Stabilization Stabilize Animal (30 min) Cannulation->Stabilization Baseline_BP Record Baseline Blood Pressure Stabilization->Baseline_BP Adrenalone_Admin Administer this compound (i.v. bolus or infusion) Baseline_BP->Adrenalone_Admin BP_Monitoring Continuously Monitor Blood Pressure Adrenalone_Admin->BP_Monitoring Data_Analysis Analyze BP Changes BP_Monitoring->Data_Analysis End End Data_Analysis->End

References

Application Notes & Protocols: Investigating the Effects of Adrenalone on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adrenalone is a sympathomimetic amine that functions as an adrenergic agonist.[1][2] It is primarily recognized for its vasoconstrictive and hemostatic properties, acting mainly on alpha-1 (α1) adrenergic receptors.[1][3] The activation of α1-adrenoceptors on vascular smooth muscle is known to induce contraction.[4] This document provides a set of detailed experimental protocols to characterize the effects of this compound on smooth muscle contraction, determine its receptor specificity, and elucidate the underlying cellular signaling mechanisms. The primary model discussed is the isolated aortic ring, a standard preparation for studying vascular smooth muscle physiology.

Application Note 1: Characterization of this compound-Induced Smooth Muscle Contraction

This section describes the use of an isolated organ bath system to quantify the contractile response of vascular smooth muscle to this compound. The goal is to generate a cumulative concentration-response curve to determine key pharmacological parameters such as Emax (maximum effect) and EC50 (half-maximal effective concentration).

Experimental Protocol 1.1: Isolated Organ Bath Assay for Isometric Tension Measurement

Objective: To measure the isometric contraction of isolated rat thoracic aorta rings in response to cumulative additions of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit Physiological Salt Solution (PSS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose.

  • This compound hydrochloride stock solution (10 mM in deionized water)

  • Phenylephrine (10 µM)

  • Potassium Chloride (KCl) solution (80 mM)

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

  • Medical grade gas cylinder (95% O2 / 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved IACUC protocol.

    • Excise the thoracic aorta and immediately place it in ice-cold PSS.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings. For some experiments, the endothelium may be denuded by gently rubbing the luminal surface with a fine wire.

  • Mounting:

    • Mount each aortic ring on two L-shaped stainless-steel hooks in a 10 mL organ bath chamber containing PSS.

    • Maintain the PSS at 37°C and continuously aerate with 95% O2 / 5% CO2.

  • Equilibration:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.

    • Wash the tissues with fresh, pre-warmed PSS every 15-20 minutes.

  • Viability and Standardization:

    • After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or a high KCl solution (e.g., 80 mM) to check for viability and obtain a reference contraction.

    • Wash the tissues repeatedly until the tension returns to the baseline.

  • Concentration-Response Curve Generation:

    • Once a stable baseline is achieved, add this compound to the bath in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the contractile response to plateau at each concentration before adding the next.

    • Record the isometric tension continuously using the data acquisition system.

  • Data Analysis:

    • Express the contractile response at each concentration as a percentage of the maximum contraction induced by KCl.

    • Plot the percentage contraction against the log concentration of this compound.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 and Emax values.

Data Presentation: this compound Dose-Response
ParameterValue
Emax (% of KCl max) 95.8 ± 4.2%
EC50 1.2 ± 0.3 µM
Hill Slope 1.1 ± 0.1
Table 1: Hypothetical pharmacological parameters for this compound-induced contraction in isolated rat aortic rings. Values are presented as mean ± SEM.

Application Note 2: Elucidation of Adrenergic Receptor Involvement

To confirm that this compound's effects are mediated by α1-adrenergic receptors, antagonist studies are performed. Pre-incubating the tissue with a selective α1-antagonist should produce a rightward shift in the this compound concentration-response curve.

Experimental Protocol 2.1: Adrenergic Receptor Antagonism

Objective: To determine the receptor subtype responsible for this compound-induced contraction using selective antagonists.

Materials:

  • Prazosin (selective α1-antagonist) stock solution

  • Yohimbine (selective α2-antagonist) stock solution

  • Propranolol (non-selective β-antagonist) stock solution

  • All other materials from Protocol 1.1

Procedure:

  • Prepare and equilibrate aortic rings as described in Protocol 1.1.

  • Divide the tissues into four groups:

    • Group 1: Control (no antagonist)

    • Group 2: Pre-incubated with Prazosin (e.g., 100 nM)

    • Group 3: Pre-incubated with Yohimbine (e.g., 1 µM)

    • Group 4: Pre-incubated with Propranolol (e.g., 1 µM)

  • Incubate the tissues with the respective antagonist (or vehicle for the control group) for 30 minutes before starting the this compound concentration-response curve.

  • Generate the cumulative this compound concentration-response curve for each group as described in Protocol 1.1.

  • Analyze the data to compare the EC50 values between the groups.

Data Presentation: Antagonist Effects on this compound Potency
Treatment GroupThis compound EC50 (µM)Fold Shift
Control 1.2-
+ Prazosin (100 nM) 38.532.1
+ Yohimbine (1 µM) 1.51.25
+ Propranolol (1 µM) 1.31.08
Table 2: Hypothetical EC50 values for this compound in the absence and presence of selective adrenergic antagonists, demonstrating a significant shift only with the α1-antagonist Prazosin.

Application Note 3: Investigation of Cellular Signaling Pathways

This compound, as an α1-agonist, is expected to activate the Gq-protein coupled receptor pathway. This leads to the activation of Phospholipase C (PLC), production of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium ([Ca2+]i) released from the sarcoplasmic reticulum, which is a key event for smooth muscle contraction.

Experimental Protocol 3.1: Intracellular Calcium Measurement

Objective: To measure changes in [Ca2+]i in cultured vascular smooth muscle cells (VSMCs) upon stimulation with this compound.

Materials:

  • Primary rat aortic smooth muscle cells

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscopy system with ratiometric imaging capabilities

  • This compound and Prazosin solutions

Procedure:

  • Cell Culture: Culture rat aortic VSMCs on glass coverslips until they reach 70-80% confluency.

  • Dye Loading:

    • Incubate cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 45-60 minutes at 37°C.

    • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification for 30 minutes.

  • Fluorescence Imaging:

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Excite Fura-2 alternately at 340 nm and 380 nm, and record the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

  • Stimulation and Measurement:

    • Perfuse the cells with a solution containing this compound (e.g., 10 µM).

    • Record the change in the F340/F380 ratio over time. An increase in the ratio corresponds to an increase in [Ca2+]i.

    • For antagonist studies, pre-incubate a separate batch of cells with Prazosin (e.g., 100 nM) for 20 minutes before adding this compound.

Data Presentation: this compound-Induced Calcium Response
ConditionBaseline [Ca2+]i (nM)Peak [Ca2+]i (nM)
This compound (10 µM) 110 ± 15750 ± 65
Prazosin + this compound 105 ± 12130 ± 20
Table 3: Hypothetical changes in intracellular calcium concentration ([Ca2+]i) in VSMCs. The response to this compound is significantly blunted by the α1-antagonist Prazosin. [Ca2+]i can be calculated from the fluorescence ratio.

Visualizations: Workflows and Signaling Pathways

Figure 1: Overall experimental workflow for studying this compound.

signaling_pathway cluster_membrane Cell Membrane This compound This compound a1R α1-Adrenergic Receptor This compound->a1R Binds Gq Gq Protein a1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates

Figure 2: Hypothesized α1-adrenergic signaling pathway for this compound.

Figure 3: Logical flow for determining α1-receptor involvement.

References

Adrenalone: Application Notes and Protocols for G-Protein Coupled Receptor (GPCR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone is an adrenergic agonist that serves as a valuable tool compound for the investigation of G-protein coupled receptors (GPCRs). Structurally, it is the ketone derivative of epinephrine (adrenaline).[1] Unlike its parent compound, epinephrine, which is a non-selective agonist for all adrenergic receptors, this compound exhibits a more selective pharmacological profile.[2] It primarily acts as an agonist for alpha-1 (α₁) adrenergic receptors, with minimal affinity for beta (β) adrenergic receptors.[1] This selectivity makes this compound a useful tool for isolating and studying the signaling pathways and physiological effects mediated by α₁-adrenergic receptors.

Adrenergic receptors are a class of GPCRs that are the targets of catecholamines like norepinephrine and epinephrine.[3] They are broadly classified into α and β subtypes, each with further subdivisions.[4] These receptors are involved in a myriad of physiological processes, and their dysregulation is implicated in various diseases, making them important targets for drug discovery.

This compound as a Tool Compound for GPCR Studies

The utility of this compound in GPCR research stems from its targeted action. As a selective α₁-adrenergic receptor agonist, it allows for the specific activation of this receptor subtype, enabling researchers to:

  • Elucidate the downstream signaling cascades of α₁-adrenergic receptors.

  • Characterize the physiological functions mediated by α₁-adrenergic receptor activation in various cell and tissue types.

  • Screen for and characterize α₁-adrenergic receptor antagonists.

  • Differentiate between α₁- and β-adrenergic receptor-mediated effects in experimental systems.

Pharmacological Data

The precise binding affinity (Ki) and functional potency (EC50) of this compound can vary depending on the specific α₁-adrenergic receptor subtype (α₁ₐ, α₁ₑ, α₁ₒ) and the experimental system used. Researchers should experimentally determine these values in their system of interest using the protocols provided below. For context, representative data for this compound and other common adrenergic agonists are summarized in the table below.

CompoundReceptor TargetParameterRepresentative Value
This compound α₁-Adrenergic Receptor Ki To be determined experimentally
EC50 To be determined experimentally
(-)-Norepinephrineα₁-AdrenoceptorKi330 nM
α₂-AdrenoceptorKi56 nM
β₁-AdrenoceptorKi740 nM
(-)-Norepinephrineα₁-Adrenoceptor (Human Internal Mammary Artery)EC500.48 µM
(-)-Adrenalineα₁-Adrenoceptor (Human Internal Mammary Artery)EC500.15 µM
Phenylephrineα₁-Adrenergic Receptor-Selective Agonist

Signaling Pathways

This compound primarily exerts its effects by activating α₁-adrenergic receptors, which are coupled to the Gq family of heterotrimeric G-proteins. Activation of the Gq pathway initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

  • Receptor Activation: this compound binds to the α₁-adrenergic receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the Gq protein.

  • G-Protein Dissociation: The Gαq-GTP subunit dissociates from the Gβγ dimer.

  • Effector Activation: Gαq-GTP activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound a1AR α1-Adrenergic Receptor This compound->a1AR Binds Gq Gq Protein (α, β, γ) a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates targets

Caption: Alpha-1 Adrenergic Receptor Gq Signaling Pathway.

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the interaction of this compound with adrenergic receptors.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of this compound for α₁-adrenergic receptors.

Materials:

  • Cell membranes expressing the α₁-adrenergic receptor of interest.

  • [³H]-Prazosin (radiolabeled antagonist for α₁-receptors).

  • This compound hydrochloride.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target α₁-adrenergic receptor subtype. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of [³H]-Prazosin (at a concentration near its Kd), 50 µL of Binding Buffer, and 100 µL of membrane homogenate.

    • Non-specific Binding (NSB): 50 µL of [³H]-Prazosin, 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine), and 100 µL of membrane homogenate.

    • Competition: 50 µL of [³H]-Prazosin, 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and 100 µL of membrane homogenate.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Membranes & Reagents start->prep plate Plate Radioligand, this compound, & Membranes prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter & Wash to Separate Bound/Free incubate->filter count Scintillation Counting filter->count analyze Analyze Data: Calculate IC50 & Ki count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start plate_cells Plate Cells in Microplate start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye prepare_compound Prepare this compound Serial Dilutions load_dye->prepare_compound measure_fluorescence Measure Baseline & Post-Addition Fluorescence in Plate Reader prepare_compound->measure_fluorescence analyze_data Analyze Data: Calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end cAMP_Assay_Workflow start Start seed_cells Seed Cells Expressing β-Adrenergic Receptors start->seed_cells pretreat Pre-treat with PDE Inhibitor seed_cells->pretreat add_agonist Add this compound or Positive Control (Isoproterenol) pretreat->add_agonist incubate Incubate to Allow cAMP Production add_agonist->incubate lyse_detect Lyse Cells & Detect cAMP (Using Assay Kit) incubate->lyse_detect analyze Compare Dose-Response Curves lyse_detect->analyze end End analyze->end

References

Application Notes & Protocols: Formulation of Adrenalone for Topical Application in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adrenalone is an adrenergic agonist utilized for its topical vasoconstrictor and hemostatic properties.[1] It is the ketone derivative of epinephrine and acts predominantly on alpha-1 adrenergic receptors with minimal affinity for beta receptors.[1] This document provides detailed guidelines and protocols for the laboratory-scale formulation of this compound for topical application. It is intended for researchers, scientists, and drug development professionals engaged in preclinical and formulation research.

The protocols herein cover pre-formulation analysis, the development of two distinct topical formulations (a hydrogel and an oil-in-water cream), and subsequent physicochemical and in vitro performance evaluations.

Pre-formulation Data: this compound Properties

A thorough understanding of the active pharmaceutical ingredient (API) is critical for formulation development. This compound base has low solubility in water and ethanol; therefore, the more soluble hydrochloride salt (this compound HCl) is typically used.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
IUPAC Name 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone hydrochloride[1]
Molar Mass 181.191 g·mol⁻¹ (base)[1]
Melting Point 243 °C (hydrochloride)
Solubility (HCl salt) Water: 1:8 (125 mg/mL)
94% Ethanol: 1:45 (22.2 mg/mL)
Mechanism of Action Alpha-1 Adrenergic Agonist

This compound Signaling Pathway

This compound exerts its vasoconstrictive effects by activating alpha-1 adrenergic receptors on vascular smooth muscle cells. This initiates a G-protein coupled receptor (GPCR) cascade, leading to an increase in intracellular calcium and subsequent muscle contraction.

adrenalone_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ADR This compound A1R Alpha-1 Adrenergic Receptor (GPCR) ADR->A1R Binds Gq Gq Protein (inactive) A1R->Gq Activates Gq_a Gq-α (active) Gq->Gq_a GDP -> GTP PLC Phospholipase C (PLC) Gq_a->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Response Smooth Muscle Contraction (Vasoconstriction) Ca->Response Mediates PKC->Response Phosphorylates targets

Caption: this compound alpha-1 adrenergic signaling pathway.

Formulation Protocols

The following are example protocols for a hydrogel and an o/w cream. Researchers should adjust component concentrations based on desired rheological properties and stability outcomes.

Materials & Equipment

Table 2: List of Materials and Equipment

CategoryItem
API This compound Hydrochloride (USP Grade)
Excipients Carbopol® 974P, Poloxamer 407, Propylene Glycol, Glycerin, Triethanolamine, Cetearyl Alcohol, Ceteareth-20, White Petrolatum, Mineral Oil, Sodium Metabisulfite, Disodium EDTA, Phenoxyethanol, Purified Water
Equipment Analytical Balance, pH meter, Homogenizer (e.g., Silverson), Overhead Stirrer, Viscometer (e.g., Brookfield), Water Bath, Franz Diffusion Cells, HPLC System
Protocol 1: this compound HCl Hydrogel (1% w/w)

This protocol describes the formulation of a simple aqueous gel. Poloxamer 407 is included for its thermosensitive properties and potential to enhance stability.

Table 3: Formulation Composition for 1% this compound HCl Hydrogel

IngredientFunction% (w/w)
This compound HClActive Ingredient1.0
Poloxamer 407Gelling Agent / Stabilizer18.0
Propylene GlycolCo-solvent / Humectant10.0
Disodium EDTAChelating Agent0.1
Sodium MetabisulfiteAntioxidant0.1
Purified WaterVehicleq.s. to 100

Procedure:

  • Preparation of Aqueous Phase: In a beaker, dissolve Disodium EDTA and Sodium Metabisulfite in ~80% of the required purified water with gentle stirring.

  • Polymer Dispersion: Slowly sprinkle Poloxamer 407 onto the surface of the cold (4-8°C) aqueous phase while stirring continuously to avoid clumping. Continue stirring until a clear, homogenous solution is formed.

  • API Incorporation: In a separate container, dissolve this compound HCl in Propylene Glycol.

  • Mixing: Slowly add the API-Propylene Glycol solution to the polymer dispersion with continuous stirring.

  • Final Volume: Add the remaining purified water to reach the final target weight and mix until uniform.

  • Storage: Store the formulation in a well-closed, light-resistant container at 4-8°C to allow for complete polymer hydration and gel formation.

Protocol 2: this compound HCl O/W Cream (1% w/w)

This protocol details the preparation of an oil-in-water (O/W) emulsion cream.

Table 4: Formulation Composition for 1% this compound HCl O/W Cream

PhaseIngredientFunction% (w/w)
Oil Phase White PetrolatumEmollient / Stiffening Agent15.0
Cetearyl AlcoholEmulsifier / Stiffening Agent5.0
Ceteareth-20Emulsifier2.0
Aqueous Phase This compound HClActive Ingredient1.0
Propylene GlycolCo-solvent / Humectant5.0
Sodium MetabisulfiteAntioxidant0.1
Disodium EDTAChelating Agent0.1
PhenoxyethanolPreservative0.5
Purified WaterVehicleq.s. to 100

Procedure:

  • Oil Phase Preparation: Combine White Petrolatum, Cetearyl Alcohol, and Ceteareth-20 in a beaker and heat to 70-75°C in a water bath until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate beaker, dissolve Disodium EDTA, Sodium Metabisulfite, and Phenoxyethanol in the purified water. Add Propylene Glycol and heat to 70-75°C. Once at temperature, dissolve the this compound HCl.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at moderate speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.

  • Cooling: Remove from the water bath and continue mixing with a paddle stirrer at a low speed until the cream cools to room temperature.

  • Packaging: Transfer the final cream into appropriate containers.

Experimental Workflow & Characterization Protocols

The quality and performance of the prepared topical formulations must be assessed through a series of characterization tests.

experimental_workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation cluster_stability Stability Assessment prep Prepare Formulation (Hydrogel or Cream) visual Visual Inspection prep->visual ph pH Measurement prep->ph viscosity Viscosity Analysis prep->viscosity content Drug Content Uniformity prep->content stability Stability Studies prep->stability visual->stability ph->stability viscosity->stability ivrt In Vitro Release Test (IVRT) content->ivrt ivpt In Vitro Permeation Test (IVPT) content->ivpt content->stability ivrt->stability ivpt->stability

Caption: Overall experimental workflow for formulation and evaluation.

Protocol 3: Physicochemical Characterization
  • Visual Inspection: Macroscopically examine the formulation for color, homogeneity, phase separation, and grittiness.

  • pH Measurement:

    • Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

    • Prepare a 10% w/v dispersion of the formulation in purified water.

    • Measure the pH of the dispersion at room temperature (25 ± 2°C).

  • Viscosity Measurement:

    • Use a rotational viscometer with an appropriate spindle (e.g., T-bar for creams, cone-plate for gels).

    • Equilibrate the sample to 25 ± 1°C.

    • Measure the viscosity at various shear rates (e.g., 10, 20, 50 rpm) to assess flow behavior.

  • Drug Content Uniformity:

    • Accurately weigh 100 mg of the formulation into a 100 mL volumetric flask.

    • Dissolve and dilute with a suitable solvent (e.g., 0.1 M HCl or mobile phase).

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the filtrate using a validated HPLC method to determine the concentration of this compound.

Protocol 4: In Vitro Release Testing (IVRT)

IVRT is used to assess the rate at which the API is released from the formulation.

Table 5: IVRT Experimental Parameters

ParameterSpecification
Apparatus Vertical Diffusion Cell (Franz Cell)
Membrane Synthetic, inert membrane (e.g., polysulfone)
Receptor Medium Phosphate Buffered Saline (PBS) pH 7.4
Temperature 32 ± 1°C
Stir Speed 600 rpm
Dose Finite dose (e.g., 10 mg/cm²)
Sampling Times 0.5, 1, 2, 4, 6, 8 hours

Procedure:

  • Setup: Mount the synthetic membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped beneath.

  • Equilibration: Fill the receptor compartment with pre-warmed, de-gassed receptor medium and allow the system to equilibrate at 32°C for 30 minutes.

  • Dosing: Apply a finite dose of the formulation evenly onto the membrane surface in the donor compartment.

  • Sampling: At each time point, withdraw a sample (e.g., 300 µL) from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot against the square root of time.

Protocol 5: In Vitro Permeation Testing (IVPT)

IVPT assesses the permeation of the API through the skin, providing insight into bioavailability.

Procedure: The IVPT protocol is similar to the IVRT protocol, with the following key differences:

  • Membrane: Use excised human or animal skin (e.g., porcine ear skin) dermatomed to a thickness of ~500 µm.

  • Skin Integrity Test: Before the experiment, verify the integrity of each skin section by measuring Trans-Epidermal Water Loss (TEWL) or electrical resistance. Discard any compromised skin sections.

  • Receptor Medium: The receptor medium must ensure sink conditions. The addition of a solubilizer like Tween 80 (e.g., 2%) may be necessary if this compound solubility in PBS is a limiting factor.

  • Data Analysis: Calculate the steady-state flux (Jss) and permeability coefficient (Kp) from the linear portion of the cumulative amount permeated versus time plot.

Protocol 6: Stability Testing

Stability studies are essential to determine the formulation's shelf-life.

Procedure:

  • Storage: Store aliquots of the formulation in the final intended packaging at various conditions. For laboratory-scale studies, consider:

    • Refrigerated: 5 ± 3°C

    • Room Temperature: 25 ± 2°C / 60 ± 5% RH

    • Accelerated: 40 ± 2°C / 75 ± 5% RH

  • Testing Schedule: Test the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, perform the physicochemical characterization tests described in Protocol 5.1 and analyze for API degradation using a stability-indicating HPLC method.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the rational design and evaluation of topical this compound formulations in a laboratory setting. Adherence to these methodologies will enable researchers to develop stable and effective formulations for further preclinical and clinical investigation. All procedures should be performed in accordance with institutional safety guidelines.

References

Application Notes and Protocols for Measuring Adrenalone-Induced Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone, a catecholamine and a derivative of adrenaline, functions as an adrenergic agonist with a primary affinity for alpha-1 (α₁) adrenergic receptors.[1] Activation of these receptors initiates a cascade of intracellular events, most notably the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger involved in a myriad of physiological processes. The ability to accurately measure this compound-induced calcium signaling is paramount for understanding its mechanism of action, elucidating its physiological and pathological roles, and for the screening and development of novel therapeutics targeting the adrenergic system.

These application notes provide detailed methodologies for measuring this compound-induced calcium signaling using common fluorescent calcium indicators. The protocols are designed to be adaptable for various experimental setups, including fluorescence microscopy and microplate-based assays, catering to both detailed single-cell analysis and high-throughput screening needs.

This compound Signaling Pathway

This compound primarily exerts its effects through the activation of α₁-adrenergic receptors, which are Gq protein-coupled receptors (GPCRs).[1][2] Upon ligand binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This rapid increase in intracellular calcium concentration mediates various cellular responses.

Adrenalone_Signaling_Pathway This compound This compound Alpha1_Receptor α₁-Adrenergic Receptor (Gq-coupled) This compound->Alpha1_Receptor Binds PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response Fluo4_Workflow cluster_prep Cell & Dye Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Dye_Loading 2. Load cells with Fluo-4 AM Cell_Seeding->Dye_Loading Incubation 3. Incubate for 45-60 min at 37°C Dye_Loading->Incubation Washing 4. Wash cells to remove extracellular dye Incubation->Washing Baseline 5. Measure baseline fluorescence Washing->Baseline Injection 6. Inject this compound (agonist) Baseline->Injection Measurement 7. Record fluorescence kinetics Injection->Measurement Data_Normalization 8. Normalize data (F/F₀) Measurement->Data_Normalization Dose_Response 9. Generate dose-response curves Data_Normalization->Dose_Response Parameter_Calculation 10. Calculate EC₅₀, max response, etc. Dose_Response->Parameter_Calculation Fura2_Workflow cluster_prep Cell & Dye Preparation cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture 1. Culture cells on glass coverslips Dye_Loading 2. Load cells with Fura-2 AM Cell_Culture->Dye_Loading De_esterification 3. Incubate for 30 min to allow de-esterification Dye_Loading->De_esterification Mounting 4. Mount coverslip in imaging chamber De_esterification->Mounting Baseline 5. Acquire baseline 340/380 ratio images Mounting->Baseline Perfusion 6. Perfuse with this compound Baseline->Perfusion Time_Lapse 7. Acquire time-lapse ratio images Perfusion->Time_Lapse ROI_Selection 8. Select regions of interest (ROIs) Time_Lapse->ROI_Selection Ratio_Calculation 9. Calculate 340/380 ratio over time ROI_Selection->Ratio_Calculation Concentration_Conversion 10. Convert ratio to [Ca²⁺]i (optional) Ratio_Calculation->Concentration_Conversion

References

Application Notes and Protocols for Adrenalone in Mydriasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone, a ketone derivative of epinephrine, has been a subject of interest in ophthalmic research, particularly for its potential application in mydriasis (pupil dilation). Chemically, this compound is 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone. While this compound itself is practically inactive as a mydriatic agent, its diester prodrugs have demonstrated significant sympathomimetic activity. This is because these prodrugs are enzymatically converted to the potent adrenergic agonist, epinephrine, within the iris-ciliary body. This site-specific delivery mechanism makes this compound prodrugs an intriguing area of study for achieving targeted and sustained mydriasis.

These application notes provide an overview of the use of this compound and its prodrugs in mydriasis research, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vivo and ex vivo evaluation.

Mechanism of Action

This compound's mydriatic effect is indirect and relies on its conversion to epinephrine. The process can be summarized as follows:

  • Prodrug Administration: this compound diesters, such as diisovaleryl this compound, are topically administered to the eye.

  • Intraocular Conversion: Within the iris-ciliary body, the diester undergoes a reduction and hydrolysis sequence, leading to the formation of active epinephrine.[1]

  • Receptor Binding: The newly formed epinephrine binds to α1-adrenergic receptors located on the surface of the iris dilator muscle.[2]

  • Signal Transduction: Activation of the α1-adrenergic receptor, a Gq protein-coupled receptor, initiates an intracellular signaling cascade. This involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.

  • Muscle Contraction: The elevated intracellular calcium levels cause the contraction of the smooth muscle fibers of the iris dilator muscle.

  • Mydriasis: The contraction of the radially oriented iris dilator muscle results in the widening of the pupil, known as mydriasis.

Signaling Pathway

The signaling pathway for this compound-induced mydriasis, following its conversion to epinephrine, is depicted below.

Adrenalone_Mydriasis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Iris Dilator Muscle Cell Adrenalone_Diester This compound Diester (e.g., Diisovaleryl this compound) Enzymatic_Conversion Reduction & Hydrolysis Adrenalone_Diester->Enzymatic_Conversion Uptake This compound This compound (inactive) Epinephrine Epinephrine (active) Alpha1_Receptor α1-Adrenergic Receptor (Gq-coupled) Epinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Intracellular Stores IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Leads to Mydriasis Mydriasis (Pupil Dilation) Contraction->Mydriasis Results in Enzymatic_Conversion->Epinephrine

This compound Prodrug Signaling Pathway for Mydriasis.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically on this compound prodrugs for mydriasis. The primary literature indicates that diesters of this compound possess high ocular sympathomimetic activity, whereas this compound itself is inactive. For comparative purposes, data for commonly used mydriatic agents are presented below. Researchers investigating this compound prodrugs should aim to generate similar datasets.

Table 1: Mydriatic Efficacy of Common Ophthalmic Agents

AgentConcentration(s)Animal ModelKey FindingsReference
Phenylephrine2.5%, 10%Human10% solution provides slightly larger pupil dilation than 2.5%, but both are effective for routine examinations.[3]
Tropicamide0.5%, 1%Human1% tropicamide is more effective than 2.5% phenylephrine. Combination therapy is more effective than single-agent use.[4]
Epinephrine0.1% (subconjunctival)HumanEffective in maintaining and increasing pupil size during vitrectomy compared to placebo.[5]
Epinephrine0.001% (intracameral)HumanRapid onset of mydriasis, though the effect may be less than topical agents.

Experimental Protocols

In Vivo Mydriasis Study in Rabbits

This protocol outlines a method for evaluating the mydriatic effect of an this compound prodrug in an albino rabbit model.

Materials:

  • This compound prodrug solution (e.g., diisovaleryl this compound) at various concentrations in a sterile ophthalmic vehicle.

  • Positive control: 2.5% Phenylephrine ophthalmic solution.

  • Negative control: Sterile ophthalmic vehicle.

  • Albino rabbits (2-3 kg).

  • Rabbit restrainer.

  • Digital calipers or a specialized pupilometer for measuring pupil diameter.

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Dimly lit and quiet room for the experiment.

Procedure:

  • Animal Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week before the experiment. House them in individual cages with free access to food and water.

  • Baseline Measurement: Place the rabbit in a restrainer in a dimly lit room. Allow the animal to adapt to the light conditions for 10-15 minutes. Measure the baseline pupil diameter of both eyes using digital calipers or a pupilometer. Take at least three measurements and calculate the average.

  • Anesthesia (Optional but Recommended): Instill one drop of topical anesthetic into each eye to minimize discomfort and blinking.

  • Test Substance Administration:

    • Instill a precise volume (e.g., 50 µL) of the this compound prodrug solution into the conjunctival sac of one eye (test eye).

    • In the contralateral eye (control eye), instill an equal volume of the vehicle.

    • For positive control groups, use a separate group of animals and instill 2.5% phenylephrine.

  • Pupil Diameter Measurement: Measure the pupil diameter of both eyes at predefined time points (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 300, and 360 minutes) after instillation.

  • Data Analysis:

    • Calculate the change in pupil diameter from baseline at each time point for both eyes.

    • Compare the mydriatic response of the test group with the negative and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Plot the mean change in pupil diameter against time to visualize the onset and duration of action.

Experimental Workflow:

InVivo_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatize Acclimatize Rabbits Baseline Measure Baseline Pupil Diameter Acclimatize->Baseline Prepare_Solutions Prepare Test, Positive, and Negative Control Solutions Administer Administer Solutions (Test, Control) Prepare_Solutions->Administer Baseline->Administer Measure Measure Pupil Diameter at Timed Intervals Administer->Measure Calculate_Change Calculate Change in Pupil Diameter Measure->Calculate_Change Statistical_Analysis Perform Statistical Analysis Calculate_Change->Statistical_Analysis Plot_Data Plot Time-Response Curve Statistical_Analysis->Plot_Data

In Vivo Mydriasis Study Workflow.
Ex Vivo Iris Dilator Muscle Contraction Assay

This protocol is for assessing the direct contractile effect of epinephrine (the active metabolite of this compound prodrugs) on an isolated iris dilator muscle preparation.

Materials:

  • Freshly enucleated animal eyes (e.g., bovine or porcine eyes from a local abattoir).

  • Krebs-Ringer bicarbonate solution, continuously gassed with 95% O2 and 5% CO2.

  • Epinephrine solutions of varying concentrations.

  • Dissecting microscope, fine forceps, and scissors.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Immediately after enucleation, place the eye in ice-cold Krebs-Ringer solution.

    • Under a dissecting microscope, carefully dissect the anterior segment.

    • Isolate the iris and prepare a strip of the iris dilator muscle.

  • Mounting the Tissue:

    • Mount the iris dilator muscle strip vertically in an organ bath containing Krebs-Ringer solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Connect one end of the muscle strip to a fixed hook and the other end to an isometric force transducer.

    • Apply a small amount of initial tension (e.g., 100-200 mg) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Experimentation:

    • After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM) to check for tissue viability.

    • Wash the tissue and allow it to return to baseline tension.

    • Add epinephrine in a cumulative manner, increasing the concentration in the organ bath in a stepwise fashion (e.g., from 1 nM to 100 µM).

    • Record the contractile response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Measure the peak tension developed at each epinephrine concentration.

    • Express the contractile response as a percentage of the maximal response.

    • Plot the concentration-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Logical Relationship for Ex Vivo Assay:

ExVivo_Logic Isolate_Tissue Isolate Iris Dilator Muscle Mount_in_Bath Mount in Organ Bath & Equilibrate Isolate_Tissue->Mount_in_Bath Add_Epinephrine Cumulative Addition of Epinephrine Mount_in_Bath->Add_Epinephrine Record_Contraction Record Isometric Contraction Add_Epinephrine->Record_Contraction Analyze_Data Analyze Concentration- Response Data (EC50) Record_Contraction->Analyze_Data

Logical Flow of Ex Vivo Iris Contraction Assay.

Conclusion

This compound prodrugs represent a promising area of research for the development of novel mydriatic agents. Their site-specific conversion to epinephrine in the iris-ciliary body offers the potential for targeted and sustained pupil dilation with potentially reduced systemic side effects. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute robust preclinical studies to evaluate the efficacy and mechanism of action of this compound-based compounds for mydriasis. Further research is needed to generate comprehensive quantitative data to fully characterize the pharmacological profile of these promising agents.

References

Application of Adrenalone in Neuroscience: A Tool for Studying Catecholamine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Adrenalone, the ketone derivative of epinephrine (adrenaline), serves as a valuable pharmacological tool in neuroscience research for elucidating the metabolic pathways of catecholamines. As a structural analog of endogenous catecholamines like epinephrine and norepinephrine, this compound is recognized and processed by the primary enzymes responsible for their degradation: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). This property allows researchers to use this compound as a substrate in various experimental paradigms to probe the activity and kinetics of these critical enzymes, offering insights into catecholamine turnover, the efficacy of enzyme inhibitors, and the overall metabolic capacity of neuronal and non-neuronal tissues.

The primary advantage of using this compound lies in its simplified structure compared to epinephrine; the absence of a hydroxyl group at the beta-carbon position makes it achiral and potentially alters its interaction with metabolic enzymes and transporters. By studying the metabolism of this compound, researchers can dissect specific aspects of catecholamine degradation pathways. Its metabolism by both MAO and COMT makes it a comprehensive tool to simultaneously investigate the two major catabolic routes for catecholamines.[1]

This compound's interaction with adrenergic receptors, primarily as an alpha-1 adrenergic agonist with limited affinity for beta-receptors, should be considered when designing in vivo or tissue-based experiments, as it can elicit physiological responses such as vasoconstriction.[1] However, in in vitro enzyme assays using purified enzymes or subcellular fractions, this pharmacological activity is of lesser concern.

These application notes provide detailed protocols for the use of this compound in studying MAO and COMT activity, along with illustrative quantitative data and visualizations to guide experimental design and data interpretation. While this compound is considered a somewhat dated research tool, the fundamental principles of its application remain relevant for understanding catecholamine metabolism.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the enzymatic metabolism of this compound by MAO-A, MAO-B, and COMT. These values are intended to be illustrative for experimental design and are based on the known kinetics of similar catecholamine substrates.

Table 1: Hypothetical Kinetic Parameters of this compound with Monoamine Oxidase (MAO) Isoforms

EnzymeSubstrateK_m (μM)V_max (nmol/mg protein/min)
MAO-AThis compound15015
MAO-BThis compound25010

Note: K_m (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max (maximum reaction velocity). These hypothetical values suggest that MAO-A may have a slightly higher affinity and turnover rate for this compound compared to MAO-B.

Table 2: Hypothetical Kinetic Parameters of this compound with Catechol-O-Methyltransferase (COMT)

EnzymeSubstrateK_m (μM)V_max (nmol/mg protein/min)
COMTThis compound20025

Note: This table provides illustrative kinetic parameters for the O-methylation of this compound by COMT.

Experimental Protocols

Protocol 1: In Vitro Assay of Monoamine Oxidase (MAO) Activity using this compound

Objective: To determine the kinetic parameters (K_m and V_max) of MAO-A and MAO-B for the substrate this compound in isolated mitochondria or brain homogenates.

Materials:

  • This compound hydrochloride

  • Mitochondrial fraction or brain tissue homogenate

  • Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

  • MAO-A selective inhibitor (e.g., Clorgyline)

  • MAO-B selective inhibitor (e.g., Selegiline (L-deprenyl))

  • Reagents for detecting the product (e.g., for HPLC-ECD analysis of the aldehyde product or a coupled spectrophotometric assay)

  • Microplate reader or HPLC system with electrochemical detector (ECD)

  • Incubator

Procedure:

  • Tissue Preparation:

    • Homogenize fresh or frozen brain tissue (e.g., cortex, striatum) in ice-cold phosphate buffer.

    • Perform differential centrifugation to isolate the mitochondrial fraction, which is enriched in MAO.

    • Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a series of this compound concentrations (e.g., 10 µM to 1 mM) in phosphate buffer.

    • In a 96-well plate or microcentrifuge tubes, set up the following reaction mixtures:

      • Total MAO activity: Mitochondrial preparation, phosphate buffer, and varying concentrations of this compound.

      • MAO-B activity: Mitochondrial preparation, pre-incubated with a saturating concentration of a MAO-A inhibitor (e.g., 100 nM Clorgyline for 15 minutes), phosphate buffer, and varying concentrations of this compound.

      • MAO-A activity: Calculated by subtracting MAO-B activity from the total MAO activity.

    • Initiate the reaction by adding the mitochondrial preparation.

    • Incubate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Product Detection and Quantification:

    • Stop the reaction (e.g., by adding a strong acid like perchloric acid).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the formation of the deaminated product, 3,4-dihydroxyphenylglycolaldehyde.

    • HPLC-ECD Method: Inject the supernatant into an HPLC system with a C18 column and an electrochemical detector to separate and quantify the metabolite.

    • Spectrophotometric Method (Coupled Assay): The production of H₂O₂ during the MAO reaction can be coupled to a horseradish peroxidase-catalyzed reaction that generates a colored or fluorescent product, which can be measured using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities at each substrate concentration.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max for MAO-A and MAO-B.

Protocol 2: In Vitro Assay of Catechol-O-Methyltransferase (COMT) Activity using this compound

Objective: To measure the activity of COMT in cytosolic fractions of brain tissue using this compound as a substrate.

Materials:

  • This compound hydrochloride

  • Cytosolic fraction from brain tissue homogenate

  • Tris-HCl buffer (e.g., 100 mM, pH 7.6)

  • S-adenosyl-L-methionine (SAM), the methyl donor

  • Magnesium chloride (MgCl₂), a cofactor for COMT

  • Reagents for stopping the reaction and extracting the product (e.g., perchloric acid, organic solvent)

  • HPLC system with electrochemical or fluorescence detection

Procedure:

  • Tissue Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet membranes and organelles. The resulting supernatant is the cytosolic fraction containing soluble COMT (S-COMT).

    • Determine the protein concentration of the cytosolic fraction.

  • Enzyme Assay:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and SAM.

    • Add a fixed concentration of this compound to the reaction mixture.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the cytosolic fraction.

    • Incubate at 37°C for a specific time (e.g., 30 minutes), ensuring linear product formation.

  • Product Detection and Quantification:

    • Terminate the reaction by adding perchloric acid.

    • The O-methylated product, 3-methoxy-4-hydroxyphenyl-2-(methylamino)ethanone (metanephrine ketone), can be extracted from the aqueous phase using an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a C18 column and an appropriate detector (electrochemical or fluorescence) to separate and quantify the methylated product.

  • Data Analysis:

    • Calculate the amount of product formed per unit time per milligram of protein to determine the specific activity of COMT.

    • To determine kinetic parameters, vary the concentration of this compound while keeping SAM at a saturating concentration, and analyze the data using Michaelis-Menten kinetics.

Mandatory Visualizations

Catecholamine_Metabolism_Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT This compound This compound Epinephrine->this compound Oxidation MAO_Metabolite 3,4-Dihydroxy- mandelic Aldehyde This compound->MAO_Metabolite MAO COMT_Metabolite Metanephrine This compound->COMT_Metabolite

Overview of Catecholamine Biosynthesis and this compound Metabolism.

MAO_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Protein_Assay Protein Quantification Mitochondria->Protein_Assay Reaction_Setup Prepare Reaction Mix: - this compound (varied conc.) - MAO Inhibitors (optional) - Buffer Protein_Assay->Reaction_Setup Incubation Initiate with Mitochondria Incubate at 37°C Reaction_Setup->Incubation Termination Stop Reaction (e.g., acid) Incubation->Termination Detection Product Detection (HPLC-ECD or Spectrophotometry) Termination->Detection Quantification Quantify Product Formation Detection->Quantification Kinetics Michaelis-Menten Kinetics Analysis (Km, Vmax) Quantification->Kinetics

Experimental workflow for the in vitro MAO assay using this compound.

Logical_Relationship cluster_enzymes Metabolizing Enzymes cluster_products Metabolic Products This compound This compound (Substrate) MAO Monoamine Oxidase (MAO) This compound->MAO COMT Catechol-O-Methyltransferase (COMT) This compound->COMT Deaminated_Product Deaminated Metabolite (e.g., 3,4-dihydroxyphenylglycolaldehyde) MAO->Deaminated_Product Oxidative Deamination Methylated_Product O-Methylated Metabolite (Metanephrine Ketone) COMT->Methylated_Product O-Methylation

Logical relationship of this compound metabolism by MAO and COMT.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Adrenalone Solubility Challenges in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and detailed protocols to address common solubility issues encountered with Adrenalone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrochloride not dissolving properly in my aqueous buffer (e.g., PBS, TRIS)?

A1: While this compound hydrochloride is the more water-soluble form of this compound, its solubility can still be limited in neutral or slightly alkaline aqueous buffers.[1] Several factors can contribute to poor solubility:

  • pH of the Buffer: this compound's solubility is pH-dependent. In acidic conditions, it is generally more soluble.[1] If your buffer has a pH at or above neutral, the solubility can decrease, leading to precipitation.

  • Buffer Composition: The presence of certain salts or other components in your buffer could potentially interact with this compound and affect its solubility.

  • Temperature: While not extensively documented for this compound specifically, the solubility of many compounds is temperature-dependent. Attempting to dissolve it in a cold buffer may reduce its solubility.

  • Concentration: You may be trying to prepare a solution that is above this compound's saturation point in that specific buffer.

Q2: I've managed to dissolve this compound, but it precipitates when I add it to my cell culture medium. What's happening?

A2: This is a common issue that often arises from a few key factors:

  • Local Concentration Effects: When a concentrated stock solution of this compound (often in a solvent like DMSO) is added directly to the aqueous cell culture medium, the rapid dilution can cause the local concentration of the organic solvent to be insufficient to keep the this compound dissolved, leading to precipitation.

  • Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. Some of these components can interact with this compound, reducing its solubility.[2]

  • pH Shift: The pH of your this compound stock solution and your cell culture medium may differ. This pH shift upon addition can be enough to cause the compound to precipitate.

Q3: My this compound solution appears to be changing color over time. Is this normal?

A3: this compound, like other catecholamines, is susceptible to oxidation, which can result in a color change (often to a pinkish or brownish hue). This degradation can be accelerated by:

  • Exposure to Light: Catecholamines are light-sensitive.

  • Exposure to Air (Oxygen): The presence of oxygen can promote oxidation.

  • Elevated Temperatures: Higher temperatures can increase the rate of degradation.

  • pH: The stability of catecholamine solutions is pH-dependent.

Degraded this compound may have reduced biological activity, so it is crucial to use freshly prepared solutions or take steps to minimize degradation.

Q4: Can I heat the buffer to help dissolve the this compound?

A4: Gentle warming can be a useful technique to increase the solubility of many compounds. However, with this compound, caution is advised. Excessive heat can accelerate its degradation. If you choose to warm your buffer, do so gently (e.g., to 37°C) and for a short period. Avoid boiling the solution.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility problems with this compound.

ProblemPossible CauseSuggested Solution
Difficulty Dissolving this compound Hydrochloride in Aqueous Buffer The pH of the buffer is too high, reducing solubility.Prepare the this compound stock solution in a slightly acidic aqueous solution (e.g., sterile water adjusted to a lower pH with a small amount of HCl) before diluting it into your final buffer.
The desired concentration is too high for the chosen buffer.First, try to dissolve a smaller amount of this compound to see if a lower concentration is soluble. If a higher concentration is necessary, consider preparing a stock solution in an organic solvent like DMSO.
Precipitation Upon Addition to Cell Culture Media Rapid dilution of the organic stock solution in the aqueous medium.To avoid this, dilute the this compound stock solution in a small volume of the cell culture medium first, mixing gently, and then add this intermediate dilution to the final volume of the medium.
The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity.Aim to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally below 0.1%. Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for the final dilution.
Solution Instability (Color Change, Loss of Activity) Oxidation of the catecholamine structure.Prepare this compound solutions fresh for each experiment. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. If storing a stock solution, do so at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Consider adding an antioxidant like ascorbic acid to your buffer, but be sure to test its potential effects on your specific experimental system.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and pH. The hydrochloride salt is generally used to improve aqueous solubility.

Solvent/BufferFormTemperatureReported SolubilityCitation
WaterHydrochlorideRoom Temperature1:8 (parts solute:solvent)[3]
94% EthanolHydrochlorideRoom Temperature1:45 (parts solute:solvent)[3]
DMSOHydrochlorideRoom Temperature≥10.88 mg/mL
WaterHydrochlorideRoom Temperature40 mg/mL (with sonication)
PBS (pH 7.4)Not specifiedNot specifiedLimited quantitative data available. Solubility is expected to be lower than in pure water at acidic pH.
TRIS BufferNot specifiedNot specifiedNo specific quantitative data found. Solubility will be pH-dependent.

Note: The solubility in PBS and TRIS buffers is not well-documented in publicly available literature and may need to be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution in an Aqueous Vehicle

This protocol is suitable for experiments where an organic solvent is not desired.

  • Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile, deionized water to create a slurry.

  • To aid dissolution, add a small molar excess of a dilute, sterile acid (e.g., 0.1 M HCl) dropwise while vortexing until the solid is fully dissolved.

  • Once dissolved, adjust the volume with your desired experimental buffer (e.g., PBS) to reach the final stock concentration.

  • Verify the final pH of the stock solution and adjust if necessary, keeping in mind that a more acidic pH will favor solubility.

  • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Use this stock solution immediately for your experiments.

Protocol 2: Preparation of this compound Hydrochloride Stock Solution in an Organic Solvent for Cell Culture

This protocol is recommended for achieving higher stock concentrations for dilution into cell culture media.

  • Weigh out this compound hydrochloride powder in a sterile, conical tube.

  • Add a sufficient volume of high-purity, sterile-filtered DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

  • Store this stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

  • For your experiment, thaw an aliquot and dilute it serially in your cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells.

Visualizing this compound's Role: Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling Pathway

This compound, as an adrenergic agonist, is expected to activate adrenergic receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the general signaling cascade initiated by the activation of α1 and β-adrenergic receptors.

Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Beta_AR β-Adrenergic Receptor This compound->Beta_AR Gq Gq Alpha1_AR->Gq Gs Gs Beta_AR->Gs PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Alpha Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response_Alpha PKC->Cellular_Response_Alpha AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Beta Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_Response_Beta Experimental_Workflow arrow arrow start Start: Cell Culture (e.g., Adherent Cells in Flask) seed_plate Seed Cells into Multi-well Plate start->seed_plate cell_adhesion Allow Cells to Adhere and Grow (24-48h) seed_plate->cell_adhesion treat_cells Treat Cells with This compound Solution (and vehicle control) cell_adhesion->treat_cells prepare_this compound Prepare this compound Working Solution (from stock) prepare_this compound->treat_cells incubation Incubate for Desired Time Period treat_cells->incubation endpoint_assay Perform Endpoint Assay incubation->endpoint_assay data_analysis Data Analysis and Interpretation endpoint_assay->data_analysis

References

Troubleshooting Adrenalone degradation during storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Adrenalone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, preparation, and troubleshooting of this compound-related experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound.

Storage and Stability

Q1: What are the ideal storage conditions for this compound hydrochloride powder?

A1: this compound hydrochloride is sensitive to light, air, and moisture.[1] To ensure its stability, it should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, temperatures between 2-8°C are recommended. Storing under an inert gas like argon or nitrogen can further prevent oxidative degradation.

Q2: My this compound solution has turned a pink or brown color. What happened, and can I still use it?

A2: The discoloration of your this compound solution is likely due to oxidation. Catecholamines like this compound are susceptible to oxidation, which leads to the formation of colored degradation products, such as adrenochrome and melanin-like polymers. This process is accelerated by exposure to light, oxygen, elevated temperatures, and alkaline pH. It is not recommended to use a discolored solution as its purity and potency have been compromised.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is most stable in acidic conditions, with a pH range of maximum stability between 2.5 and 4.5.[2] As the pH becomes neutral or alkaline, the rate of oxidative degradation increases significantly. Therefore, it is crucial to maintain an acidic pH for aqueous solutions of this compound to ensure its stability.

Preparation of Solutions

Q4: What is the best solvent for preparing this compound solutions?

A4: this compound hydrochloride is soluble in water and to a lesser extent in ethanol. For most experimental purposes, sterile, deoxygenated water or an acidic buffer (pH 2.5-4.5) is recommended. If using water, it is advisable to prepare the solution fresh before use. For stock solutions, using a deoxygenated acidic buffer can prolong stability.

Q5: I am having trouble dissolving this compound hydrochloride in my buffer. What can I do?

A5: this compound hydrochloride is generally soluble in aqueous solutions. If you are experiencing difficulty, ensure that your buffer's pH is in the acidic range, as this can enhance solubility. Gentle warming or sonication can also aid in dissolution. However, avoid excessive heat, as it can accelerate degradation.

Q6: Are there any common excipients that are incompatible with this compound?

A6: Yes, certain excipients can promote the degradation of this compound. Oxidizing agents should be avoided. Caution should also be exercised with excipients that can alter the pH to a less acidic range. It is always recommended to perform compatibility studies with any new excipient. Below is a table of general compatibility information.

Data Presentation: this compound Stability and Compatibility

Table 1: Influence of pH and Temperature on Adrenaline Degradation*

pHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)
2.540LowHigh
4.540LowHigh
7.440ModerateModerate
9.040HighLow
7.460HighLow
7.480Very HighVery Low

*Quantitative data for adrenaline is presented as a close scientific surrogate for this compound due to their structural similarity and shared catecholamine functional group, which is the primary site of degradation.

Table 2: General Compatibility of this compound with Common Excipient Classes

Excipient ClassCompatibilityNotes
Acids (e.g., Citric Acid, Hydrochloric Acid)CompatibleUsed to maintain an acidic pH and improve stability.
Antioxidants (e.g., Sodium Metabisulfite)CompatibleCan be added to formulations to inhibit oxidation.
Buffering Agents (e.g., Phosphate, Citrate)CautionEnsure the final pH of the solution is within the stable range (2.5-4.5).
Sugars (e.g., Dextrose, Mannitol)Generally CompatibleMonitor for any potential Maillard reactions if primary amines are present in the formulation.
Oxidizing Agents (e.g., Peroxides)IncompatibleWill accelerate the degradation of this compound.
Metal Ions (e.g., Fe³⁺, Cu²⁺)IncompatibleCan catalyze oxidative degradation. Use of chelating agents like EDTA may be beneficial.[2]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general method for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 80% 0.1 M sodium phosphate buffer (pH 3.0) and 20% methanol.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare a standard solution of this compound in the mobile phase.

    • Prepare your test samples by diluting them to an appropriate concentration with the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatogram for the this compound peak and any potential degradation product peaks. The retention time of this compound will depend on the specific column and mobile phase composition. Degradation products will typically elute at different retention times.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate the solution at 60°C for 24-48 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate the solution at room temperature for 1-2 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% solution of hydrogen peroxide.

    • Incubate the solution at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place this compound powder in a hot air oven at 80°C for 48 hours.

    • Dissolve the powder in the mobile phase.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose an this compound solution to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines.

    • Analyze by HPLC at various time points.

Visualizations

Adrenalone_Metabolism This compound This compound COMT Catechol-O-Methyltransferase (COMT) This compound->COMT O-methylation MAO Monoamine Oxidase (MAO) This compound->MAO Oxidative deamination Metanephrine_analog 3-O-Methylthis compound COMT->Metanephrine_analog VMA_analog Vanillylmandelic Acid Analog COMT->VMA_analog Aldehyde_intermediate 3-Methoxy-4-hydroxyphenylglycolaldehyde MAO->Aldehyde_intermediate DHMA_analog 3,4-Dihydroxymandelic Acid Analog MAO->DHMA_analog Metanephrine_analog->MAO Oxidative deamination Aldehyde_intermediate->VMA_analog Aldehyde Dehydrogenase DHMA_analog->COMT O-methylation

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Adrenalone_Powder This compound HCl Powder Solvent Prepare Acidic Buffer (pH 2.5-4.5) Solution Dissolve this compound in Buffer Solvent->Solution Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation (H₂O₂) Solution->Oxidation Thermal Thermal Stress Solution->Thermal Photo Photolytic Stress Solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify this compound & Degradation Products HPLC->Data

Caption: Forced degradation study workflow.

Troubleshooting_Logic start This compound Solution Shows Discoloration check_storage Check Storage Conditions: - Light exposure? - Elevated temperature? start->check_storage check_prep Check Preparation Protocol: - pH of solution? - Dissolved oxygen? check_storage->check_prep No improper_storage Root Cause: Improper Storage check_storage->improper_storage Yes improper_prep Root Cause: Improper Preparation check_prep->improper_prep Yes action_storage Action: Store in dark, cool place. Use amber vials. improper_storage->action_storage action_prep Action: Use deoxygenated acidic buffer (pH 2.5-4.5). improper_prep->action_prep

Caption: Troubleshooting discoloration of this compound solutions.

References

Addressing batch-to-batch variability of commercial Adrenalone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with commercial Adrenalone. The following FAQs and troubleshooting guides are designed to help you identify, diagnose, and mitigate issues to ensure experimental reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for this compound?

A1: Batch-to-batch variability refers to the subtle differences that can occur between different manufacturing lots of this compound.[1] This variability can manifest as changes in purity, the profile of impurities, or even the physical crystal structure.[1] For a biologically active compound like this compound, which is structurally related to adrenaline, these inconsistencies can significantly impact experimental outcomes by altering its potency or introducing off-target effects, thereby compromising the reliability and reproducibility of your research.[1][2]

Q2: What are the most common causes of variability in commercial this compound batches?

A2: Variability can be introduced at nearly any stage of the chemical's lifecycle. The primary sources include differences in the purity of raw materials used for synthesis, minor fluctuations in reaction conditions like temperature or pressure, inconsistencies in the purification and crystallization process, and improper storage conditions (e.g., exposure to high temperatures, light, or humidity) that can lead to degradation.[3]

Q3: How can inconsistent this compound batches affect my experimental results?

A3: Inconsistent batches can lead to significant discrepancies in experimental data. For example, in a cell-based assay, a batch with lower purity or the presence of an antagonist impurity may result in a rightward shift in the dose-response curve, indicating lower potency. Conversely, an impurity that synergistically activates the same pathway could increase potency. Different physical forms (polymorphs) can have varying solubility, which alters the effective concentration of the compound in your assay.

Q4: I've received a new batch of this compound. What should I check on the Certificate of Analysis (CoA) first?

A4: When you receive a new batch, compare its CoA directly with that of a previous batch that performed as expected. Pay close attention to:

  • Purity: Look for the value determined by a quantitative method like HPLC. Note any significant decrease from the previous batch.

  • Identity Confirmation: Ensure methods like NMR or Mass Spectrometry (MS) confirm the compound's structure.

  • Impurity Profile: Some CoAs may list specific impurities and their percentages. Compare these profiles between batches.

Q5: How should I properly store and handle this compound to minimize degradation?

A5: this compound, like adrenaline, is susceptible to degradation. It should be stored under the conditions recommended by the supplier, which is typically at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles of stock solutions. It is advisable to aliquot stock solutions into single-use volumes and store them frozen. Adrenaline has been shown to be unstable in basic and oxidative conditions, so ensure your buffer systems are appropriate.

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific issues encountered during your experiments.

Guide 1: Issue - Inconsistent Potency or Efficacy in Biological Assays

You observe a shift in the dose-response curve or a change in the maximum effect (Emax) of this compound compared to previous experiments.

Q: My EC50 value for this compound has changed with the new batch. What is the first step?

A: The first step is to systematically rule out experimental error before assessing the compound itself. Re-run the assay using a sample from a previous, well-characterized "good" batch alongside the new batch. If the old batch reproduces previous results while the new batch deviates, it strongly points to compound variability.

Q: How can I definitively confirm the purity and identity of my new this compound batch?

A: You should perform analytical tests to qualify the new batch. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity and impurity identification. Comparing the resulting data against a trusted reference standard or a previous "good" batch is crucial.

Q: What specific impurities might be causing the issue?

A: Impurities can arise from the synthesis process or from degradation. For this compound, potential problematic impurities could include residual starting materials, byproducts like this compound Nitroso Impurity, or degradation products formed by oxidation. Even minor amounts of these impurities can sometimes have significant biological effects.

Troubleshooting Workflow: Inconsistent Biological Activity

The following diagram outlines a logical workflow for diagnosing the root cause of batch-to-batch variability.

G start Inconsistent Biological Activity Observed check_assay Control Assay: Run Old Batch vs. New Batch start->check_assay old_ok Old Batch OK? New Batch Deviates? check_assay->old_ok qualify_new Qualify New Batch: Perform Analytical Chemistry old_ok->qualify_new Yes review_protocol Both Batches Deviate: Review Assay Protocol & Reagents old_ok->review_protocol No hplc Purity Check (HPLC-UV) qualify_new->hplc lcms Identity & Impurity ID (LC-MS) qualify_new->lcms compare_data Compare Analytical Data to 'Good' Batch / Standard hplc->compare_data lcms->compare_data purity_issue Purity is Low or Impurity Profile Changed compare_data->purity_issue Discrepancy Found no_issue Data is Consistent compare_data->no_issue No Discrepancy contact_supplier Contact Supplier with Data Request Replacement Batch purity_issue->contact_supplier end Problem Resolved no_issue->end contact_supplier->end review_protocol->end

A systematic workflow for troubleshooting batch variability.
Hypothetical Data Comparison

This table illustrates a potential difference in analytical results between two batches of this compound that could explain variable biological activity.

ParameterBatch A ("Good" Batch)Batch B ("Suspect" Batch)Specification
Appearance White to off-white powderYellowish powderWhite to off-white powder
Purity (HPLC) 99.6%97.5%≥ 98.0%
Impurity 1 0.15%0.20%≤ 0.25%
Impurity 2 (Unknown) Not Detected1.8%Not Detected
Identity (LC-MS) Matches ReferenceMatches ReferenceMatches Reference

In this example, Batch B's lower purity and the presence of a significant unknown impurity are clear grounds for concern and are the likely cause of the observed experimental inconsistency.

Section 3: Experimental Protocols & Key Concepts

Protocol 1: HPLC-UV Analysis for Purity Assessment

This protocol provides a general method for determining the purity of this compound.

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., Methanol or Acetonitrile). A typical ratio might be 90:10 (Buffer:Organic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Run a blank (mobile phase), followed by the sample from the "good" batch, and then the "suspect" batch. Purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks.

Protocol 2: LC-MS for Identity and Impurity Characterization

This protocol is for confirming the molecular weight of this compound and identifying potential impurities.

  • Instrument: LC-MS system, typically with an electrospray ionization (ESI) source.

  • LC Method: Use an LC method similar to the HPLC-UV protocol, but ensure the mobile phase buffers are volatile (e.g., ammonium formate or formic acid instead of phosphate buffers).

  • MS Settings (Positive ESI Mode):

    • Scan Range: m/z 100-500.

    • Ionization Mode: ESI+.

    • Expected Ion: this compound has a molecular weight of 181.19 g/mol . Expect to see the protonated molecule [M+H]⁺ at m/z 182.2.

  • Analysis: Analyze the "suspect" batch and look for the expected [M+H]⁺ ion for the main peak. Examine any other significant peaks in the chromatogram to determine their molecular weights, which can provide clues to the identity of impurities.

Adrenergic Signaling Pathway

This compound is an adrenergic agent and is expected to act on adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist like adrenaline (or this compound) to a β-adrenergic receptor typically initiates a signaling cascade involving cyclic AMP (cAMP).

G This compound This compound (Agonist) Receptor β-Adrenergic Receptor (GPCR) This compound->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Glycogenolysis) PKA->Response Phosphorylates Targets

Simplified β-adrenergic receptor signaling pathway.

References

Technical Support Center: Minimizing Adrenalone Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Adrenalone oxidation in experimental setups.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning pink/brown. What is happening?

A1: The discoloration of your this compound solution is a common indicator of oxidation. This compound, a catecholamine, is susceptible to oxidation, which leads to the formation of colored degradation products like adrenochrome (pink) and melanin-like polymers (brown). This process can be accelerated by factors such as alkaline pH, exposure to light, elevated temperatures, and the presence of metal ions.

Q2: What is the optimal pH for storing this compound solutions to minimize oxidation?

A2: this compound is most stable in acidic conditions. The optimal pH range for stability is generally between 2.5 and 4.5.[1] As the pH increases, particularly into the alkaline range (pH > 7), the rate of autoxidation significantly increases.[2][3][4]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the rate of this compound oxidation. For short-term storage (hours to a few days), it is advisable to keep this compound solutions on ice or refrigerated (2-8°C). For long-term storage, freezing (-20°C or -80°C) is recommended. However, repeated freeze-thaw cycles should be avoided as they can also contribute to degradation. Studies on the closely related compound, adrenaline, have shown that refrigeration can reduce degradation.[5]

Q4: Should I protect my this compound solutions from light?

A4: Yes, it is crucial to protect this compound solutions from light, especially UV light. Light exposure can catalyze the oxidation process, leading to a faster degradation of the compound. Always store this compound solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

Q5: What are the common degradation products of this compound?

A5: The oxidation of this compound follows a pathway similar to other catecholamines. The initial oxidation product is adrenochrome, which has a pinkish hue. Further oxidation and polymerization can lead to the formation of brown to black melanin-like substances. Other potential degradation products can be identified using techniques like HPLC-MS.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid discoloration of this compound solution 1. High pH: The solution pH is neutral or alkaline. 2. Presence of metal ions: Contamination with metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze oxidation. 3. Exposure to light: The solution is not protected from ambient or UV light.1. Adjust pH: Prepare solutions in an acidic buffer (pH 3-4). 2. Use metal chelators: Add a chelating agent like EDTA (0.1-0.5 mM) to the solution. 3. Protect from light: Store solutions in amber vials or wrap containers in foil.
Inconsistent experimental results 1. Degradation of stock solution: The this compound stock solution has degraded over time. 2. Inconsistent solution preparation: Variations in pH, antioxidant concentration, or storage conditions between batches.1. Prepare fresh stock solutions: Prepare fresh this compound stock solutions daily or weekly, depending on stability in your specific buffer. 2. Standardize protocols: Follow a strict, standardized protocol for solution preparation, including the use of fresh, high-purity water and reagents.
Precipitate formation in the solution 1. Poor solubility: The concentration of this compound exceeds its solubility in the chosen solvent. 2. Formation of insoluble degradation products: Advanced oxidation can lead to the formation of insoluble polymers.1. Check solubility: Ensure the concentration is within the solubility limits for the solvent and pH. Sonication may aid dissolution. 2. Filter the solution: If a precipitate forms after preparation, filter the solution through a 0.22 µm filter before use. However, this indicates significant degradation, and a fresh solution should be prepared.

Data Summary

Table 1: Factors Affecting this compound Stability

Factor Condition Promoting Oxidation Condition Minimizing Oxidation
pH Neutral to Alkaline (pH > 7.0)Acidic (pH 2.5 - 4.5)
Temperature Elevated temperatures (>25°C)Refrigeration (2-8°C) or Freezing (<0°C)
Light Exposure to UV and ambient lightStorage in amber vials or light-blocking containers
Metal Ions Presence of Cu²⁺, Fe³⁺, Mn²⁺Addition of chelating agents (e.g., EDTA)
Oxygen High oxygen concentrationDegassing solutions, purging with nitrogen or argon

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution with enhanced stability.

Materials:

  • This compound hydrochloride

  • High-purity, deionized water (degassed)

  • Hydrochloric acid (HCl), 0.1 M

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt

  • Ascorbic acid (Vitamin C)

  • Amber glass vials

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the vehicle solution:

    • To 90 mL of degassed, high-purity water, add 18.6 mg of EDTA to achieve a final concentration of 0.5 mM.

    • Add 17.6 mg of ascorbic acid to achieve a final concentration of 1 mM.

    • Adjust the pH of the solution to 3.5 with 0.1 M HCl.

    • Bring the final volume to 100 mL with degassed, high-purity water.

  • Dissolve this compound:

    • Weigh out the required amount of this compound hydrochloride to make a 10 mM solution (e.g., 21.77 mg for 10 mL).

    • Add the this compound to the prepared vehicle solution.

    • Gently vortex or sonicate until fully dissolved.

  • Sterilization and Storage:

    • Sterile-filter the solution through a 0.22 µm filter into a sterile amber glass vial.

    • For immediate use, store at 2-8°C.

    • For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for quantifying this compound concentration, which can be adapted to monitor its stability over time.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A common mobile phase for catecholamine analysis is a mixture of an aqueous buffer and an organic solvent. For example:

    • Aqueous component: 50 mM sodium phosphate buffer with 0.1 mM EDTA, pH adjusted to 3.0 with phosphoric acid.

    • Organic component: Methanol or acetonitrile.

    • The ratio of aqueous to organic phase will need to be optimized for your specific column and system (e.g., 95:5 v/v).

Procedure:

  • Prepare standards: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Sample preparation: Dilute the experimental samples containing this compound with the mobile phase to fall within the concentration range of the standard curve.

  • HPLC analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detection wavelength (e.g., 280 nm for UV detection).

    • Inject the standards and samples.

  • Data analysis:

    • Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the standard curve.

Visualizations

Adrenalone_Oxidation_Pathway This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone Oxidation (O2, Metal Ions) Adrenochrome Adrenochrome (Pink) Semiquinone->Adrenochrome Further Oxidation Melanin Melanin-like Polymers (Brown/Black) Adrenochrome->Melanin Polymerization

Caption: Simplified pathway of this compound oxidation.

Troubleshooting_Workflow start Discolored this compound Solution? check_ph Check pH of Solution start->check_ph check_light Check for Light Exposure start->check_light check_metal Consider Metal Ion Contamination start->check_metal adjust_ph Adjust pH to 3-4 check_ph->adjust_ph protect_light Use Amber Vials/Foil check_light->protect_light add_chelator Add EDTA check_metal->add_chelator end_node Stable Solution adjust_ph->end_node protect_light->end_node add_chelator->end_node

Caption: Troubleshooting workflow for discolored this compound solutions.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Adrenalone Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in Adrenalone binding assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound binding assays in a question-and-answer format, offering targeted solutions to improve assay performance.

Question: Why is my background signal excessively high?

Answer: High background noise can be attributed to several factors, primarily high non-specific binding (NSB) of the radioligand to components other than the target receptor.[1]

Potential Causes and Solutions:

Potential Cause Solution Expected Outcome
Radioligand Concentration Too High Perform a saturation binding experiment to determine the optimal radioligand concentration. For competition assays, use a concentration at or below the dissociation constant (Kd).[2]Reduces non-specific binding by minimizing the amount of free radioligand available to bind to non-target sites.
Inadequate Blocking Increase the concentration of the blocking agent (e.g., 1-2% Bovine Serum Albumin - BSA) or extend the blocking incubation time.[3] Consider using a different blocking agent like non-fat dry milk or whole serum.[4]Saturates non-specific binding sites on the assay plate and membranes, thereby reducing background signal.
Suboptimal Assay Buffer Composition Optimize the buffer's pH and ionic strength. Adding a small amount of a non-ionic detergent, such as 0.05% Tween-20, can also be beneficial.[3]Minimizes non-specific hydrophobic and electrostatic interactions between the radioligand and assay components.
Inefficient Washing Increase the number of wash steps and/or the volume of wash buffer. Ensure the wash buffer is ice-cold to slow the dissociation of specifically bound ligand.More effective removal of unbound radioligand, leading to a lower background signal.
Contaminated Reagents Use fresh, high-quality reagents. Filter-sterilize buffers to remove any particulate matter that could contribute to non-specific binding.Reduces the introduction of contaminants that can interfere with the assay and increase background.

Question: What is causing a low or undetectable specific binding signal?

Answer: A weak or absent specific signal indicates an issue with the interaction between the radioligand and the receptor.

Potential Causes and Solutions:

Potential Cause Solution Expected Outcome
Low Receptor Expression or Degraded Receptors Ensure the cell line or tissue used expresses a sufficient number of the target adrenergic receptor. Perform all membrane preparation steps at 4°C and include protease inhibitors in the buffers.Maximizes the availability of functional receptors for ligand binding.
Incorrect Radioligand Concentration While high concentrations increase background, a concentration that is too low may not be detectable. Ensure the concentration is appropriate for the receptor density and radioligand's specific activity.Provides a sufficient signal to be accurately measured above the background noise.
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal incubation time required to reach binding equilibrium.Ensures that the binding reaction has reached completion, maximizing the specific signal.
Inappropriate Assay Conditions Verify that the pH, temperature, and ionic strength of the assay buffer are optimal for the specific adrenergic receptor subtype being studied.Creates an environment that favors the specific interaction between the radioligand and the receptor.

Question: My results are not reproducible. What could be the cause?

Answer: Poor reproducibility can stem from variability in assay setup and execution.

Potential Causes and Solutions:

Potential Cause Solution Expected Outcome
Inconsistent Pipetting Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions of this compound and adding small volumes of radioligand.Reduces variability in reagent concentrations across wells, leading to more consistent results.
Variable Incubation Times or Temperatures Ensure all samples are incubated for the same duration and at a constant, controlled temperature.Minimizes variations in the extent of binding between different assay plates or experiments.
Inconsistent Washing Technique Standardize the washing procedure, including the volume of wash buffer, the number of washes, and the speed of filtration.Ensures uniform removal of unbound radioligand, reducing variability in background signal.
Cell Membrane Preparation Variability Follow a standardized protocol for membrane preparation to ensure consistency in receptor concentration and quality between batches.Reduces batch-to-batch variation in the biological material used in the assay.

Frequently Asked Questions (FAQs)

What is a typical signal-to-noise ratio for a successful this compound binding assay?

A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. An excellent ratio is 5:1 or higher. If non-specific binding is more than 50% of the total binding, it can be challenging to obtain reliable data.

How do I determine the optimal concentration of radioligand to use?

The optimal radioligand concentration should be determined through a saturation binding experiment. This involves incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand. The ideal concentration for competition assays is typically at or slightly below the Kd (dissociation constant) value determined from the saturation curve. This provides a good specific signal while keeping non-specific binding low.

What concentration of unlabeled this compound should I use to determine its Ki value?

In a competition binding assay, a range of this compound concentrations should be used to generate a complete displacement curve. This typically involves serial dilutions spanning several orders of magnitude around the expected Ki value. The IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined from this curve and then converted to the Ki value using the Cheng-Prusoff equation.

Can I use whole cells instead of membrane preparations for my binding assay?

Yes, whole cells expressing the target adrenergic receptor can be used. However, you may encounter higher non-specific binding due to the presence of other cellular components. Optimization of washing steps is particularly crucial when using whole cells to ensure adequate removal of unbound radioligand.

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells
  • Grow cells expressing the target adrenergic receptor to confluency.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of binding buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C until use.

Protocol 2: this compound Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype.

Materials:

  • Cell Membranes: Prepared as described in Protocol 1.

  • Radioligand: A suitable radiolabeled antagonist for the target adrenergic receptor (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-Dihydroalprenolol for β).

  • Unlabeled Competitor (for NSB): A high concentration (e.g., 10 µM) of a known antagonist for the target receptor (e.g., Phentolamine for α receptors, Propranolol for β receptors).

  • This compound: A range of concentrations for the competition curve.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Fluid.

Methodology:

  • Assay Setup: In a 96-well plate, prepare the following reactions in triplicate:

    • Total Binding: 25 µL Binding Buffer, 25 µL Radioligand (at a concentration near its Kd), 50 µL Cell Membranes (5-20 µg protein).

    • Non-specific Binding (NSB): 25 µL Unlabeled Competitor, 25 µL Radioligand, 50 µL Cell Membranes.

    • Competition Binding: 25 µL this compound (at various concentrations), 25 µL Radioligand, 50 µL Cell Membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for a competition binding assay.

Adrenalone_Alpha1_Signaling This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: this compound signaling through the α1-adrenergic receptor.

Adrenalone_Beta_Signaling This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound signaling through the β-adrenergic receptor.

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Setup_Reactions Set up Total, NSB, and Competition Reactions Membrane_Prep->Setup_Reactions Reagent_Prep Prepare Radioligand, This compound Dilutions, and Buffers Reagent_Prep->Setup_Reactions Incubation Incubate to Reach Equilibrium Setup_Reactions->Incubation Filtration Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculate_Specific_Binding Calculate Specific Binding Counting->Calculate_Specific_Binding Plot_Data Plot % Specific Binding vs. [this compound] Calculate_Specific_Binding->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

References

Technical Support Center: Troubleshooting Unexpected Pharmacological Responses to Adrenalone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adrenalone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected pharmacological responses during in vitro and ex vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an adrenergic agonist that primarily acts on alpha-1 adrenergic receptors.[1][2][3] Unlike its parent compound, epinephrine, this compound has little affinity for beta-adrenergic receptors.[3] Its principal effect upon binding to alpha-1 receptors on vascular smooth muscle is vasoconstriction.[4]

Q2: What are the known off-target effects of this compound?

This compound has been shown to inhibit dopamine β-hydroxylase, the enzyme that converts dopamine to norepinephrine. It also interacts with the norepinephrine transporter (NET).

Q3: My this compound hydrochloride is not dissolving well. What is the recommended solvent?

This compound hydrochloride is soluble in water (up to 40 mg/mL) and DMSO (up to 60 mg/mL). Sonication is recommended to aid dissolution. For in vivo formulations, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Q4: What is the stability of this compound in solution?

Data Presentation: this compound's Receptor and Transporter Interactions

Target/EnzymeInteractionReported ValueSpecies/Assay Condition
Alpha-1 Adrenergic Receptor AgonistKi/Kd not reported-
Beta-Adrenergic Receptor Low Affinity--
Dopamine β-hydroxylase InhibitionIC50: 12 µMIn vitro
Norepinephrine Transporter (NET) InhibitionIC50: 36.9 µM-

Note: Quantitative binding affinity data (Ki or Kd) for this compound at adrenergic receptors is not consistently reported in publicly available literature. Researchers should perform their own binding assays to determine these values in their specific experimental system.

Troubleshooting Guides

Issue 1: Weaker-than-expected Vasoconstriction in Aortic Ring Assay

Possible Causes:

  • Compound Degradation: this compound, being a catecholamine derivative, is prone to oxidation.

  • Suboptimal Buffer Conditions: pH and ionic strength of the buffer can affect ligand-receptor binding.

  • Tissue Desensitization: Prolonged exposure to agonists can lead to receptor desensitization.

  • Incorrect Concentration: Errors in serial dilutions or calculation of the final concentration.

  • Vehicle Effects: The solvent used to dissolve this compound may have vasodilatory effects at the concentration used.

Troubleshooting Workflow:

A Weaker-than-expected Vasoconstriction B Prepare fresh this compound solution A->B C Check buffer pH and composition B->C D Perform vehicle control experiment C->D E Verify calculations and dilution series D->E F Run a positive control (e.g., phenylephrine) E->F G Assess tissue viability F->G H Problem Resolved? G->H I Document findings and proceed with experiment H->I Yes J Consider receptor desensitization or tissue-specific issues. Consult literature for similar compounds. H->J No

Caption: Troubleshooting workflow for reduced vasoconstriction.

Issue 2: High Variability in Calcium Mobilization Assay Results

Possible Causes:

  • Cell Health and Density: Inconsistent cell numbers or poor cell viability can lead to variable responses.

  • Dye Loading Issues: Inconsistent loading of the calcium-sensitive dye.

  • Agonist-Induced Cell Detachment: High concentrations of this compound may cause cells to lift from the plate.

  • Phototoxicity: Excessive exposure of fluorescent dyes to excitation light can damage cells.

  • Off-target effects: At higher concentrations, this compound might interact with other receptors or ion channels, leading to complex calcium signals.

Troubleshooting Workflow:

A High Variability in Calcium Assay B Check cell morphology and confluency A->B C Optimize dye loading protocol (concentration, time, temperature) B->C D Perform a positive control (e.g., ATP) C->D E Test a range of this compound concentrations D->E F Minimize light exposure to the plate E->F G Consider using a different cell line or primary cells F->G H Problem Resolved? G->H I Standardize protocol and proceed H->I Yes J Investigate potential off-target effects with specific antagonists. H->J No

Caption: Troubleshooting workflow for inconsistent calcium signals.

Experimental Protocols

Protocol 1: In Vitro Aortic Ring Vasoconstriction Assay

This protocol is adapted from standard methods for assessing vascular reactivity.

1. Aorta Dissection and Preparation:

  • Humanely euthanize a male Wistar rat (250-300g) via an approved method.
  • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
  • Carefully remove surrounding connective and adipose tissue.
  • Cut the aorta into 2-3 mm wide rings.

2. Mounting and Equilibration:

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 and 5% CO2.
  • Connect the rings to an isometric force transducer.
  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, contract the rings with 60 mM KCl to assess viability.
  • Wash the rings and allow them to return to baseline.
  • Perform a cumulative concentration-response curve for this compound (e.g., 1 nM to 100 µM).
  • Record the contractile response at each concentration until a plateau is reached.

Protocol 2: Calcium Mobilization Assay in HEK293 Cells Expressing Alpha-1 Adrenergic Receptors

This protocol is a general guideline for measuring intracellular calcium mobilization.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human alpha-1A adrenergic receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
  • Plate the cells in a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove the culture medium from the wells and add the dye-loading buffer.
  • Incubate the plate at 37°C for 45-60 minutes in the dark.

3. Calcium Measurement:

  • Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
  • Use a fluorescence plate reader equipped with an automated injection system.
  • Measure baseline fluorescence for a few seconds.
  • Inject a range of this compound concentrations and continue to measure fluorescence intensity over time (typically 2-5 minutes).
  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

Signaling Pathways

This compound, as an alpha-1 adrenergic agonist, is expected to activate the Gq signaling pathway.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_AR Alpha-1 Adrenergic Receptor This compound->Alpha1_AR Binds Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Phosphorylates substrates

Caption: Alpha-1 adrenergic receptor signaling pathway.

References

Technical Support Center: Optimization of HPLC-UV Method for Adrenalone Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC-UV methods for the impurity profiling of Adrenalone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC-UV analysis of this compound and its related impurities.

Q1: What are the typical starting HPLC-UV conditions for this compound impurity profiling?

A1: A good starting point for developing an HPLC-UV method for this compound involves a reversed-phase approach. Based on established methods for adrenaline and related catecholamines, the following conditions can be utilized and optimized:

ParameterRecommended Starting Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) or Biphenyl (e.g., 100 x 3.0 mm, 2.6 µm)[1][2]
Mobile Phase Isocratic elution with 50 mM sodium dihydrogen phosphate or 50mM sodium acetate buffer, with pH adjusted to an acidic range (e.g., pH 3.0-3.1)[1][3]. A small percentage of organic modifier like methanol may be included[2].
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 1 - 10 µL
Column Temperature 25 °C
UV Detection 279 nm or 285 nm are common wavelengths for adrenaline and related compounds. A photodiode array (PDA) detector can be beneficial for monitoring peak purity.

Q2: I am observing significant peak tailing for my this compound and Adrenaline peaks. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like catecholamines on silica-based columns. The primary causes and solutions are:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica packing material can interact with the basic amine groups of this compound and Adrenaline, leading to tailing.

    • Solution:

      • Lower Mobile Phase pH: Adjusting the mobile phase pH to be more acidic (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the analytes.

      • Increase Buffer Concentration: A higher buffer concentration can also help to mask the residual silanol groups.

      • Use a Biphenyl or End-capped C18 Column: Biphenyl columns offer different selectivity and can reduce silanol interactions. Modern, well-end-capped C18 columns are also designed to minimize these effects.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

    • Solution: Dilute your sample and inject a smaller amount.

  • Column Contamination or Degradation: Buildup of sample matrix or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q3: My this compound and Adrenaline peaks are not well-resolved. How can I improve the separation?

A3: Achieving good resolution between this compound, Adrenaline, and other potential impurities is critical. Here are some strategies to improve resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: If using a mobile phase with an organic modifier like methanol or acetonitrile, systematically vary the percentage to find the optimal selectivity.

    • Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

  • Change Stationary Phase: Different column chemistries can provide different selectivities. If a C18 column is not providing adequate resolution, consider a Biphenyl or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC columns have been shown to provide baseline resolution for epinephrine and norepinephrine.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Temperature Optimization: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.

Q4: I am seeing ghost peaks in my chromatogram. What is the source and how do I eliminate them?

A4: Ghost peaks are extraneous peaks that can appear in a chromatogram and interfere with the analysis. Common sources and solutions include:

  • Contamination in the Injector or Column: Carryover from previous injections can lead to ghost peaks.

    • Solution: Flush the injector and column with a strong solvent between analyses.

  • Late Eluting Peaks from Previous Runs: A broad peak from a previous injection may appear in a subsequent run.

    • Solution: Incorporate a wash step with a strong solvent at the end of each run to ensure all components are eluted from the column.

  • Contaminated Mobile Phase or Sample Diluent: Impurities in the solvents can appear as peaks.

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase and sample diluent daily.

Q5: How should I perform forced degradation studies for this compound impurity profiling?

A5: Forced degradation studies are essential to demonstrate the stability-indicating nature of your HPLC method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature.

    • Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂). Adrenaline is particularly susceptible to oxidation, leading to the formation of this compound and other colored products.

    • Thermal Degradation: Expose the solid drug substance to dry heat.

    • Photolytic Degradation: Expose the drug substance solution to UV and visible light.

After stressing the samples, they should be analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Experimental Protocols

This section provides a detailed methodology for a typical HPLC-UV analysis for this compound impurity profiling.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound and Adrenaline reference standards in a suitable diluent (e.g., mobile phase or a compatible solvent) to obtain a known concentration.

  • Working Standard Solution: Dilute the stock solution to a suitable concentration for injection.

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the diluent to a concentration similar to the working standard.

HPLC-UV Method Parameters

The following table outlines a recommended HPLC-UV method for the analysis of this compound and its impurities.

ParameterCondition
Column Kinetex Biphenyl, 2.6 µm, 100 Å, 100 x 3.0 mm
Mobile Phase 50 mM Sodium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Flow Rate 0.5 mL/min
Injection Volume 1 µL
Column Temperature 25 °C
UV Detection 279 nm
Method Validation

To ensure the method is suitable for its intended purpose, it should be validated according to ICH guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following tables provide an example of how to present quantitative data from the method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates (N) ≥ 2000> 3000
Resolution (Rs) between this compound and Adrenaline ≥ 1.5> 2.0
%RSD for replicate injections ≤ 2.0%< 1.0%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area
1Value
5Value
10Value
20Value
50Value
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision and Accuracy Data for this compound

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
LowValueValueValue
MediumValueValueValue
HighValueValueValue

Visualizations

HPLC Workflow for this compound Impurity Profiling

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_standard Prepare this compound & Adrenaline Standards hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system forced_degradation Perform Forced Degradation forced_degradation->hplc_system inject_samples Inject Standards & Samples hplc_system->inject_samples acquire_data Data Acquisition (Chromatograms) inject_samples->acquire_data process_data Process Chromatograms (Integration, Identification) acquire_data->process_data validate_method Method Validation (Linearity, Precision, Accuracy) process_data->validate_method generate_report Generate Impurity Profile Report validate_method->generate_report

Caption: Workflow for this compound impurity profiling using HPLC.

Troubleshooting Decision Tree for Common HPLC Issues

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution ghost_peaks Ghost Peaks? start->ghost_peaks baseline_drift Baseline Drift? start->baseline_drift solution_ph Adjust Mobile Phase pH peak_tailing->solution_ph Yes solution_column Change Column / Check for Contamination peak_tailing->solution_column Yes poor_resolution->solution_column Yes solution_mobile_phase Optimize Mobile Phase Composition poor_resolution->solution_mobile_phase Yes solution_flush Flush Injector & Column ghost_peaks->solution_flush Yes solution_equilibration Ensure Proper Column Equilibration baseline_drift->solution_equilibration Yes

Caption: Decision tree for troubleshooting common HPLC problems.

References

Strategies to reduce Adrenalone-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of studying Adrenalone-induced cytotoxicity in cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

General Issues & Experimental Design

Q1: I am observing high variability in cytotoxicity between my this compound-treated replicate wells. What are the likely causes and how can I minimize this?

A1: High variability is a common issue and can stem from several factors:

  • Inconsistent Cell Seeding: Uneven cell distribution can lead to significant differences in cell numbers between wells, affecting the final cytotoxicity readout.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently pipette the cell suspension up and down several times before aliquoting into wells. Avoid letting cells settle in the tube while plating.

  • Pipetting Errors: Small inaccuracies in pipetting this compound solutions or assay reagents can lead to large variations in results.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents to a 96-well plate, change tips between different solutions and concentrations.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate solutes and affect cell health.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • This compound Stability: this compound, like other catecholamines, can auto-oxidize in solution, especially when exposed to light, air, and physiological pH. This can lead to the generation of reactive oxygen species (ROS) and other degradation products, which may have different cytotoxic profiles.

    • Solution: Prepare this compound solutions fresh for each experiment. Protect solutions from light by using amber tubes or wrapping them in foil. Consider using a buffer with antioxidants if compatible with your experimental design.

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: The primary mechanism of this compound-induced cytotoxicity is believed to be multifactorial, with oxidative stress playing a central role.[1][2][3] this compound is the ketone form of epinephrine and acts mainly on alpha-1 adrenergic receptors.[4][5] Prolonged overexposure to catecholamines can lead to toxicity through autoxidation and the formation of reactive pro-oxidant species. This can lead to:

  • Generation of Reactive Oxygen Species (ROS): The auto-oxidation of this compound can produce superoxide radicals and other ROS, leading to cellular damage.

  • Mitochondrial Distress: Increased oxidative stress can damage mitochondria, leading to impaired energy metabolism and the release of pro-apoptotic factors.

  • Induction of Apoptosis: The cascade of events initiated by oxidative stress and mitochondrial dysfunction can ultimately lead to programmed cell death, or apoptosis.

Q3: Should I use this compound or its parent compound, adrenaline (epinephrine), in my experiments?

A3: The choice depends on your research question. This compound and adrenaline have different receptor affinities. This compound primarily acts on alpha-1 adrenergic receptors, whereas adrenaline acts on both alpha and beta-adrenergic receptors. This difference in receptor activation may lead to distinct downstream signaling and cytotoxic effects. If you are specifically interested in alpha-1 adrenergic receptor-mediated cytotoxicity, this compound is the more specific agonist.

Assay-Specific Troubleshooting

Q4: My MTT assay results show a decrease in cell viability at low this compound concentrations, but an increase at higher concentrations. What could be causing this bell-shaped dose-response curve?

A4: This phenomenon can be due to the chemical properties of this compound and its interaction with the MTT reagent.

  • Direct Reduction of MTT: Catecholamines, including this compound, are reducing agents and can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal for cell viability.

    • Solution: Include a "no-cell" control with different concentrations of this compound to measure its direct effect on the MTT reagent. Subtract this background absorbance from your experimental values.

  • Compound Precipitation: At high concentrations, this compound may precipitate out of solution, which can interfere with the absorbance reading.

    • Solution: Visually inspect the wells for any precipitate before adding the solubilization buffer. Consider using a different cytotoxicity assay that is less prone to chemical interference, such as the LDH release assay.

Q5: I am not observing a significant increase in LDH release even at high concentrations of this compound. Does this mean it's not cytotoxic?

A5: Not necessarily. The LDH assay measures cell membrane rupture (necrosis). If this compound is primarily inducing apoptosis, you may not see a significant increase in LDH release in the early stages.

  • Mechanism of Cell Death: Apoptosis is characterized by cell shrinkage and the formation of apoptotic bodies, while the cell membrane remains intact until the later stages.

    • Solution: Use an assay that specifically measures apoptosis, such as a caspase-3 activity assay or Annexin V staining, in conjunction with the LDH assay to get a more complete picture of the mode of cell death.

  • Timing of the Assay: LDH release is a later event in apoptosis.

    • Solution: Perform a time-course experiment to measure LDH release at different time points after this compound treatment (e.g., 24, 48, and 72 hours).

Q6: How can I confirm that oxidative stress is involved in this compound-induced cytotoxicity in my cell line?

A6: You can investigate the role of oxidative stress through two main approaches:

  • Co-treatment with Antioxidants:

    • Strategy: Pre-treat your cells with an antioxidant, such as N-acetylcysteine (NAC), before and during this compound exposure. If the antioxidant rescues the cells from this compound-induced cytotoxicity, it strongly suggests the involvement of oxidative stress. NAC has been shown to fully counteract the cytotoxic effect of adrenaline.

  • Direct Measurement of ROS:

    • Strategy: Use a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to directly measure intracellular ROS levels after this compound treatment. An increase in fluorescence would indicate an increase in ROS production.

Data Presentation

Table 1: Effect of Adrenaline and N-acetylcysteine (NAC) on Cell Viability in SH-SY5Y Cells

Treatment (96h)LDH Release (% of Control)MTT Reduction (% of Control)
Control100100
Adrenaline (0.25mM)IncreasedDecreased
Adrenaline (0.25mM) + NAC (1mM)Prevented IncreasePartially Prevented Decrease
Adrenaline (0.5mM)IncreasedDecreased
Adrenaline (0.5mM) + NAC (1mM)Prevented IncreasePartially Prevented Decrease

Data summarized from a study on adrenaline-induced cytotoxicity. Similar protective effects of NAC are anticipated against this compound-induced cytotoxicity due to the proposed shared mechanism of oxidative stress.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound solution

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Plate reader

Procedure:

  • Seed cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cells

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Reaction buffer

  • Plate reader

Procedure:

  • Induce apoptosis in cells by treating with this compound for the desired time.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the cell lysates and collect the supernatant.

  • Add 50 µL of reaction buffer to each well of a 96-well plate.

  • Add 50 µL of cell lysate to the respective wells.

  • Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

Visualizations

Adrenalone_Cytotoxicity_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Auto_oxidation Auto-oxidation This compound->Auto_oxidation ROS Reactive Oxygen Species (ROS) Alpha1_Receptor->ROS May contribute to Auto_oxidation->ROS Generates Mitochondria Mitochondrial Distress ROS->Mitochondria Induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Treat_this compound 3. Treat with This compound Incubate_24h->Treat_this compound Incubate_Exposure 4. Incubate for Exposure Period Treat_this compound->Incubate_Exposure Decision Choose Assay Incubate_Exposure->Decision MTT_Assay MTT Assay Decision->MTT_Assay Viability LDH_Assay LDH Assay Decision->LDH_Assay Necrosis Caspase_Assay Caspase Assay Decision->Caspase_Assay Apoptosis Add_MTT Add MTT Reagent MTT_Assay->Add_MTT Collect_Supernatant Collect Supernatant LDH_Assay->Collect_Supernatant Lyse_Cells Lyse Cells Caspase_Assay->Lyse_Cells Add_Solubilization Add Solubilization Solution Add_MTT->Add_Solubilization Read_Absorbance 5. Read Absorbance Add_Solubilization->Read_Absorbance Add_LDH_Reagent Add LDH Reagent Collect_Supernatant->Add_LDH_Reagent Add_LDH_Reagent->Read_Absorbance Add_Caspase_Substrate Add Caspase Substrate Lyse_Cells->Add_Caspase_Substrate Add_Caspase_Substrate->Read_Absorbance

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Problem Problem: Inconsistent Cytotoxicity Results Check_Seeding Check Cell Seeding Consistency Problem->Check_Seeding Check_Pipetting Verify Pipette Calibration & Technique Problem->Check_Pipetting Check_Reagents Prepare Fresh This compound Solution Problem->Check_Reagents Check_Assay Evaluate Assay Interference Problem->Check_Assay Solution1 Re-standardize Seeding Protocol Check_Seeding->Solution1 Solution2 Perform Pipetting Practice & Calibration Check_Pipetting->Solution2 Solution3 Protect from Light and Use Immediately Check_Reagents->Solution3 Solution4 Run No-Cell Controls / Switch Assay Type Check_Assay->Solution4 Resolved Problem Resolved Solution1->Resolved Solution2->Resolved Solution3->Resolved Solution4->Resolved

Caption: Logical troubleshooting flow for inconsistent cytotoxicity results.

References

Improving the delivery of Adrenalone in topical research models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the delivery of Adrenalone in topical research models. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the topical application of this compound in research settings.

Q1: My this compound hydrochloride formulation is cloudy or has precipitated. What could be the cause and how can I fix it?

A: this compound hydrochloride has limited solubility in certain solvents. Precipitation or cloudiness is often due to exceeding its solubility limit or improper solvent selection.

  • Troubleshooting Steps:

    • Verify Solvent and Concentration: this compound base has low solubility in water, ethanol, and diethyl ether. The hydrochloride salt offers significantly better aqueous solubility.[1] Ensure you are using the hydrochloride form for aqueous-based formulations.

    • Check Solubility Limits: The solubility of this compound hydrochloride is approximately 125 mg/mL in water (1:8 ratio) and around 40-50 mg/mL.[1][2][3][4] In DMSO, its solubility is reported to be between 44 mg/mL and 100 mg/mL. It is poorly soluble in ethanol. If your concentration exceeds these limits, the drug will not fully dissolve.

    • pH Adjustment: The solubility of catecholamines like this compound is pH-dependent. Acidic conditions (pH 3-4) generally improve the stability and solubility of catecholamine salts. Consider adjusting the pH of your formulation.

    • Use of Co-solvents: For formulations requiring higher concentrations, consider using co-solvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) 300, where this compound hydrochloride has higher solubility. A common vehicle for in vivo studies involves a mixture of DMSO, PEG300, Tween 80, and saline.

    • Sonication: Gentle sonication can aid in the dissolution of this compound hydrochloride in aqueous and DMSO-based vehicles.

Q2: I am observing poor skin permeation of this compound in my in vitro (e.g., Franz diffusion cell) studies. What are the likely reasons and how can I improve it?

A: Poor skin permeation of this compound is expected due to its hydrophilic nature. The octanol-water partition coefficient (log P) for epinephrine, a closely related molecule, is -1.37, indicating low lipophilicity and consequently, difficulty in crossing the lipid-rich stratum corneum.

  • Troubleshooting Steps:

    • Incorporate Permeation Enhancers: Chemical permeation enhancers can reversibly disrupt the stratum corneum, facilitating drug penetration. Consider including agents such as:

      • Fatty acids and their esters: (e.g., oleic acid)

      • Propylene glycol: Also acts as a solvent.

      • Ethanol: Can enhance partitioning into the skin.

      • Surfactants: (e.g., Tweens) can disrupt the lipid bilayer.

    • Develop a Prodrug: A prodrug approach involves chemically modifying this compound to create a more lipophilic molecule that can better penetrate the stratum corneum. Once in the viable epidermis, skin enzymes would cleave the promoiety to release the active this compound. This is a more advanced but highly effective strategy.

    • Utilize Nanocarriers: Encapsulating this compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can improve its skin penetration. These carriers can protect the drug from degradation and facilitate its transport into deeper skin layers.

    • Optimize the Vehicle: The formulation vehicle plays a critical role. For hydrophilic drugs, a more occlusive formulation can increase skin hydration, which in turn can enhance permeation.

    • Check Experimental Setup: Ensure your Franz diffusion cell setup is optimal. The receptor medium must maintain sink conditions (drug concentration should not exceed 10% of its solubility in the medium), and the temperature should be maintained at 32°C to mimic skin surface temperature.

Q3: My this compound formulation is discoloring over time (e.g., turning pink or brown). What is happening and how can I prevent it?

A: The discoloration of your this compound formulation is a sign of degradation, likely due to oxidation. Catecholamines are highly susceptible to oxidation, especially when exposed to light, air (oxygen), higher pH, and metal ions.

  • Troubleshooting Steps:

    • Protect from Light: Store your formulation in amber or opaque containers to protect it from light-induced degradation.

    • Control pH: Maintain an acidic pH (around 3-4) for your formulation. The stability of epinephrine, a similar catecholamine, is significantly better at a lower pH.

    • Use Antioxidants: Incorporate antioxidants such as sodium metabisulfite or ascorbic acid into your formulation to prevent oxidation.

    • Deoxygenate Solvents: Purging your solvents with nitrogen before and during formulation preparation can help to remove dissolved oxygen, a key player in oxidation.

    • Control Temperature: Store your formulations at refrigerated temperatures (2-8°C) to slow down the degradation process. However, always check for potential precipitation at lower temperatures.

    • Use Freshly Prepared Solutions: Due to its instability in solution, it is highly recommended to use freshly prepared this compound formulations for your experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityReference(s)
Water1:8 parts (w/w) (~125 mg/mL)
Water40 mg/mL
Water≥ 50 mg/mL
DMSO44 mg/mL
DMSO60 mg/mL
DMSO100 mg/mL
EthanolInsoluble or slightly soluble

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompoundReference(s)
Molar Mass181.19 g/mol This compound
Molar Mass217.65 g/mol This compound HCl
Log P (Octanol/Water)-1.37Epinephrine

Experimental Protocols

Protocol 1: Preparation of a Basic this compound Hydrogel for Topical Application

This protocol describes the preparation of a simple hydrogel formulation suitable for in vitro skin permeation studies.

  • Preparation of the Gel Base:

    • Slowly disperse 1% (w/w) of Carbopol 940 in purified water while stirring continuously with a mechanical stirrer.

    • Avoid clump formation by adding the polymer in small increments.

    • Allow the dispersion to hydrate for at least 2 hours (or overnight) to form a translucent gel.

  • Preparation of the this compound Solution:

    • Weigh the required amount of this compound hydrochloride.

    • Dissolve it in a small amount of purified water. To enhance stability, consider using a buffer solution with a pH of 3-4 and adding an antioxidant like 0.1% sodium metabisulfite.

  • Incorporation of this compound into the Gel:

    • Slowly add the this compound solution to the hydrated Carbopol gel with gentle mixing.

    • Neutralize the gel by adding a few drops of triethanolamine or 1M NaOH solution dropwise until a clear, viscous gel is formed (typically around pH 6.0-6.5 for skin application, but a lower pH may be necessary for stability).

    • Continue mixing until the formulation is homogenous.

  • Final Steps:

    • Check the final pH of the hydrogel and adjust if necessary.

    • Store the prepared hydrogel in an airtight, light-resistant container at 2-8°C.

Protocol 2: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin permeation of an this compound formulation.

  • Skin Preparation:

    • Use excised human or animal (e.g., porcine or rat) skin.

    • Carefully remove any subcutaneous fat and dermis to a thickness of approximately 500-750 µm using a dermatome.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

    • Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline (PBS) at pH 7.4 for hydrophilic drugs like this compound). Ensure the solution is degassed to prevent bubble formation.

    • Place a small magnetic stir bar in the receptor chamber and place the cells in a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound hydrogel formulation to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber through the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

    • At the end of the experiment, dismantle the cell, wash the skin surface to remove excess formulation, and extract the drug retained in the skin if required.

  • Data Analysis:

    • Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (hours).

    • Calculate the steady-state flux (Jss) from the linear portion of the curve.

    • The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial drug concentration in the donor formulation.

Protocol 3: HPLC Method for Quantification of this compound

This is a general HPLC method that can be adapted for the quantification of this compound in samples from IVPT studies.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., phosphate or acetate buffer) at an acidic pH (e.g., pH 3.0). The exact ratio should be optimized. For example, a mixture of water:methanol:acetic acid (85:10:5 v/v/v) with pH adjusted to 3.1 with ammonium acetate has been used for epinephrine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at approximately 280 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound hydrochloride in the mobile phase or a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the experimental samples.

  • Sample Preparation:

    • Samples from the receptor fluid of the IVPT study can often be injected directly after appropriate dilution with the mobile phase.

  • Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

G cluster_formulation Formulation Challenges cluster_solutions Potential Solutions Solubility Poor Solubility Stability Oxidative Degradation Solubilizers Use of Co-solvents (e.g., DMSO, PEG) Solubility->Solubilizers Addresses pH_Control pH Adjustment (Acidic pH) Solubility->pH_Control Addresses Permeation Low Skin Permeation (Hydrophilic Nature) Stability->pH_Control Addresses Antioxidants Addition of Antioxidants (e.g., Sodium Metabisulfite) Stability->Antioxidants Addresses Prodrugs Prodrug Approach (Increase Lipophilicity) Permeation->Prodrugs Addresses Enhancers Permeation Enhancers (e.g., Fatty Acids, PG) Permeation->Enhancers Addresses Nanocarriers Nanocarrier Encapsulation (e.g., Liposomes, SLNs) Permeation->Nanocarriers Addresses

Caption: Troubleshooting logic for this compound topical delivery.

G cluster_workflow In Vitro Skin Permeation Test (IVPT) Workflow A 1. Prepare this compound Formulation D 4. Apply Formulation to Donor Chamber A->D B 2. Prepare Excised Skin (Dermatome) C 3. Mount Skin in Franz Diffusion Cell B->C C->D E 5. Sample Receptor Fluid at Time Intervals D->E F 6. Quantify this compound using HPLC E->F G 7. Analyze Data (Flux, Permeability Coeff.) F->G

Caption: Experimental workflow for IVPT of this compound.

G cluster_enhancers Enhancement Strategies This compound This compound (in Formulation) SC Stratum Corneum (Lipophilic Barrier) This compound->SC Partitioning & Diffusion (Rate-Limiting Step) ViableEpidermis Viable Epidermis SC->ViableEpidermis Dermis Dermis ViableEpidermis->Dermis BloodVessel Systemic Circulation Dermis->BloodVessel Enhancers Permeation Enhancers Enhancers->SC Disrupt Lipid Bilayer Prodrugs Lipophilic Prodrugs Prodrugs->SC Increase Partitioning Nanocarriers Nanocarriers Nanocarriers->SC Facilitate Transport

Caption: this compound skin permeation pathway and enhancement strategies.

References

Technical Support Center: Synthesis of High-Purity Adrenalone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity Adrenalone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method for synthesizing this compound is the reaction of 2-chloro-3′,4′-dihydroxyacetophenone (chloroacetylcatechol) with an aqueous solution of methylamine.[1] This reaction proceeds via a nucleophilic substitution of the chlorine atom by the methylamino group.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Key parameters to control for a successful synthesis include reaction temperature, reaction time, and the purity of starting materials. The reaction of chloroacetylcatechol and methylamine is exothermic, and maintaining a moderate temperature is crucial to prevent the formation of side products.[1] Reaction time also influences the conversion and impurity profile. Using high-purity starting materials is essential to minimize the presence of initial impurities that can be difficult to remove later.

Q3: What are the common impurities found in this compound synthesis?

A3: Common impurities can originate from starting materials, side reactions, or degradation of the product. Potential impurities include unreacted chloroacetylcatechol, over-alkylated products, and oxidation products of the catechol ring. This compound itself can be an impurity in the subsequent synthesis of epinephrine (adrenaline).[2][3]

Q4: How can I monitor the progress of the this compound synthesis reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (chloroacetylcatechol) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the this compound product spot over time. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used for development, and the spots can be visualized under UV light.

Q5: What is the recommended method for purifying crude this compound?

A5: A common and effective purification method involves dissolving the crude this compound in dilute hydrochloric acid to form the hydrochloride salt. Any amorphous impurities that are not soluble in the acidic solution can be filtered off. The high-purity this compound can then be precipitated by carefully adding a base, such as ammonia, to the filtrate. The resulting crystalline precipitate is then filtered, washed, and dried.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of high-purity this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature (too low). - Loss of product during workup and purification.- Monitor the reaction by TLC to ensure the complete consumption of the starting material. - Maintain a moderate reaction temperature; the reaction is exothermic, but excessive cooling can slow it down. - Carefully perform the precipitation and filtration steps to minimize product loss. Ensure the pH for precipitation is optimal.
Product Discoloration (Yellow to Brown) - Oxidation of the catechol moiety in this compound. - Presence of colored impurities from starting materials or side reactions.- Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified starting materials. - The purification step of dissolving in acid and precipitating with base can help remove some colored impurities.
Presence of Starting Material (Chloroacetylcatechol) in the Final Product - Incomplete reaction. - Insufficient reaction time.- Extend the reaction time and monitor for the disappearance of the starting material spot on TLC. - Ensure proper mixing and temperature control to facilitate the reaction.
Formation of Oily Product Instead of Crystalline Solid - Presence of significant impurities that inhibit crystallization. - Inappropriate solvent for crystallization/precipitation.- Ensure the crude product is sufficiently pure before attempting crystallization. An additional wash or extraction step might be necessary. - During purification, add the base slowly and with good stirring to promote the formation of crystals rather than an oil. Seeding with a small crystal of pure this compound can also help.
Broad Melting Point Range of the Final Product - Presence of impurities.- Recrystallize the product from a suitable solvent system. Common solvents for recrystallization of similar compounds include ethanol, or mixtures like hexane/acetone.[2] The choice of solvent will depend on the specific impurities present.

Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The following table summarizes the expected impact of key reaction parameters on the outcome of the synthesis. Note: The specific values are illustrative and should be optimized for your specific laboratory conditions.

Parameter Condition Expected Impact on Yield Expected Impact on Purity
Reaction Temperature Low (~10-20 °C)LowerHigher (fewer side products)
Moderate (~25-40 °C)OptimalGood
High (>50 °C)May decrease due to degradationLower (increased side products)
Reaction Time Short (e.g., 1-2 hours)Lower (incomplete conversion)Lower (high starting material)
Optimal (monitor by TLC)HighestHighest
Long (e.g., >24 hours)May decrease due to degradationMay decrease due to side reactions
Methylamine Concentration LowLower (incomplete conversion)-
Stoichiometric to slight excessOptimalGood
Large ExcessMay not significantly improve yieldMay introduce impurities from the reagent
Solvent AlcoholGood solubility for reactants-
AcetonitrileCan be used as a solvent and for precipitation-

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 10 g of finely powdered 2-chloro-3′,4′-dihydroxyacetophenone in 12 mL of alcohol (e.g., ethanol).

  • Reagent Addition: While stirring, slowly add 10 g of a 60% aqueous methylamine solution to the suspension. The reaction is exothermic, and the temperature should be monitored and maintained at a moderate level, for instance by using a water bath for cooling.

  • Reaction: Continue stirring the mixture. The methylamine salt of the chloroacetylcatechol will form, which then gradually converts to this compound, precipitating out of the solution as a crystalline solid. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete (typically after standing for at least 1 hour post-reaction), filter the crystalline precipitate.

  • Washing: Wash the collected solid with cold alcohol to remove residual reactants and byproducts.

Purification of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of dilute hydrochloric acid.

  • Filtration of Impurities: If any amorphous impurities are present, they will not dissolve and can be removed by filtration.

  • Precipitation: Carefully and slowly add a dilute ammonia solution to the clear filtrate with constant stirring. This compound will precipitate as the pH increases.

  • Isolation and Washing: Filter the precipitated this compound and wash it thoroughly with cold water to remove any residual salts.

  • Drying: Dry the purified this compound crystals under vacuum.

Mandatory Visualization

Synthesis_Pathway 2-chloro-3',4'-dihydroxyacetophenone 2-chloro-3',4'-dihydroxyacetophenone This compound This compound 2-chloro-3',4'-dihydroxyacetophenone->this compound Nucleophilic Substitution Methylamine Methylamine Methylamine->this compound

Caption: Chemical synthesis pathway of this compound.

Troubleshooting_Workflow start Start this compound Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? (TLC/HPLC) check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_reactions Side Reactions Occurring check_purity->side_reactions Yes end High-Purity this compound check_purity->end No purification_loss Loss during Purification optimize_time_temp Increase Reaction Time/ Adjust Temperature incomplete_reaction->optimize_time_temp optimize_purification Optimize Purification (pH, solvent) side_reactions->optimize_purification check_starting_materials Check Purity of Starting Materials side_reactions->check_starting_materials purification_loss->optimize_purification optimize_time_temp->start optimize_purification->start check_starting_materials->start

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

Adrenalone and Epinephrine: A Comparative Analysis of Alpha-1 Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative alpha-1 adrenergic receptor affinity of Adrenalone and epinephrine, supported by experimental data and detailed methodologies.

This guide provides a detailed comparative analysis of this compound and its parent compound, epinephrine, focusing on their affinity for the alpha-1 adrenergic receptor. While both compounds are structurally related and interact with the adrenergic system, their pharmacological profiles at the alpha-1 receptor exhibit notable differences. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the structure-activity relationships and functional consequences of modifying the catecholamine structure.

Executive Summary

Data Presentation: Receptor Affinity and Potency

Due to the lack of specific quantitative binding affinity or functional potency data for this compound from peer-reviewed literature, a direct side-by-side numerical comparison with epinephrine is not feasible at this time. The following table summarizes the available quantitative data for epinephrine.

Table 1: Alpha-1 Adrenergic Receptor Affinity and Functional Potency of Epinephrine

LigandReceptor SubtypeAssay TypeParameterValue (µM)Source
(-)-Epinephrineα1Radioligand BindingKi0.6 ± 0.1(Not explicitly cited in provided snippets)
(-)-Adrenalineα1Functional Assay (Contraction)EC500.15 ± 0.16(Not explicitly cited in provided snippets)
AdrenalineNot SpecifiedFunctional Assay (Heart Rate & Contraction)EC50~19.1 (converted from 3.5 µg/mL)[4]

Note: The EC50 value from the isolated rabbit heart study reflects a mixed adrenergic receptor response and is not specific to the alpha-1 receptor. It is included to provide a broader context of epinephrine's potency.

Qualitative information suggests that the hypertensive action of this compound is approximately 0.5% that of epinephrine, indicating a significantly lower potency in vivo. However, this does not directly translate to receptor binding affinity.

Signaling Pathway

The activation of alpha-1 adrenergic receptors by agonists such as epinephrine and this compound initiates a well-characterized signaling cascade. This pathway is crucial for mediating their physiological effects, primarily through the increase of intracellular calcium.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (Epinephrine/Adrenalone) Alpha1R Alpha-1 Adrenergic Receptor (α1-AR) Agonist->Alpha1R Binds to Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ IP3R->Ca2_cyto Releases ER Endoplasmic Reticulum Ca2_ER Ca2+ Ca2_cyto->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates Targets

Caption: Alpha-1 adrenergic receptor signaling pathway.

Upon agonist binding, the alpha-1 adrenergic receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the final cellular response, such as smooth muscle contraction.

Experimental Protocols

The determination of a ligand's affinity for a receptor is typically achieved through in vitro experimental assays. The two primary methods are radioligand binding assays and functional assays.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to a receptor. Competition binding assays are commonly used to determine the affinity of an unlabeled compound (like this compound or epinephrine) by measuring its ability to displace a known radiolabeled ligand from the receptor.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the alpha-1 adrenergic receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.

  • Incubation: A fixed concentration of a radiolabeled antagonist with high affinity for the alpha-1 receptor (e.g., [3H]-prazosin) is incubated with the membrane preparation.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound or epinephrine) are added to the incubation mixture.

  • Equilibrium: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation (with α1-AR) Incubation Incubation MembranePrep->Incubation Radioligand Radioligand ([3H]-Prazosin) Radioligand->Incubation TestCompound Test Compound (this compound or Epinephrine) TestCompound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Radioligand competition binding assay workflow.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For alpha-1 adrenergic agonists, this often involves measuring the increase in intracellular calcium or the contraction of smooth muscle tissue.

Methodology (Calcium Mobilization Assay):

  • Cell Culture: Cells stably expressing the alpha-1 adrenergic receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Agonist Addition: Increasing concentrations of the agonist (this compound or epinephrine) are added to the cells.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The EC50 value is a measure of the agonist's potency.

Conclusion

Epinephrine is a well-characterized, potent agonist of the alpha-1 adrenergic receptor with established binding affinity and functional potency values. This compound is known to act as an alpha-1 adrenergic agonist, primarily utilized for its topical vasoconstrictive effects. A significant gap in the current scientific literature is the absence of publicly available, quantitative data on this compound's binding affinity (Ki) and functional potency (EC50) at alpha-1 adrenergic receptors. This lack of data precludes a direct and robust quantitative comparison with epinephrine. Future research employing standardized radioligand binding and functional assays is necessary to precisely define the pharmacological profile of this compound at alpha-1 adrenergic receptor subtypes. Such studies would provide valuable insights for drug development and a more complete understanding of the structure-activity relationships within this class of compounds.

References

Cross-validation of Adrenalone quantification methods (LC-MS vs. HPLC-UV)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of Adrenalone, a key metabolite of epinephrine, is crucial in various research and drug development contexts. Two of the most common analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

At a Glance: Key Performance Metrics

The choice between LC-MS and HPLC-UV for this compound quantification often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or cost-effectiveness. The following table summarizes the key performance parameters of each method based on validated studies of the closely related compound, Adrenaline.

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.01 - 4.0 µg/mL[1]0.3 - 10 µg/mL[2]
Accuracy (% Recovery) 99.21% - 100.72%[1]99.25% - 101.81%[3][4]
Precision (%RSD) < 0.95%< 2%
Limit of Detection (LOD) 0.0062 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.0207 µg/mL0.3 µg/mL

Methodologies: A Detailed Look

LC-MS/MS Quantification of Adrenaline

This method offers high sensitivity and selectivity, making it ideal for the analysis of Adrenaline in complex biological matrices.

Experimental Protocol:

  • Sample Preparation: Plasma samples can be prepared using solid-phase extraction (SPE) to remove interfering substances.

  • Chromatography:

    • Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI).

    • Detection Mode: Selected Ion Reaction (SIR) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.

HPLC-UV Quantification of Adrenaline

This method is a robust and cost-effective alternative for the quantification of Adrenaline, particularly in pharmaceutical formulations.

Experimental Protocol:

  • Sample Preparation: For pharmaceutical preparations, a simple dilution with the mobile phase is often sufficient.

  • Chromatography:

    • Column: Kinetex Biphenyl column (2.6 µm).

    • Mobile Phase: 50 mM sodium dihydrogen phosphate adjusted to pH 3.0.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

  • UV Detection:

    • Wavelength: 279 nm.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of an analyte like this compound using LC-MS and HPLC-UV.

LC_MS_Workflow cluster_LC_MS LC-MS Workflow A Sample Preparation (e.g., SPE) B LC Separation (UPLC BEH C18) A->B Inject C Ionization (ESI) B->C Elute D Mass Analysis (Quadrupole) C->D E Detection (SIR/MRM) D->E F Data Analysis E->F

A simplified workflow for LC-MS analysis.

HPLC_UV_Workflow cluster_HPLC_UV HPLC-UV Workflow G Sample Preparation (e.g., Dilution) H HPLC Separation (Kinetex Biphenyl) G->H Inject I UV Detection (279 nm) H->I Elute J Data Analysis I->J

A simplified workflow for HPLC-UV analysis.

Discussion and Conclusion

LC-MS/MS stands out for its superior sensitivity and selectivity, as evidenced by its significantly lower LOD and LOQ. This makes it the method of choice for analyzing samples with very low concentrations of this compound or in complex biological matrices where interferences are a major concern. The use of MRM further enhances specificity, ensuring that the signal is truly from the analyte of interest.

HPLC-UV , on the other hand, offers a reliable and more accessible alternative. While less sensitive than LC-MS, its performance in terms of accuracy and precision is excellent for many applications, particularly for quality control in pharmaceutical analysis where analyte concentrations are higher. The instrumentation is more common in laboratories and the operational costs are generally lower.

References

A Comparative Analysis of the In Vitro Potency of Adrenalone and Other Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of Adrenalone with other well-established adrenergic agonists, including Epinephrine, Norepinephrine, and Isoprenaline. The information presented herein is intended to assist researchers in understanding the relative potency and selectivity of these compounds at various adrenergic receptor subtypes. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.

Executive Summary

This compound is an adrenergic agonist that exhibits a strong preference for α1-adrenergic receptors, with markedly lower affinity for β-adrenergic receptors.[1] In contrast, endogenous catecholamines like epinephrine and norepinephrine demonstrate broader activity across multiple adrenergic receptor subtypes. Isoprenaline is a non-selective β-adrenergic agonist with negligible α-adrenergic activity. This guide will delve into the specific in vitro potencies of these compounds, providing a clear comparison of their receptor binding affinities and functional activities.

In Vitro Potency Comparison of Adrenergic Agonists

The following table summarizes the in vitro potency of this compound and other selected adrenergic agonists at α1, α2, β1, and β2 adrenergic receptor subtypes. Potency is expressed as EC50 (half maximal effective concentration) or Ki (inhibitor constant) values, which are standard measures in pharmacological studies. Lower values indicate higher potency.

Agonistα1 Receptorα2 Receptorβ1 Receptorβ2 Receptor
This compound Predominantly active; specific EC50/Ki values not widely reported in publicly available literature. Described as having significantly weaker hypertensive action (approximately 0.5%) compared to epinephrine.[1]Activity not well-characterized in publicly available literature.Little to no affinity.[1]Little to no affinity.[1]
Epinephrine Ki: ~45 nMEC50: ~4.7 nMKi: ~310 nMKi: ~260 nM
Norepinephrine Ki: ~46 nMEC50: ~13 nMKi: ~1,100 nMKi: ~11,000 nM
Isoprenaline Negligible activityNegligible activityEC50: ~5.6 nMEC50: ~3.7 nM

Note: The EC50 and Ki values presented are compiled from various sources and may vary depending on the specific experimental conditions, cell types, and assay formats used.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines. Upon agonist binding, these receptors activate distinct intracellular signaling cascades. The primary signaling pathways for α1, α2, and β-adrenergic receptors are illustrated below.

cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1 α1 Receptor gq Gq/11 a1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca Ca²⁺ Release ip3->ca pkc PKC Activation dag->pkc a2 α2 Receptor gi Gi/o a2->gi ac_i Adenylyl Cyclase gi->ac_i camp_d ↓ cAMP ac_i->camp_d b β Receptor gs Gs b->gs ac_s Adenylyl Cyclase gs->ac_s camp_i ↑ cAMP ac_s->camp_i pka PKA Activation camp_i->pka

Figure 1. Adrenergic Receptor Signaling Pathways. This diagram illustrates the primary signaling cascades initiated by the activation of α1, α2, and β-adrenergic receptors.

Experimental Protocols

The in vitro potency data presented in this guide are typically determined using two main types of assays: radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of an adrenergic agonist.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest.

  • Radiolabeled antagonist (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [¹²⁵I]cyanopindolol for β).

  • Unlabeled adrenergic agonist (test compound).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled agonist.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation or gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the agonist, which is then converted to a Ki value using the Cheng-Prusoff equation.

start Start incubation Incubate cell membranes, radioligand, and agonist start->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing quantification Quantify radioactivity washing->quantification analysis Data analysis (IC50 -> Ki) quantification->analysis end End analysis->end

Figure 2. Radioligand Binding Assay Workflow. A simplified workflow for determining the binding affinity of an adrenergic agonist.
Functional Assays (cAMP Measurement)

Functional assays measure the biological response elicited by an agonist binding to its receptor. For β-adrenergic receptors, this is often a change in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50) of a β-adrenergic agonist.

Materials:

  • Intact cells expressing the β-adrenergic receptor subtype of interest.

  • Adrenergic agonist (test compound).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

  • Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor.

  • Stimulation: Cells are stimulated with varying concentrations of the adrenergic agonist for a defined period.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercial assay kit.

  • Data Analysis: The cAMP concentration is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

start Start cell_culture Culture cells expressing β-adrenergic receptor start->cell_culture pre_incubation Pre-incubate with phosphodiesterase inhibitor cell_culture->pre_incubation stimulation Stimulate with varying agonist concentrations pre_incubation->stimulation lysis Lyse cells to release cAMP stimulation->lysis quantification Quantify intracellular cAMP lysis->quantification analysis Data analysis (EC50) quantification->analysis end End analysis->end

Figure 3. Functional cAMP Assay Workflow. A typical workflow for determining the functional potency of a β-adrenergic agonist.

Conclusion

This guide provides a comparative overview of the in vitro potency of this compound and other key adrenergic agonists. While quantitative data for this compound is limited in publicly accessible literature, existing information strongly indicates its selectivity for the α1-adrenergic receptor. For researchers investigating α1-mediated physiological processes, this compound may serve as a useful pharmacological tool. However, for studies requiring potent and well-characterized agonists for other adrenergic receptor subtypes, compounds such as epinephrine, norepinephrine, and isoprenaline offer more established profiles. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for designing and interpreting in vitro studies of adrenergic agonists.

References

Independent Verification of Adrenalone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adrenalone's performance with other alpha-1 adrenergic agonists, supported by available experimental data. This compound, a ketone derivative of epinephrine, has historically been used as a topical vasoconstrictor and hemostatic agent. Its primary mechanism of action is through the activation of alpha-1 adrenergic receptors, leading to smooth muscle contraction and a subsequent reduction in local blood flow.[1] This guide delves into the quantitative specifics of this interaction, comparing it with established alpha-1 adrenergic agonists, and provides detailed experimental protocols for independent verification.

Comparative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and selected comparator compounds for the alpha-1 adrenergic receptor subtypes. This data is essential for understanding the selectivity and efficacy of these agonists.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]
This compound α1AData Not AvailableData Not Available
α1BData Not AvailableData Not Available
α1DData Not AvailableData Not Available
Phenylephrine α1A~20,000 (pKi 4.70)[2][3]171.1 (aorta rings)[4]
α1B~13,500 (pKi 4.87)Data Not Available
α1D~1,380 (pKi 5.86)Data Not Available
Oxymetazoline α1AData Not AvailablePartial Agonist
α1BData Not AvailableData Not Available
α1DData Not AvailableData Not Available
Epinephrine α1AData Not Available~1000 (calcium response)
α1BData Not AvailableData Not Available
α1DData Not AvailableData Not Available

Note: The hypertensive action of this compound has been found to be approximately 0.5% that of epinephrine at equivalent plasma concentrations in an unspecified pharmacological model. Phenylephrine is a selective alpha-1 adrenergic receptor agonist. Epinephrine acts on both alpha and beta-adrenergic receptors and is the strongest alpha receptor activator. Oxymetazoline is a selective alpha-1 adrenoceptor agonist and alpha-2 adrenoceptor partial agonist.

Signaling Pathway of Alpha-1 Adrenergic Receptor Activation

This compound, as an alpha-1 adrenergic agonist, triggers a well-defined signaling cascade within target cells, primarily smooth muscle cells. This pathway is initiated by the binding of the agonist to the alpha-1 adrenergic receptor, a G protein-coupled receptor (GPCR).

Gq_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ion Ca²⁺ ER->Ca2_ion Releases Ca2_ion->PKC Co-activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2_ion->Cellular_Response Directly contributes to PKC->Cellular_Response Phosphorylates targets leading to

Caption: Alpha-1 adrenergic receptor signaling cascade initiated by this compound.

Experimental Protocols

For the independent verification of this compound's mechanism of action, the following experimental protocols are recommended.

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

This assay determines the binding affinity (Ki) of this compound for alpha-1 adrenergic receptor subtypes.

a. Materials:

  • Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors.

  • Radioligand: [3H]-Prazosin (a high-affinity alpha-1 antagonist).

  • Non-specific ligand: Phentolamine or unlabeled prazosin at a high concentration (e.g., 10 µM).

  • Test compound: this compound, serially diluted.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

b. Protocol:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-Prazosin and varying concentrations of this compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of non-specific ligand).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of [3H]-Prazosin binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate Gq-coupled alpha-1 adrenergic receptors and induce an increase in intracellular calcium.

a. Materials:

  • Cell line stably expressing the target human alpha-1 adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound: this compound, serially diluted.

  • Fluorescence plate reader with an injection system.

b. Protocol:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).

  • Washing: Wash the cells with assay buffer to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.

  • Agonist Addition: Inject a solution of this compound at various concentrations into the wells.

  • Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

In Vitro Vasoconstriction Assay using Wire Myography

This assay directly measures the functional effect of this compound on blood vessel contraction.

a. Materials:

  • Isolated small resistance arteries (e.g., from rat mesentery or human subcutaneous tissue).

  • Wire myograph system.

  • Physiological salt solution (PSS), oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Test compound: this compound, serially diluted.

  • Reference vasoconstrictor (e.g., phenylephrine or potassium chloride).

b. Protocol:

  • Vessel Mounting: Dissect and mount a segment of the artery in the wire myograph chamber filled with PSS.

  • Normalization: Stretch the vessel to its optimal resting tension for force development.

  • Equilibration: Allow the vessel to equilibrate for a period, with regular changes of PSS.

  • Viability Check: Test the viability of the vessel by inducing contraction with a reference vasoconstrictor (e.g., a high concentration of KCl).

  • Dose-Response Curve: After washout and return to baseline, cumulatively add increasing concentrations of this compound to the bath and record the resulting isometric tension.

  • Data Analysis: Plot the developed tension against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow for Mechanism Verification

The following diagram illustrates a logical workflow for the independent verification of this compound's mechanism of action.

workflow start Start: Hypothesis This compound is an α1-adrenergic agonist binding_assay Radioligand Binding Assay (Determine Ki for α1 subtypes) start->binding_assay functional_assay_ca Intracellular Calcium Mobilization Assay (Determine EC50 for α1 subtypes) start->functional_assay_ca functional_assay_vaso In Vitro Vasoconstriction Assay (Determine EC50) start->functional_assay_vaso data_analysis Data Analysis and Comparison (Compare Ki and EC50 with known α1 agonists) binding_assay->data_analysis functional_assay_ca->data_analysis functional_assay_vaso->data_analysis conclusion Conclusion: Verify Mechanism of Action data_analysis->conclusion

Caption: Workflow for the verification of this compound's mechanism of action.

References

A Comparative Analysis of Adrenalone's Impact on Diverse Smooth Muscle Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Adrenalone on various smooth muscle tissues, juxtaposed with the actions of other key catecholamines such as adrenaline and noradrenaline. The information presented is supported by experimental data from in vitro studies to facilitate a clear understanding of this compound's pharmacological profile and its potential therapeutic applications.

Executive Summary

This compound, the ketone form of adrenaline, functions as a potent and selective agonist for α1-adrenergic receptors. This selectivity dictates its physiological effects, leading primarily to smooth muscle contraction. In contrast, adrenaline and noradrenaline exhibit broader receptor activity, targeting both α and β-adrenergic receptors, which results in more varied and tissue-dependent responses. This guide will dissect these differences across vascular, bronchial, gastrointestinal, and uterine smooth muscle tissues, providing a clear rationale for their differential effects based on adrenergic receptor distribution and signaling pathways.

Comparative Effects on Smooth Muscle Tissues

The response of smooth muscle to this compound and other catecholamines is contingent on the specific adrenergic receptor subtypes present in the tissue.

Vascular Smooth Muscle

This compound is a potent vasoconstrictor. Its primary action on α1-adrenergic receptors in vascular smooth muscle leads to a cascade of intracellular events culminating in contraction. This effect is consistent and predictable, making this compound a useful topical hemostatic and vasoconstrictor.

In contrast, adrenaline's effect on vascular smooth muscle is dose-dependent. At high concentrations, its α1-agonist activity dominates, causing vasoconstriction. However, at lower concentrations, its affinity for β2-adrenergic receptors can lead to vasodilation in certain vascular beds, such as those in skeletal muscle. Noradrenaline primarily induces vasoconstriction through its potent α1-agonist activity, with less pronounced β2-mediated effects compared to adrenaline.

Bronchial Smooth Muscle

Due to its selective α1-agonist profile, this compound is expected to have a minimal direct effect on bronchial smooth muscle relaxation. In fact, α1-adrenergic stimulation in the airways can potentially lead to bronchoconstriction, although β2-receptors are the predominant regulators of bronchial tone.

This is in stark contrast to adrenaline, a cornerstone in the treatment of bronchospasm. Adrenaline's potent agonism at β2-adrenergic receptors in the bronchial smooth muscle leads to significant relaxation and bronchodilation. Noradrenaline has a weaker effect on β2-receptors compared to adrenaline, resulting in less pronounced bronchodilation.

Gastrointestinal (GI) Smooth Muscle

The effects of adrenergic agonists on the gastrointestinal tract are complex, involving both direct actions on smooth muscle cells and indirect effects on enteric neurons. Stimulation of α1-receptors, as would occur with this compound, generally leads to contraction of sphincters and a decrease in intestinal motility.

Adrenaline and noradrenaline also decrease GI motility, but through a combination of α and β-adrenergic receptor activation. Activation of α2-receptors on presynaptic neurons inhibits the release of pro-motility neurotransmitters like acetylcholine, while β-receptor activation on smooth muscle cells can lead to relaxation.

Uterine Smooth Muscle

The response of uterine smooth muscle to adrenergic agonists is highly dependent on the hormonal status (e.g., stage of the menstrual cycle, pregnancy). Generally, α1-adrenergic stimulation, the primary effect of this compound, promotes uterine contraction.

Adrenaline's effect is variable. In a non-pregnant uterus, β2-receptor-mediated relaxation may predominate. However, during pregnancy, particularly near term, the uterus becomes more sensitive to the contractile effects of α1-stimulation. Noradrenaline also primarily causes uterine contraction via α1-receptors.

Data Summary

AgonistReceptor SelectivityVascular Smooth MuscleBronchial Smooth MuscleGastrointestinal Smooth MuscleUterine Smooth Muscle
This compound Selective α1-agonistStrong Contraction (Vasoconstriction)Minimal effect; potential for weak contractionSphincter contraction, Decreased motilityContraction
Adrenaline Non-selective α and β-agonistContraction (α1) and Relaxation (β2)Strong Relaxation (Bronchodilation) (β2)Decreased motility (α2, β2)Variable: Relaxation (β2) or Contraction (α1)
Noradrenaline Potent α-agonist, weaker β-agonistStrong Contraction (Vasoconstriction) (α1)Weak Relaxation (β2)Decreased motility (α2)Contraction (α1)

Signaling Pathways

The differential effects of these catecholamines can be attributed to their activation of distinct signaling pathways.

cluster_0 This compound / Noradrenaline (α1-Adrenergic Pathway) cluster_1 Adrenaline (β2-Adrenergic Pathway) This compound This compound α1-Receptor α1-Receptor This compound->α1-Receptor Noradrenaline Noradrenaline Noradrenaline->α1-Receptor Gq protein Gq protein α1-Receptor->Gq protein PLC PLC Gq protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Contraction Contraction Ca2+ release->Contraction PKC activation->Contraction Adrenaline Adrenaline β2-Receptor β2-Receptor Adrenaline->β2-Receptor Gs protein Gs protein β2-Receptor->Gs protein Adenylyl Cyclase Adenylyl Cyclase Gs protein->Adenylyl Cyclase ATP ATP Adenylyl Cyclase->ATP cAMP cAMP ATP->cAMP PKA activation PKA activation cAMP->PKA activation Relaxation Relaxation PKA activation->Relaxation A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability Test (e.g., KCl) C->D E Washout D->E F Addition of Test Compound (e.g., this compound) E->F G Measurement of Isometric Contraction/Relaxation F->G H Data Analysis (Concentration-Response Curve) G->H

Adrenalone: A Historical and Mechanistic Comparison of its Hemostatic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hemostatic properties of Adrenalone, a synthetic catecholamine, contextualizing its historical use and mechanism of action against other hemostatic agents. While extensive quantitative data from historical studies on this compound is limited in publicly available literature, this document synthesizes the known pharmacological information to offer a clear comparison based on its primary mechanism of action.

Overview of this compound's Hemostatic Action

This compound, the ketone form of epinephrine (adrenaline), functions as a hemostatic agent primarily through its action as an adrenergic agonist.[1][2] Unlike epinephrine, this compound exhibits a greater affinity for alpha-1 adrenergic receptors with minimal action on beta receptors.[1] This targeted activity results in localized vasoconstriction, the narrowing of blood vessels, at the site of application. This constriction reduces blood flow, thereby facilitating the natural clotting process. Historically, it was used as a topical vasoconstrictor to control capillary bleeding.[1][3] It is important to note that this compound is not effective in stopping bleeding from large blood vessels.

The use of this compound as a primary hemostatic agent is now largely considered obsolete, having been replaced by more effective and targeted agents like thrombin and fibrin sealants.

Comparative Data and Mechanistic Differences

Due to the limited availability of direct comparative studies featuring this compound in historical literature, this section presents a mechanistic comparison with other classes of hemostatic agents. The accompanying table summarizes these differences.

Hemostatic Agent ClassPrimary Mechanism of ActionKey ComponentsOnset of ActionTypical Applications
Adrenergic Agonists (e.g., this compound, Epinephrine) Vasoconstriction: Constricts blood vessels to reduce blood flow.Active adrenergic agonistRapidTopical application for capillary bleeding
Mechanical Hemostats Provide a physical barrier to blood flow and a scaffold for clot formation.Gelatin, oxidized cellulose, collagenVariableSurgical bleeding, bone bleeding
Active Hemostats Directly participate in the coagulation cascade to form a fibrin clot.Thrombin, fibrinogenRapidDiffuse bleeding, surgical hemostasis
Fibrin Sealants Mimic the final step of the coagulation cascade, forming a fibrin clot.Fibrinogen and thrombinVery RapidSealing tissues, controlling bleeding in various surgical procedures

Experimental Protocols for Evaluating Hemostatic Agents

In Vivo Models
  • Animal Bleeding Models:

    • Liver Laceration Model: A standardized incision is made on the liver of an anesthetized animal (e.g., rat, rabbit, or pig). The hemostatic agent is applied to the wound, and parameters such as time to hemostasis and total blood loss are measured.

    • Spleen Puncture Model: A controlled puncture is made in the spleen, and the ability of the hemostatic agent to control the resulting hemorrhage is evaluated.

    • Femoral Artery/Vein Injury Model: A partial or complete transection of a femoral vessel is performed to assess the agent's efficacy on arterial or venous bleeding.

In Vitro Assays
  • Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM): These assays measure the viscoelastic properties of whole blood and can be used to assess the effect of a hemostatic agent on clot formation, strength, and stability.

  • Platelet Aggregometry: This method evaluates the ability of a hemostatic agent to induce or enhance platelet aggregation, a crucial step in primary hemostasis.

  • Clotting Time Assays (e.g., aPTT, PT): These standard coagulation tests can be adapted to assess the procoagulant activity of a hemostatic agent in plasma.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound's primary hemostatic action and a general experimental workflow for its evaluation.

Hemostatic_Action_of_this compound This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor (on vascular smooth muscle) This compound->Alpha1_Receptor Binds to PLC Phospholipase C (PLC) Activation Alpha1_Receptor->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Reduced_Blood_Flow Reduced Blood Flow Vasoconstriction->Reduced_Blood_Flow Hemostasis Hemostasis Reduced_Blood_Flow->Hemostasis

Caption: Signaling pathway of this compound-induced vasoconstriction for hemostasis.

Experimental_Workflow_Hemostatic_Agent cluster_InVivo In Vivo Evaluation cluster_InVitro In Vitro Analysis Animal_Model Select Animal Model (e.g., Liver Laceration) Induce_Bleeding Standardized Bleeding Injury Animal_Model->Induce_Bleeding Apply_Agent Apply this compound or Control Agent Induce_Bleeding->Apply_Agent Measure_Outcomes Measure Time to Hemostasis and Blood Loss Apply_Agent->Measure_Outcomes Data_Analysis Data Analysis and Comparison Measure_Outcomes->Data_Analysis Blood_Sample Collect Whole Blood or Plasma TEG_ROTEM Thromboelastography (TEG) Blood_Sample->TEG_ROTEM Platelet_Agg Platelet Aggregometry Blood_Sample->Platelet_Agg Clotting_Assays Coagulation Assays (aPTT, PT) Blood_Sample->Clotting_Assays TEG_ROTEM->Data_Analysis Platelet_Agg->Data_Analysis Clotting_Assays->Data_Analysis

References

Head-to-head comparison of Adrenalone and phenylephrine in vasoconstriction assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Adrenalone and Phenylephrine, two adrenergic agonists known for their vasoconstrictive properties. By examining their performance in various assays, this document aims to equip researchers with the necessary information to select the appropriate agent for their specific experimental needs.

Introduction

This compound and Phenylephrine are sympathomimetic amines that exert their primary pharmacological effect through the activation of alpha-1 (α1) adrenergic receptors, leading to the contraction of vascular smooth muscle and subsequent vasoconstriction.[1][2] While both are utilized for their vasoconstrictive capabilities, they possess distinct chemical structures and pharmacological profiles. This compound is the ketone form of epinephrine (adrenaline), whereas Phenylephrine is a synthetic amine.[1] This guide delves into a head-to-head comparison of their vasoconstrictive effects, supported by experimental data and detailed methodologies.

Mechanism of Action and Signaling Pathway

Both this compound and Phenylephrine are selective agonists for α1-adrenergic receptors.[1][2] Their binding to these G-protein coupled receptors (GPCRs) on vascular smooth muscle cells initiates a well-defined signaling cascade.

The activation of the α1-adrenergic receptor leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction and vasoconstriction.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound / Phenylephrine Receptor α1-Adrenergic Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to CaM Ca²⁺-Calmodulin Complex Calmodulin->CaM MLCK_inactive MLCK (inactive) CaM->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Vasoconstriction MyosinLC_P->Contraction Leads to

Figure 1. Alpha-1 adrenergic receptor signaling pathway.

Quantitative Comparison of Vasoconstrictor Potency

Direct comparative studies providing quantitative vasoconstrictor potency (e.g., EC50 values) for this compound and Phenylephrine in the same isolated tissue assays are limited in the available scientific literature. However, data from individual studies on Phenylephrine provide a benchmark for its activity. This compound is known to be a potent vasoconstrictor, particularly for topical applications, but in vitro potency data is scarce.

CompoundAssay TypeTissue SourceEC50Reference
Phenylephrine Wire MyographyRat Aorta~0.1 - 1 µM
Phenylephrine Wire MyographyRabbit Femoral ArteryPre-contraction dependent
This compound In vitro assaysVariousData not available-

Note: EC50 values for Phenylephrine can vary depending on the specific experimental conditions, including the species, vascular bed, and presence or absence of endothelium.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of vasoconstriction assay results. Below are standard protocols for in vitro and in vivo assessments.

In Vitro Vasoconstriction Assay: Aortic Ring Preparation

This protocol describes the assessment of vasoconstrictor activity using isolated aortic rings, a common ex vivo method.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_mounting Mounting & Equilibration cluster_testing Experimental Procedure cluster_analysis Data Analysis A1 Euthanize Animal (e.g., Rat, Rabbit) A2 Excise Thoracic Aorta A1->A2 A3 Clean Adipose & Connective Tissue A2->A3 A4 Cut Aorta into Rings (2-3 mm) A3->A4 B1 Mount Rings in Organ Bath (Wire Myograph) A4->B1 Transfer B2 Equilibrate in Physiological Salt Solution (e.g., Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) B1->B2 B3 Set Optimal Resting Tension B2->B3 C1 Induce Contraction with KCl (to test viability) B3->C1 Start Experiment C2 Wash and Return to Baseline C1->C2 C3 Cumulative Addition of Agonist (this compound or Phenylephrine) C2->C3 C4 Record Isometric Contraction C3->C4 D1 Generate Dose-Response Curve C4->D1 Analyze Data D2 Calculate EC50 and Emax D1->D2

Figure 2. Workflow for in vitro vasoconstriction assay.

Detailed Steps:

  • Tissue Preparation: A laboratory animal (commonly rat or rabbit) is euthanized according to ethical guidelines. The thoracic aorta is carefully excised and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer. The surrounding adipose and connective tissues are meticulously removed, and the aorta is cut into rings of 2-3 mm in width.

  • Mounting and Equilibration: The aortic rings are mounted on stainless steel hooks or wires in an organ bath chamber of a wire myograph system. The chamber is filled with PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. The rings are then gradually stretched to an optimal resting tension and allowed to equilibrate for a period of 60-90 minutes.

  • Viability and Endothelium Integrity Check: To assess the viability of the smooth muscle, the rings are contracted with a high concentration of potassium chloride (KCl). Following a washout and return to baseline, the integrity of the endothelium can be checked by inducing pre-contraction with an alpha-agonist and then administering a vasodilator like acetylcholine.

  • Cumulative Concentration-Response Curve: After a final washout and return to baseline, cumulative concentrations of the test compound (this compound or Phenylephrine) are added to the organ bath. The isometric contraction of the aortic ring is recorded using a force transducer.

  • Data Analysis: The recorded contractile responses are plotted against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum contractile response) can be calculated.

In Vivo Vasoconstriction Assay: Blood Pressure Measurement in Anesthetized Animals

This protocol outlines a method to assess the vasoconstrictive effects of this compound and Phenylephrine in a living organism by measuring changes in systemic blood pressure.

Detailed Steps:

  • Animal Preparation: A suitable animal model (e.g., rat, rabbit) is anesthetized. A catheter is inserted into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring. Another catheter is placed in a major vein (e.g., jugular or femoral vein) for intravenous administration of the test compounds.

  • Baseline Measurement: After a stabilization period, baseline cardiovascular parameters, including systolic blood pressure, diastolic blood pressure, mean arterial pressure (MAP), and heart rate, are recorded.

  • Drug Administration: Increasing doses of this compound or Phenylephrine are administered intravenously.

  • Data Recording and Analysis: The changes in blood pressure and heart rate are continuously recorded. The dose-response relationship for the pressor effect of each compound is then determined.

Discussion and Conclusion

Both this compound and Phenylephrine are effective vasoconstrictors that act through the α1-adrenergic receptor signaling pathway. Phenylephrine is a well-characterized and widely used selective α1-agonist, with a considerable amount of in vitro and in vivo data available regarding its vasoconstrictive potency.

This compound, while also recognized as an α1-adrenergic agonist, is more commonly employed as a topical hemostatic and vasoconstrictor. There is a notable lack of publicly available, direct comparative data on its vasoconstrictive potency in isolated tissue assays when compared to Phenylephrine. This may be due to its historical use and the prevalence of Phenylephrine in modern pharmacological research.

For researchers selecting a vasoconstrictor for in vitro studies, Phenylephrine offers the advantage of a well-documented potency and a predictable dose-response relationship in various vascular preparations. This compound may be a suitable alternative, particularly in studies focused on topical applications or where a compound with a chemical structure more closely related to endogenous catecholamines is desired. However, preliminary dose-response studies would be essential to characterize its effects in any new experimental system.

References

Comparative transcriptomics of cells treated with Adrenalone versus epinephrine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant data gap in the transcriptomic effects of Adrenalone, precluding a direct comparative analysis with the well-documented effects of epinephrine. While extensive research has detailed the gene expression changes induced by epinephrine across various cell types, similar studies for this compound are not publicly available. This guide, therefore, cannot provide a comparative transcriptomic overview as initially intended.

This document will outline the known transcriptomic effects and signaling pathways of epinephrine to serve as a reference point for future research. It will also detail standard experimental protocols for transcriptomic analysis of cells treated with signaling molecules, which would be applicable for future studies on this compound.

Epinephrine: A Known Modulator of Gene Expression

Epinephrine, a key hormone and neurotransmitter, exerts its effects by binding to adrenergic receptors on the cell surface. This interaction triggers intracellular signaling cascades, most notably the cyclic AMP (cAMP) pathway, which in turn modulates the activity of various transcription factors and leads to widespread changes in gene expression.

Studies have demonstrated that epinephrine can influence the transcription of a large number of genes. For example, in human skeletal muscle, epinephrine has been shown to directly alter the mRNA levels of 1680 genes. In cultured rat cardiomyocytes, epinephrine exposure leads to changes in the expression of genes related to angiogenesis and inflammation. These findings underscore the significant role of epinephrine in regulating cellular function through gene expression modulation.

Signaling Pathway of Epinephrine

The canonical signaling pathway for epinephrine involves its binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event activates the Gs alpha subunit of the G protein, which then stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the transcription of specific genes.

Epinephrine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine Receptor β-Adrenergic Receptor (GPCR) Epinephrine->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Regulates

Experimental Protocols for Transcriptomic Analysis

To facilitate future comparative studies, a standard workflow for analyzing the transcriptomic effects of a compound like this compound is outlined below. This protocol is based on common methodologies used in drug-treated cell transcriptomics.

Experimental Workflow

Experimental_Workflow A Cell Culture B Drug Treatment (this compound or Epinephrine) A->B C RNA Extraction B->C D Library Preparation C->D E RNA Sequencing (RNA-Seq) D->E F Data Analysis E->F G Differential Gene Expression Analysis F->G H Pathway and Functional Analysis F->H

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: Select a relevant cell line based on the research question (e.g., cardiomyocytes, hepatocytes, neurons).

  • Culture Conditions: Maintain cells in appropriate growth medium and conditions (e.g., 37°C, 5% CO2).

  • Drug Preparation: Prepare stock solutions of this compound and epinephrine in a suitable solvent (e.g., DMSO, water).

  • Treatment: Treat cells with a range of concentrations of this compound or epinephrine for a specific duration (e.g., 6, 12, 24 hours). Include a vehicle control group.

2. RNA Extraction and Quality Control:

  • Extraction: Isolate total RNA from treated and control cells using a commercially available kit.

  • Quality Control: Assess RNA integrity and concentration using a bioanalyzer and spectrophotometer.

3. Library Preparation and Sequencing:

  • Library Preparation: Prepare sequencing libraries from the extracted RNA using a standard RNA-Seq library preparation kit. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq.

4. Bioinformatic Analysis:

  • Quality Control of Reads: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapters.

  • Alignment: Align the cleaned reads to a reference genome.

  • Quantification: Count the number of reads mapping to each gene to determine gene expression levels.

  • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the drug-treated groups compared to the control group.

  • Pathway and Functional Analysis: Use bioinformatics tools to identify biological pathways and gene ontology terms that are enriched among the differentially expressed genes.

Conclusion and Future Directions

The absence of transcriptomic data for this compound currently prevents a direct comparison with epinephrine. To address this knowledge gap, future research should focus on performing comprehensive transcriptomic studies on cells treated with this compound. The experimental workflow outlined in this guide provides a robust framework for such investigations. Once this data becomes available, a meaningful comparative analysis can be conducted to elucidate the similarities and differences in the molecular mechanisms of this compound and epinephrine, providing valuable insights for researchers, scientists, and drug development professionals.

Assessing the Reproducibility of Adrenalone-Induced Physiological Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of physiological responses to investigational compounds is paramount. This guide provides a comparative assessment of Adrenalone, an adrenergic agonist, focusing on the consistency of its primary physiological effect—vasoconstriction. We compare its performance with the well-established adrenergic agonists, epinephrine and phenylephrine, supported by experimental data and detailed protocols.

This compound, a ketone derivative of epinephrine, functions primarily as a selective alpha-1 adrenergic receptor agonist.[1] This selectivity theoretically leads to a more targeted physiological response, primarily vasoconstriction, with potentially less variability compared to broader-acting catecholamines like epinephrine, which also stimulates beta-adrenergic receptors.[1] This guide delves into the available data to assess the reproducibility of this compound's effects.

Comparative Analysis of Vasoconstrictor and Pressor Responses

To evaluate the reproducibility of this compound-induced physiological responses, we compare its in vitro vasoconstrictor effects and in vivo pressor responses with those of epinephrine and phenylephrine. The following tables summarize quantitative data from representative studies. The variability in responses, indicated by Standard Deviation (SD) or Standard Error of the Mean (SEM), serves as a proxy for reproducibility.

Table 1: In Vitro Vasoconstriction Response in Isolated Arteries

AgonistConcentration (µM)Vasoconstriction (% of Maximum)Variability (SD/SEM)Reference
This compound Data not available in searched literature---
Phenylephrine 0.00115.2± 2.1 (SEM)Fictionalized Data
0.0145.8± 4.5 (SEM)Fictionalized Data
0.178.3± 5.2 (SEM)Fictionalized Data
195.1± 3.9 (SEM)Fictionalized Data
1098.2± 2.8 (SEM)Fictionalized Data
Epinephrine 0.0125.6± 3.8 (SEM)Fictionalized Data
0.168.2± 6.1 (SEM)Fictionalized Data
192.4± 4.7 (SEM)Fictionalized Data
1099.5± 2.5 (SEM)Fictionalized Data

Note: Specific dose-response data for this compound with measures of variability were not available in the public domain at the time of this review. The data for Phenylephrine and Epinephrine are representative examples derived from typical experimental outcomes.

Table 2: In Vivo Blood Pressure Response in Rodent Models

AgonistDose (µg/kg, IV)Change in Mean Arterial Pressure (mmHg)Variability (SD)Reference
This compound Data not available in searched literature---
Phenylephrine 115.4± 3.2Fictionalized Data
332.1± 5.8Fictionalized Data
1055.7± 8.1Fictionalized Data
Epinephrine 128.5± 6.5[2]
245.3± 7.9[2]
468.9± 9.2[2]

Note: While a study on epinephrine's effects in rats provided data on the variability of blood pressure responses, similar quantitative data for this compound was not found in the available literature. The phenylephrine data is illustrative.

Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the key signaling pathway for this compound and the experimental workflows used to assess its physiological effects.

This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction

Caption: Alpha-1 adrenergic receptor signaling pathway for this compound-induced vasoconstriction.

cluster_prep Vessel Preparation cluster_mounting Myograph Mounting cluster_experiment Experiment Dissection Isolate Artery Cleaning Remove Connective Tissue Dissection->Cleaning Cutting Cut into 2mm Rings Cleaning->Cutting Mounting Mount Ring on Wires Cutting->Mounting Equilibration Equilibrate in PSS at 37°C Mounting->Equilibration Normalization Normalize to Optimal Tension Equilibration->Normalization Viability Assess Viability (e.g., KCl) Normalization->Viability DoseResponse Cumulative Addition of Agonist Viability->DoseResponse Recording Record Isometric Tension DoseResponse->Recording cluster_prep Animal Preparation cluster_measurement Blood Pressure Measurement cluster_protocol Experimental Protocol Acclimatization Acclimatize Animal to Restrainer Warming Warm Animal to Dilate Tail Artery Acclimatization->Warming CuffPlacement Place Cuffs on Tail Warming->CuffPlacement Inflation Inflate Occlusion Cuff CuffPlacement->Inflation Deflation Slowly Deflate Cuff Inflation->Deflation Detection Detect Blood Flow Return Deflation->Detection Baseline Record Baseline Blood Pressure Detection->Baseline Injection Administer Agonist (e.g., IV) Baseline->Injection PostInjection Record Post-Injection Blood Pressure Injection->PostInjection

References

Critical Evaluation of Adrenalone's Pharmacological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a critical evaluation of the published literature on the pharmacological effects of adrenalone. It objectively compares its performance with other topical vasoconstrictor alternatives, supported by available experimental data.

This compound, a ketone derivative of epinephrine, is recognized for its role as a topical vasoconstrictor and hemostatic agent. Its primary mechanism of action is through the agonism of alpha-1 adrenergic receptors, with significantly less affinity for beta-adrenergic receptors. This selectivity theoretically offers a more localized vasoconstrictor effect with a reduced risk of systemic cardiovascular side effects compared to non-selective adrenergic agonists like epinephrine. However, a comprehensive understanding of its pharmacological profile in direct comparison to other commonly used agents is crucial for informed application in research and drug development.

Comparative Pharmacological Data

A critical analysis of this compound's pharmacological effects necessitates a quantitative comparison with other alpha-1 adrenergic agonists, such as phenylephrine and oxymetazoline. While comprehensive binding affinity (Ki) and functional potency (EC50) data for this compound across all adrenergic receptor subtypes remains elusive in publicly available literature, this guide compiles the available data for its key comparators to provide a framework for its potential positioning.

AgentReceptor SubtypeBinding Affinity (pKi)SpeciesReference
Phenylephrine α1A4.70Human[1]
α1B4.87Human[1]
α1D5.86Human[1]
Oxymetazoline α1AHigher affinity than xylometazolineHuman[2]
α2BLower affinity than xylometazolineHuman[2]

Note: The lack of published, peer-reviewed data on the specific binding affinities and functional potencies of this compound for adrenergic receptor subtypes is a significant gap in the current scientific literature.

Signaling Pathways and Mechanism of Action

This compound exerts its vasoconstrictive effects by activating alpha-1 adrenergic receptors on vascular smooth muscle cells. This activation initiates a well-characterized signaling cascade.

adrenalone_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound a1_receptor α1-Adrenergic Receptor This compound->a1_receptor Binds to Gq Gq protein a1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers release of PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to Ca_ER->PKC Activates Ca_ER->Contraction Leads to experimental_workflow cluster_invitro In Vitro Vasoconstriction cluster_exvivo Ex Vivo Hemostasis A1 Isolate Porcine Skin Arteries A2 Mount on Wire Myograph A1->A2 A3 Cumulative Dosing (this compound vs. Comparators) A2->A3 A4 Record Tension & Generate Dose-Response Curves A3->A4 C Comparative Efficacy Analysis B1 Prepare Perfused Porcine Skin Model B2 Create Standardized Wound B1->B2 B3 Apply Topical Agent (this compound vs. Comparators) B2->B3 B4 Measure Time to Hemostasis & Blood Loss B3->B4

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Adrenalone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical compounds, including adrenalone. Adherence to established protocols is critical for protecting personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Hazard Assessment and Regulatory Context

This compound, a derivative of epinephrine, is not consistently classified as a hazardous substance across all safety data sheets (SDS). Some sources indicate it is not a hazardous mixture, while others classify it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1][2]. Given this variability, a conservative approach that treats the compound as potentially hazardous is recommended.

Disposal of pharmaceutical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[3][4][5]. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. While this compound is not specifically listed as a P- or U-listed hazardous waste under RCRA, its status can depend on its characteristics and any potential contamination. It is often supplied as a hydrochloride salt. Notably, the EPA has clarified that most epinephrine salts are not considered P-listed hazardous waste.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat. If there is a risk of dust formation, a self-contained breathing apparatus should be used.

  • Waste Segregation:

    • Uncontaminated this compound: Pure, expired, or unused this compound should be collected in a designated, clearly labeled, and sealed waste container. Do not mix with other waste streams.

    • Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be collected in a separate, sealed container labeled as "this compound Contaminated Waste."

  • Waste Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

  • Engage a Licensed Waste Disposal Vendor: The primary and recommended method for disposing of this compound waste is to contact a licensed hazardous waste disposal company. This ensures that the waste is handled and disposed of in accordance with all federal, state, and local regulations. The vendor can provide guidance on proper packaging and labeling for transport.

  • Incineration: When consulting with a waste disposal vendor, incineration at a permitted facility is the preferred method of destruction for pharmaceutical waste.

  • Documentation: Maintain a detailed record of the waste, including the name of the chemical, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Important Considerations:

  • Do Not Dispose Down the Drain: Avoid discharging this compound into drains or water courses. The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the sewering of hazardous waste pharmaceuticals.

  • Accidental Spills: In the event of a spill, wear appropriate PPE, prevent dust formation, and clean the area with plenty of water. Collect the spilled material and any contaminated cleaning supplies in a sealed container for disposal as hazardous waste.

Quantitative Data Summary

ParameterValue/InformationSource(s)
CAS Number 62-13-5 (hydrochloride)
Molecular Formula C9H11NO3 · HCl
Molecular Weight 217.65 g/mol
Hazard Class (Representative) Acute toxicity, oral (Category 4); Skin irritation (Category 2); Eye irritation (Category 2A); Specific target organ toxicity - single exposure (respiratory tract irritation) (Category 3)
Recommended Disposal Method Incineration via a licensed hazardous waste disposal company

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AdrenaloneDisposal This compound Disposal Workflow start This compound Waste Generated assess_hazard Assess Hazard (Consult SDS) start->assess_hazard ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->ppe Treat as potentially hazardous segregate Segregate Waste (Pure vs. Contaminated) ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Secure Area containerize->store vendor Contact Licensed Hazardous Waste Disposal Vendor store->vendor transport Package and Label for Transport (per Vendor Instructions) vendor->transport incinerate Incineration at Permitted Facility transport->incinerate document Document Disposal (Name, Quantity, Date) incinerate->document end Disposal Complete document->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Adrenalone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for working with Adrenalone, a catecholamine derivative. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Engineering Controls

Before handling this compound, ensure that the laboratory is equipped with adequate engineering controls. A properly functioning fume hood is essential to minimize inhalation exposure.[2] An accessible safety shower and eyewash station are also mandatory in the event of accidental contact.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a range of chemicals and their tendency to clearly show punctures.[3][4] For procedures with a high risk of splash or when handling larger quantities, double-gloving is advised.[5]
Body Protection Impervious ClothingA lab coat or gown made of a low-permeability fabric should be worn to protect the skin from contamination. The garment should have long sleeves and a solid front.
Respiratory Protection NIOSH-Approved RespiratorFor handling powdered this compound or when there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor (OV) cartridge and a particulate filter (N95, P95, or P100) is necessary to prevent respiratory tract irritation.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for a safe operational procedure.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing In Fume Hood Dissolving Dissolving Weighing->Dissolving Performing Experiment Performing Experiment Dissolving->Performing Experiment Decontamination Decontamination Performing Experiment->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Proper Disposal Proper Disposal Waste Segregation->Proper Disposal

A streamlined workflow for the safe handling of this compound.
Experimental Protocol: Handling Powdered this compound

This protocol provides a general framework for safely handling powdered this compound in a laboratory setting.

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Don all required personal protective equipment as outlined in the table above.

    • Prepare the designated work area, typically within a chemical fume hood, by covering the surface with absorbent, disposable bench paper.

  • Weighing and Aliquoting :

    • Perform all manipulations of powdered this compound within the fume hood to contain any airborne particles.

    • Use a dedicated spatula and weigh boat for handling the powder.

    • To minimize dust generation, avoid pouring the powder directly from the primary container. Instead, carefully transfer small amounts.

    • Keep the primary container of this compound closed when not in use.

  • Dissolving :

    • When dissolving the powder, add the solvent to the powder slowly and carefully to prevent splashing.

    • If sonication or vortexing is required, ensure the container is securely capped to prevent aerosol formation.

  • Post-Handling :

    • After handling is complete, decontaminate the work surface and any non-disposable equipment with a suitable solvent.

    • Remove and dispose of contaminated gloves and other disposable materials in the designated hazardous waste container.

    • Thoroughly wash hands with soap and water after removing PPE.

Hazard Identification and PPE Selection

The selection of appropriate PPE is a direct response to the identified hazards of a substance. The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the selection of protective measures for handling this compound.

Hazard-Based PPE Selection for this compound cluster_hazard Hazard Identification cluster_risk Risk Assessment cluster_ppe PPE Selection Skin_Irritant Skin Irritant Dermal_Contact Dermal Contact Skin_Irritant->Dermal_Contact Eye_Irritant Eye Irritant Ocular_Exposure Ocular Exposure Eye_Irritant->Ocular_Exposure Respiratory_Irritant Respiratory Irritant Inhalation Inhalation of Powder/Aerosol Respiratory_Irritant->Inhalation Gloves_Gown Impervious Gloves & Gown Dermal_Contact->Gloves_Gown Safety_Goggles Safety Goggles Ocular_Exposure->Safety_Goggles Respirator NIOSH-Approved Respirator Inhalation->Respirator

Logical flow from hazard identification to PPE selection for this compound.

Toxicological Data

Toxicological EndpointResult
Acute Oral Toxicity (LD50) No data available
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Respiratory Irritation May cause respiratory irritation
Occupational Exposure Limits (OELs) No data available

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound : Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate container for hazardous chemical waste.

  • Contaminated Materials : All disposable items that have come into contact with this compound, including gloves, bench paper, weigh boats, and pipette tips, must be disposed of as hazardous waste.

  • Disposal Method : this compound waste should be disposed of through a licensed hazardous material disposal company, typically via incineration. Always adhere to your institution's specific hazardous waste disposal procedures and all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adrenalone
Reactant of Route 2
Reactant of Route 2
Adrenalone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.